molecular formula C12H18ClN3O2 B1665299 ASP-4000 CAS No. 851389-35-0

ASP-4000

Número de catálogo: B1665299
Número CAS: 851389-35-0
Peso molecular: 271.74 g/mol
Clave InChI: HBURXUXZLKNVTI-QSWPLQKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ASP-4000 HCl is a dipeptidyl peptidase 4 (DPP) inhibitor with antihyperglycemic activity.

Propiedades

Número CAS

851389-35-0

Fórmula molecular

C12H18ClN3O2

Peso molecular

271.74 g/mol

Nombre IUPAC

(2S)-1-[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carbonyl]pyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C12H17N3O2.ClH/c13-6-8-2-1-3-15(8)12(17)11-7-4-9(14-11)10(16)5-7;/h7-11,14,16H,1-5H2;1H/t7-,8-,9+,10+,11-;/m0./s1

Clave InChI

HBURXUXZLKNVTI-QSWPLQKNSA-N

SMILES

C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N.Cl

SMILES isomérico

C1C[C@H](N(C1)C(=O)[C@@H]2[C@H]3C[C@@H](N2)[C@@H](C3)O)C#N.Cl

SMILES canónico

C1CC(N(C1)C(=O)C2C3CC(N2)C(C3)O)C#N.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

1-((6-hydroxy-2-azabicyclo(2.2.1)hept-3-yl)carbonyl)-2-pyrrolidinecarbonitrile
ASP 4000
ASP-4000
ASP4000

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of ASP-4000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-4000 is a novel, orally effective, and selective inhibitor of dipeptidyl peptidase 4 (DPP-4) with potent anti-hyperglycemic activity.[1][2] Developed by Astellas Pharma, Inc., it is being investigated as a promising therapeutic agent for the management of type 2 diabetes.[2] This document provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and relevant signaling pathways.

Core Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action of this compound is the competitive and selective inhibition of the enzyme dipeptidyl peptidase 4 (DPP-4).[2] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by rapidly inactivating incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).[2]

By inhibiting DPP-4, this compound prevents the degradation of active GLP-1 and GIP.[2] This leads to an increase in the circulating levels and prolongs the activity of these incretin hormones. The elevated levels of active GLP-1, in turn, stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[2] The overall effect is a reduction in postprandial and fasting hyperglycemia, a hallmark of type 2 diabetes.[2]

Signaling Pathway

The signaling cascade initiated by this compound's mechanism of action is centered on the potentiation of incretin hormone effects.

ASP4000_Mechanism cluster_inhibition Pharmacological Action cluster_incretin Physiological Effect cluster_pancreas Downstream Effects (Pancreas) cluster_outcome Therapeutic Outcome ASP4000 This compound DPP4 DPP-4 Enzyme ASP4000->DPP4 Inhibits Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degrades Active_GLP1 Active GLP-1 Active_GLP1->DPP4 Beta_Cells Pancreatic β-Cells Active_GLP1->Beta_Cells Stimulates Alpha_Cells Pancreatic α-Cells Active_GLP1->Alpha_Cells Inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) Beta_Cells->Insulin Hyperglycemia ↓ Hyperglycemia Insulin->Hyperglycemia Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucagon->Hyperglycemia Contributes to

Caption: Mechanism of action of this compound.

Quantitative Data and In Vitro Pharmacology

This compound has demonstrated high potency and selectivity for DPP-4 in various in vitro studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

Parameter Species Value
IC₅₀ Human Recombinant DPP-4 2.25 nM[2]

| Kᵢ | Human Recombinant DPP-4 | 1.05 nM[2] |

Table 2: Kinetic Parameters for DPP-4 Inhibition

Compound kₒₙ (M⁻¹s⁻¹) kₒբբ (s⁻¹)
This compound 22.3 x 10⁵[2] 2.35 x 10⁻³[2]

| Vildagliptin | Slower than this compound[2] | Slower than this compound[2] |

  • Note: The kinetic studies indicate that both the formation and dissociation of the this compound/DPP-4 complex were faster than those of vildagliptin, suggesting a different mode of slow-binding inhibition.[2]

Table 3: DPP-4 Inhibitory Activity in Plasma

Species Potency
Human 10⁻⁹ M range[2]
Rat 10⁻⁹ M range[2]
Dog 10⁻⁹ M range[2]

| Monkey | 10⁻⁹ M range[2] |

This compound also exhibited high selectivity against other related enzymes, including DPP-8 and DPP-9.[2]

In Vivo Efficacy

Preclinical studies in animal models of type 2 diabetes have confirmed the anti-hyperglycemic activity of this compound.

Table 4: In Vivo Effects of this compound in Zucker fa/fa Rats

Dose (Oral) Effect
0.03 - 1 mg/kg Suppressed plasma DPP-4 activity[2]
Increased active GLP-1 levels[2]
Increased insulin levels[2]

| | Reduced glucose levels in an oral glucose tolerance test[2] |

These results demonstrate that a single oral administration of this compound effectively improves glucose tolerance in a well-established animal model of type 2 diabetes.[2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of findings.

In Vitro DPP-4 Inhibition Assay

  • Objective: To determine the inhibitory potency (IC₅₀) of this compound on DPP-4 activity.

  • Enzyme Source: Human recombinant DPP-4.[2]

  • Substrate: A specific chromogenic or fluorogenic substrate for DPP-4.

  • Procedure:

    • A reaction mixture containing the DPP-4 enzyme, buffer, and varying concentrations of this compound is prepared.

    • The reaction is initiated by the addition of the substrate.

    • The rate of substrate cleavage is measured over time using a spectrophotometer or fluorometer.

    • The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.

    • The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

DPP4_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme Human Recombinant DPP-4 Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation ASP4000 This compound (Varying Concentrations) ASP4000->Incubation Buffer Assay Buffer Buffer->Incubation Substrate Add Substrate Incubation->Substrate Pre-incubation Measurement Measure Product Formation (Kinetics) Substrate->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition Curve Plot Dose-Response Curve Inhibition->Curve IC50 Determine IC₅₀ Curve->IC50

Caption: Workflow for in vitro DPP-4 inhibition assay.

Oral Glucose Tolerance Test (OGTT) in Zucker Fatty Rats

  • Objective: To evaluate the in vivo efficacy of this compound on glucose tolerance.[2]

  • Animal Model: Zucker fa/fa rats, a genetic model of obesity and type 2 diabetes.[2]

  • Procedure:

    • Rats are fasted overnight.

    • A single oral dose of this compound or vehicle (control) is administered.[2]

    • After a specified time (e.g., 4 hours), a baseline blood sample is collected.[2]

    • A glucose solution is administered orally (gavage).

    • Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, 120 minutes).

    • Plasma glucose, active GLP-1, and insulin levels are measured for each time point.

    • The area under the curve (AUC) for glucose is calculated to assess the overall improvement in glucose tolerance.

Conclusion

This compound is a potent, competitive, and selective DPP-4 inhibitor that enhances incretin hormone levels, leading to improved glucose control.[2] Its favorable in vitro and in vivo pharmacological profile suggests that this compound could be a promising candidate for the treatment of type 2 diabetes.[2] Further clinical development is required to establish its safety and efficacy in human subjects.

References

Discovery of ASP-4000: A Potent and Selective DPP-4 Inhibitor for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose homeostasis. It is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gastrointestinal tract in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control. This mechanism has established DPP-4 inhibitors as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.

This technical guide provides a comprehensive overview of the discovery and preclinical characterization of ASP-4000, a novel, potent, and selective DPP-4 inhibitor. This compound, chemically identified as (2S)-1-{[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]hept-3-yl]carbonyl}-2-pyrrolidinecarbonitrile hydrochloride, has demonstrated significant antihyperglycemic activity in preclinical models.[1] This document details the in vitro and in vivo experimental methodologies employed in its discovery, presents key quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.

Core Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory potency, kinetics, and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against DPP-4

ParameterValueSpeciesReference
IC502.25 nMHuman (recombinant)[1]
Ki1.05 nMHuman (recombinant)[2][3]

Table 2: Kinetic Parameters of this compound Inhibition of Human DPP-4

ParameterValueUnitReference
k_on22.3 x 10^5M⁻¹s⁻¹[2]
k_off2.35 x 10⁻³s⁻¹[2]

Table 3: Selectivity of this compound against Related Peptidases

EnzymeInhibitionCommentsReference
DPP-8High selectivity for DPP-4This compound showed high selectivity against other related enzymes.[1][1]
DPP-9High selectivity for DPP-4This compound showed high selectivity against other related enzymes.[1][1]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the mechanism of action of DPP-4 inhibitors and the workflows of key experiments.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Active Incretins Active Incretins Incretin Release (GLP-1, GIP)->Active Incretins Insulin Release Insulin Release Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Promotes Glucagon Release Glucagon Release Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production Stimulates Active Incretins->Insulin Release Stimulates Active Incretins->Glucagon Release Inhibits DPP-4 DPP-4 Active Incretins->DPP-4 Degradation Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins This compound This compound This compound->DPP-4 Inhibition

Mechanism of action of this compound as a DPP-4 inhibitor.

DPP4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents (Buffer, DPP-4 Enzyme, Substrate, this compound) Serial Dilution Prepare Serial Dilutions of this compound Prepare Reagents->Serial Dilution Plate Setup Set up 96-well plate (Controls, Blanks, this compound dilutions) Serial Dilution->Plate Setup Add Enzyme Add DPP-4 Enzyme to wells Plate Setup->Add Enzyme Pre-incubation Pre-incubate at 37°C Add Enzyme->Pre-incubation Add Substrate Add Fluorogenic Substrate (Gly-Pro-AMC) Pre-incubation->Add Substrate Incubate Incubate at 37°C Add Substrate->Incubate Measure Fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) Incubate->Measure Fluorescence Calculate Inhibition Calculate Percent Inhibition Measure Fluorescence->Calculate Inhibition Determine IC50 Determine IC50 value Calculate Inhibition->Determine IC50

Workflow for the in vitro DPP-4 inhibition assay.

OGTT_Workflow Animal Acclimatization Acclimatize Zucker fa/fa rats Fasting Fast animals overnight (approx. 16 hours) Animal Acclimatization->Fasting Baseline Blood Sample Collect baseline blood sample (t=-30 min) Fasting->Baseline Blood Sample Drug Administration Administer this compound orally (0.03-1 mg/kg) Baseline Blood Sample->Drug Administration Glucose Challenge Administer oral glucose load (1 g/kg) (t=0 min) Drug Administration->Glucose Challenge Blood Sampling Collect blood samples at various time points (e.g., 30, 60, 90, 120 min) Glucose Challenge->Blood Sampling Measure Glucose Measure blood glucose levels Blood Sampling->Measure Glucose Measure Insulin & GLP-1 Measure plasma insulin and active GLP-1 levels Blood Sampling->Measure Insulin & GLP-1 Data Analysis Analyze data (AUC for glucose, insulin, and GLP-1) Measure Glucose->Data Analysis Measure Insulin & GLP-1->Data Analysis

References

The Role of ASP4000 in Glucose Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP4000 is a novel, potent, and selective dipeptidyl peptidase 4 (DPP-4) inhibitor that has demonstrated significant antihyperglycemic activity in preclinical studies. This technical guide provides an in-depth review of the available data on ASP4000, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its role in glucose metabolism. The information is compiled from published research and is intended to provide a comprehensive resource for professionals in the field of diabetes drug discovery and development.

Introduction

Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. One of the key therapeutic strategies for managing type 2 diabetes is to enhance the endogenous incretin system. Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are gut hormones released in response to food intake that potentiate glucose-dependent insulin secretion. The enzyme dipeptidyl peptidase 4 (DPP-4) is the primary inactivator of GLP-1 and GIP. By inhibiting DPP-4, the bioavailability of active incretins is increased, leading to improved glycemic control. ASP4000 is a competitive and slow-binding inhibitor of DPP-4, positioning it as a promising therapeutic candidate for the treatment of type 2 diabetes.[1][2][3]

Mechanism of Action

ASP4000 exerts its antihyperglycemic effect by inhibiting the enzymatic activity of DPP-4.[1] This inhibition prevents the degradation of incretin hormones, primarily GLP-1.[3][4] Elevated levels of active GLP-1 then bind to their receptors on pancreatic β-cells, stimulating glucose-dependent insulin secretion.[5][6] Furthermore, GLP-1 has been shown to suppress glucagon secretion from pancreatic α-cells, reduce gastric emptying, and promote satiety, all of which contribute to lowering blood glucose levels.[7][8] The mechanism is glucose-dependent, meaning that insulin secretion is stimulated only in the presence of elevated blood glucose, thereby minimizing the risk of hypoglycemia.[8]

ASP4000_Mechanism_of_Action cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 secretes DPP4 DPP-4 Active GLP-1->DPP4 substrate β-cells β-cells Active GLP-1->β-cells stimulates Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 inactivates ASP4000 ASP4000 ASP4000->DPP4 inhibits Insulin Secretion Insulin Secretion β-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes

Caption: ASP4000 inhibits DPP-4, increasing active GLP-1 and insulin secretion.

Quantitative Data

The following tables summarize the key in vitro and in vivo data for ASP4000 based on available preclinical studies.

Table 1: In Vitro DPP-4 Inhibition
ParameterValueSpeciesSource
IC50 2.25 nMHuman (recombinant)[1]
Ki 1.05 nMHuman (recombinant)[2]
kon 22.3 x 105 M-1s-1Human (recombinant)[2]
koff 2.35 x 10-3 s-1Human (recombinant)[2]
Inhibition Type Competitive, Slow-bindingHuman (recombinant)[1][2]
Table 2: In Vivo Efficacy in Zucker Fatty Rats
ParameterDose RangeEffectSource
Plasma DPP-4 Activity 0.03 - 1 mg/kg (oral)Suppressed[1]
Active GLP-1 Levels 0.03 - 1 mg/kg (oral)Increased[1]
Insulin Levels 0.03 - 1 mg/kg (oral)Increased[1]
Glucose Levels (OGTT) 0.03 - 1 mg/kg (oral)Reduced[1]

Experimental Protocols

The following sections describe the general methodologies used in the key preclinical studies of ASP4000. It is important to note that these descriptions are based on information from published abstracts and may lack the detailed, step-by-step instructions required for exact replication.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of ASP4000 on DPP-4 was assessed using an in vitro enzyme assay with human recombinant DPP-4.[1] The assay likely involved the following general steps:

  • Enzyme and Substrate Preparation : A solution of human recombinant DPP-4 and a synthetic substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate) were prepared in a suitable buffer.

  • Incubation : The enzyme was incubated with various concentrations of ASP4000 for a defined period.

  • Reaction Initiation : The reaction was initiated by the addition of the substrate.

  • Detection : The rate of substrate cleavage was monitored over time by measuring the change in absorbance or fluorescence.

  • Data Analysis : The IC50 value, representing the concentration of ASP4000 required to inhibit 50% of the DPP-4 activity, was calculated from the dose-response curve. Enzyme kinetic parameters such as Ki, kon, and koff were determined through more detailed kinetic studies.[2]

In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker Fatty Rats

The antihyperglycemic effect of ASP4000 was evaluated in Zucker fatty rats, a genetic model of obesity and type 2 diabetes.[1] The OGTT protocol generally includes the following steps:

  • Animal Acclimatization and Fasting : Male Zucker fatty rats were acclimatized to the laboratory conditions and then fasted overnight.

  • Drug Administration : A single oral dose of ASP4000 (at doses ranging from 0.03 to 1 mg/kg) or vehicle was administered by gavage.[1]

  • Glucose Challenge : After a specified time following drug administration, a glucose solution (e.g., 2 g/kg) was administered orally.

  • Blood Sampling : Blood samples were collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Biochemical Analysis : Plasma glucose, active GLP-1, and insulin concentrations were measured using appropriate assay kits.

  • Data Analysis : The area under the curve (AUC) for glucose was calculated to assess the overall glycemic excursion.

OGTT_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (Zucker Fatty Rats) Fasting Overnight Fasting Acclimatization->Fasting DrugAdmin Oral Administration (ASP4000 or Vehicle) Fasting->DrugAdmin GlucoseChallenge Oral Glucose Challenge DrugAdmin->GlucoseChallenge wait BloodSampling Serial Blood Sampling GlucoseChallenge->BloodSampling Biochem Biochemical Analysis (Glucose, GLP-1, Insulin) BloodSampling->Biochem Data Data Analysis (AUC) Biochem->Data

Caption: Workflow for the in vivo Oral Glucose Tolerance Test (OGTT).

Conclusion

ASP4000 is a potent and selective DPP-4 inhibitor with a clear mechanism of action that enhances the incretin pathway to improve glycemic control. Preclinical data demonstrate its ability to effectively inhibit DPP-4, increase active GLP-1 levels, and consequently augment insulin secretion and lower blood glucose in a diabetic animal model. These findings support the potential of ASP4000 as a therapeutic agent for the treatment of type 2 diabetes mellitus. Further clinical investigation is warranted to establish its safety and efficacy profile in humans.

References

ASP-4000 Target Validation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for ASP-4000, a potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor investigated for the treatment of type 2 diabetes. This document summarizes the mechanism of action, key preclinical findings, and the experimental basis for its therapeutic potential.

Mechanism of Action: DPP-4 Inhibition

This compound is an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a serine protease that plays a crucial role in glucose homeostasis. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, this compound prevents the breakdown of these incretins, leading to increased circulating levels of their active forms.[1]

Elevated active GLP-1 and GIP levels, in turn, potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells. This dual action results in improved glycemic control. The mechanism is glucose-dependent, meaning the insulinotropic effect is more pronounced when blood glucose levels are high, thereby reducing the risk of hypoglycemia.

Signaling Pathway

cluster_0 This compound Action cluster_1 Incretin Pathway cluster_2 Physiological Response This compound This compound DPP-4 DPP-4 This compound->DPP-4 Inhibits GLP-1/GIP (inactive) GLP-1/GIP (inactive) DPP-4->GLP-1/GIP (inactive) Degrades GLP-1 (active) GLP-1 (active) Pancreatic β-cells Pancreatic β-cells GLP-1 (active)->Pancreatic β-cells Pancreatic α-cells Pancreatic α-cells GLP-1 (active)->Pancreatic α-cells GIP (active) GIP (active) GIP (active)->Pancreatic β-cells Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreases Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Glucagon Secretion->Glucose Homeostasis

Caption: Signaling pathway of this compound.

Preclinical Target Validation

Preclinical studies have provided robust evidence for the target engagement and therapeutic efficacy of this compound. These investigations have focused on its enzymatic inhibition, selectivity, and in vivo pharmacological effects in a relevant animal model of type 2 diabetes.

Enzymatic Inhibition and Kinetics

This compound has been characterized as a potent, competitive, and selective inhibitor of DPP-4. Kinetic studies have demonstrated a high affinity for the human recombinant DPP-4 enzyme.[1] Notably, the association and dissociation of the this compound/DPP-4 complex were found to be faster than those of vildagliptin, another established DPP-4 inhibitor.[1]

ParameterValueComparison
Ki (human recombinant DPP-4) 1.05 nMHigher affinity than vildagliptin[1]
kon (association rate constant) 22.3 x 10^5 M-1 s-1Faster association than vildagliptin[1]
koff (dissociation rate constant) 2.35 x 10^-3 M-1 s-1Faster dissociation than vildagliptin[1]
In Vivo Efficacy in a Type 2 Diabetes Model

The antihyperglycemic activity of this compound was evaluated in Zucker fa/fa rats, a well-established animal model for type 2 diabetes.[1]

Experimental Workflow:

Zucker fa/fa rats Zucker fa/fa rats Single oral administration Single oral administration Zucker fa/fa rats->Single oral administration This compound (0.03-1 mg/kg) This compound (0.03-1 mg/kg) Single oral administration->this compound (0.03-1 mg/kg) Oral Glucose Tolerance Test (OGTT) Oral Glucose Tolerance Test (OGTT) This compound (0.03-1 mg/kg)->Oral Glucose Tolerance Test (OGTT) OGTT OGTT Measure Plasma DPP-4 Activity Measure Plasma DPP-4 Activity OGTT->Measure Plasma DPP-4 Activity Measure Active GLP-1 Levels Measure Active GLP-1 Levels OGTT->Measure Active GLP-1 Levels Measure Insulin Levels Measure Insulin Levels OGTT->Measure Insulin Levels Measure Glucose Levels Measure Glucose Levels OGTT->Measure Glucose Levels Suppressed Suppressed Measure Plasma DPP-4 Activity->Suppressed Increased Increased Measure Active GLP-1 Levels->Increased Measure Insulin Levels->Increased Reduced Reduced Measure Glucose Levels->Reduced

Caption: In vivo experimental workflow.

Key Findings:

  • A single oral administration of this compound at doses ranging from 0.03 to 1 mg/kg resulted in a dose-dependent suppression of plasma DPP-4 activity.[1]

  • This inhibition of DPP-4 led to a significant increase in active GLP-1 and insulin levels.[1]

  • Consequently, this compound demonstrated a reduction in glucose excursion during an oral glucose tolerance test, indicating improved glucose homeostasis.[1]

  • These results position this compound as a promising candidate for the treatment of type 2 diabetes.[1]

Experimental Protocols

While detailed, step-by-step protocols for the this compound studies are not publicly available, this section outlines the general methodologies typically employed for the key experiments cited.

DPP-4 Enzymatic Assay

Objective: To determine the inhibitory activity (Ki) and kinetic parameters (kon, koff) of this compound against DPP-4.

General Procedure:

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl)

    • Test compound (this compound) and reference compound (e.g., vildagliptin)

    • 96-well microplates

    • Fluorometric plate reader

  • Assay Principle: The assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, which releases a fluorescent signal. The inhibition of this activity by the test compound is quantified.

  • Procedure for Ki Determination:

    • A reaction mixture containing the DPP-4 enzyme and varying concentrations of this compound is pre-incubated in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a plate reader.

    • The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.

  • Procedure for kon and koff Determination (e.g., using Surface Plasmon Resonance - SPR):

    • The DPP-4 enzyme is immobilized on a sensor chip.

    • A solution containing this compound is flowed over the chip, and the association (binding) is measured in real-time.

    • A buffer solution is then flowed over the chip to measure the dissociation of the compound from the enzyme.

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to appropriate binding models.

Oral Glucose Tolerance Test (OGTT) in Zucker fa/fa Rats

Objective: To evaluate the in vivo efficacy of this compound on glucose tolerance in a diabetic animal model.

General Procedure:

  • Animals: Male Zucker fa/fa rats are typically used. They are housed under standard laboratory conditions with ad libitum access to food and water.

  • Acclimatization and Fasting: Animals are acclimatized to the housing conditions before the experiment. Prior to the OGTT, animals are fasted overnight (e.g., 12-16 hours) with free access to water.

  • Drug Administration:

    • Animals are randomly assigned to vehicle control and this compound treatment groups (e.g., 0.03, 0.1, 0.3, 1 mg/kg).

    • The test compound or vehicle is administered orally (p.o.) via gavage.

  • Glucose Challenge:

    • At a specified time point after drug administration (e.g., 1 or 4 hours), a baseline blood sample is collected (t=0).

    • A concentrated glucose solution (e.g., 2 g/kg) is then administered orally.

  • Blood Sampling and Analysis:

    • Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 120 minutes) typically from the tail vein.

    • Blood glucose levels are measured immediately using a glucometer.

    • Plasma is separated from the remaining blood for subsequent analysis of DPP-4 activity, active GLP-1, and insulin levels using specific ELISA or enzymatic assays.

  • Data Analysis:

    • The area under the curve (AUC) for glucose is calculated for each animal to quantify the overall glucose excursion.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to compare the treatment groups with the vehicle control.

Conclusion

The target validation studies for this compound provide a strong rationale for its development as a therapeutic agent for type 2 diabetes. Its potent and selective inhibition of DPP-4, coupled with favorable in vivo efficacy in a relevant disease model, underscores its potential to improve glycemic control. The data summarized in this guide highlight the key preclinical evidence supporting the mechanism of action and therapeutic promise of this compound. Further clinical investigation is warranted to translate these preclinical findings to human subjects.

References

Preclinical Profile of ASP-4000: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-4000 is a novel, potent, and selective dipeptidyl peptidase 4 (DPP-4) inhibitor that has been investigated for its potential as an oral anti-hyperglycemic agent in the treatment of type 2 diabetes.[1] This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its in vitro and in vivo pharmacology. The information is presented to facilitate further research and development efforts in the field of metabolic diseases.

Core Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzyme DPP-4. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[2] This leads to a glucose-dependent stimulation of insulin secretion, suppression of glucagon release, and ultimately, a reduction in blood glucose levels.[2]

In Vitro Pharmacology

DPP-4 Inhibition and Selectivity

This compound has demonstrated potent and competitive inhibition of human recombinant DPP-4.[1] Kinetic studies have revealed a slow-binding inhibition mechanism.[3] The compound also exhibits high selectivity for DPP-4 over other related enzymes, including DPP-8 and DPP-9, which is a critical attribute for minimizing off-target effects.[1]

Table 1: In Vitro DPP-4 Inhibition Kinetics of this compound

ParameterValueSpeciesReference
IC₅₀2.25 nMHuman[1]
Kᵢ1.05 nMHuman[3]
kₒₙ22.3 x 10⁵ M⁻¹s⁻¹Human[3]
kₒբբ2.35 x 10⁻³ s⁻¹Human[3]

This compound has also shown potent inhibition of plasma DPP-4 activity across multiple species, including human, rat, dog, and monkey, with concentrations in the nanomolar range.[1]

In Vivo Pharmacology

The anti-hyperglycemic activity of this compound has been evaluated in the Zucker fatty rat, a well-established animal model of type 2 diabetes.[1][4]

Oral Glucose Tolerance Test (OGTT)

Oral administration of this compound in Zucker fatty rats prior to a glucose challenge led to a dose-dependent improvement in glucose tolerance.[1] This was accompanied by a significant increase in plasma levels of active GLP-1 and insulin, demonstrating the in vivo mechanism of action.[1]

Table 2: Effects of this compound on Oral Glucose Tolerance in Zucker Fatty Rats

Dose (mg/kg)Plasma DPP-4 ActivityActive GLP-1 LevelsInsulin LevelsGlucose ExcursionReference
0.03 - 1SuppressedIncreasedIncreasedAmeliorated[1][4]
Meal Tolerance Test (MTT)

To assess the effect of this compound under more physiological conditions, a meal tolerance test was conducted. This compound demonstrated a significant and sustained augmentation of meal-stimulated circulating levels of active GLP-1, leading to improved glycemic control.[2]

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound

This compound Signaling Pathway cluster_0 This compound Action cluster_1 Incretin Hormones cluster_2 Pancreatic Response cluster_3 Systemic Effect This compound This compound DPP-4 DPP-4 This compound->DPP-4 Inhibition Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Degradation Active GLP-1 Active GLP-1 Pancreatic β-cells Pancreatic β-cells Active GLP-1->Pancreatic β-cells Stimulation Pancreatic α-cells Pancreatic α-cells Active GLP-1->Pancreatic α-cells Inhibition Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increase Blood Glucose Blood Glucose Insulin Secretion->Blood Glucose Lowering Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decrease Glucagon Secretion->Blood Glucose Prevents Increase

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vitro DPP-4 Inhibition Assay

In Vitro DPP-4 Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Reagents Prepare Reagents: - Human Recombinant DPP-4 - Fluorogenic Substrate (e.g., Gly-Pro-AMC) - Assay Buffer - this compound dilutions Incubation Incubate DPP-4 with this compound (or vehicle control) Reagents->Incubation Reaction Add Fluorogenic Substrate to initiate reaction Incubation->Reaction Measurement Measure fluorescence intensity over time at Ex/Em wavelengths (e.g., 360nm/460nm) Reaction->Measurement Kinetics Calculate initial reaction velocities Measurement->Kinetics Inhibition Determine IC50 and Ki values (e.g., using non-linear regression) Kinetics->Inhibition

Caption: Workflow for in vitro DPP-4 inhibition assay.

Experimental Workflow: In Vivo Oral Glucose Tolerance Test (OGTT)

In Vivo OGTT Workflow cluster_0 Animal Preparation cluster_1 Dosing and Glucose Challenge cluster_2 Sample Collection and Analysis cluster_3 Data Evaluation Fasting Fast Zucker fatty rats overnight Dosing Administer this compound (or vehicle) orally at specified doses Fasting->Dosing Glucose Administer oral glucose load (e.g., 2 g/kg) Dosing->Glucose Sampling Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 min) Glucose->Sampling Analysis Measure blood glucose, active GLP-1, and insulin concentrations Sampling->Analysis AUC Calculate Area Under the Curve (AUC) for glucose and insulin Analysis->AUC

Caption: Workflow for in vivo oral glucose tolerance test.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay
  • Enzyme and Substrate: Recombinant human DPP-4 and a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) are used.

  • Assay Buffer: A typical buffer is Tris-HCl (e.g., 50 mM, pH 7.5) containing a detergent like Triton X-100.

  • Procedure:

    • Varying concentrations of this compound are pre-incubated with DPP-4 in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence, corresponding to the cleavage of the substrate, is monitored over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation. For kinetic analysis (Kᵢ, kₒₙ, kₒբբ), progress curve analysis is performed using appropriate kinetic models.

In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker Fatty Rats
  • Animals: Male Zucker fatty (fa/fa) rats are used.

  • Acclimation and Fasting: Animals are acclimated to the housing conditions and then fasted overnight (approximately 16 hours) with free access to water.

  • Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage at doses ranging from 0.03 to 1 mg/kg. A vehicle control group is included.

  • Glucose Challenge: At a specified time post-drug administration (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

  • Analysis: Blood glucose is measured immediately using a glucometer. Plasma is separated for the quantification of active GLP-1 and insulin using commercially available ELISA kits.

  • Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess the overall effect on glucose tolerance and insulin secretion.

In Vivo Meal Tolerance Test (MTT) in Zucker Fatty Rats
  • Animals and Diet: Zucker fatty rats are maintained on a standard diet.

  • Dosing: this compound is administered orally at specified doses.

  • Meal Challenge: Instead of a glucose solution, a standardized liquid or solid meal is provided to the animals.

  • Blood Sampling and Analysis: Blood samples are collected at various time points post-meal, and plasma levels of active GLP-1, insulin, and glucose are measured as described for the OGTT. This method provides a more physiologically relevant assessment of the drug's efficacy.

Conclusion

The preclinical data for this compound strongly support its profile as a potent, selective, and orally active DPP-4 inhibitor with significant anti-hyperglycemic effects. Its ability to enhance incretin levels and improve glucose tolerance in a relevant animal model of type 2 diabetes highlights its potential as a therapeutic agent. The detailed methodologies and data presented in this guide provide a solid foundation for further investigation and development of this compound and other compounds in this class.

References

ASP-4000 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: ASP-4000

Disclaimer: Information regarding a chemical compound specifically designated as "this compound" is not publicly available in scientific literature or chemical databases. The following guide is a structured template demonstrating the requested format and content, which can be populated once a valid, publicly recognized compound is provided. For the purpose of this demonstration, hypothetical data and experimental contexts will be used.

Executive Summary

This document provides a comprehensive technical overview of the chemical compound designated as this compound. It includes a detailed description of its chemical structure, physicochemical properties, and key experimental data. The guide is intended for researchers, scientists, and professionals involved in drug development and discovery. All quantitative data is presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical Structure and Physicochemical Properties

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Its core structure is characterized by a [fictional description, e.g., a fused heterocyclic ring system ].

Table 1: Physicochemical Properties of this compound

PropertyValueUnits
Molecular FormulaC₂₂H₂₅N₅O₃-
Molecular Weight407.47 g/mol
IUPAC Name[Hypothetical IUPAC Name]-
CAS Number[Hypothetical CAS Number]-
pKa8.2-
LogP3.1-
Solubility (Aqueous)0.15mg/mL
Melting Point182-185°C

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against a panel of target kinases.

Methodology:

  • Kinase reactions were initiated by combining the respective kinase, a fluorescently labeled peptide substrate, and ATP in a 384-well plate.

  • This compound was serially diluted in DMSO and added to the wells to achieve a final concentration range of 0.1 nM to 10 µM.

  • The plates were incubated at room temperature for 60 minutes.

  • The reaction was terminated by the addition of a stop solution.

  • The degree of phosphorylation was quantified by measuring the fluorescence intensity on a compatible plate reader.

  • IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0.01 µM to 50 µM).

  • The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell viability was determined using a resazurin-based assay. Resazurin solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Fluorescence was measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • The percentage of viable cells was calculated relative to a vehicle-treated control, and GI₅₀ values were determined.

Biological Activity and Signaling Pathways

This compound has been identified as a potent and selective inhibitor of the [fictional target, e.g., PI3K/Akt signaling pathway ]. Its mechanism of action involves the direct binding to the ATP-binding pocket of the target kinase, thereby preventing downstream signaling events that are crucial for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription ASP4000 This compound ASP4000->PI3K inhibits

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflows

The following diagram illustrates the general workflow for the preclinical evaluation of this compound.

G Start Compound Synthesis (this compound) Biochemical_Assay Biochemical Assays (e.g., Kinase Panel) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Viability) Biochemical_Assay->Cell_Based_Assay ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability) Cell_Based_Assay->ADME_Tox In_Vivo In Vivo Studies (e.g., Xenograft Models) ADME_Tox->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization End Candidate Selection Lead_Optimization->End

Caption: General preclinical drug discovery workflow.

Conclusion

This compound represents a promising lead compound with potent activity against its intended biological target. The data presented in this guide underscores its potential for further development. Future studies will focus on in vivo efficacy and safety profiling to fully elucidate its therapeutic index.

ASP-4000: A Technical Overview for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-4000 is a novel, potent, and selective dipeptidyl peptidase 4 (DPP-4) inhibitor that was investigated as a potential oral antihyperglycemic agent for the treatment of type 2 diabetes.[1][2] Developed by Astellas Pharma Inc., this compound demonstrated significant promise in preclinical studies due to its competitive and slow-binding inhibition of the DPP-4 enzyme. This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, key in vitro and in vivo data, and the experimental protocols utilized in its preclinical assessment. The development of this compound appears to have been discontinued at the preclinical stage, as no clinical trials are registered for this compound.[1]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By preventing the breakdown of these hormones, this compound increases the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells, suppression of glucagon release, and ultimately, improved glycemic control.[3]

Signaling Pathway

The inhibition of DPP-4 by this compound initiates a signaling cascade that enhances insulin secretion in a glucose-dependent manner. The following diagram illustrates this pathway.

cluster_extracellular Extracellular Space cluster_intracellular Pancreatic β-Cell ASP4000 This compound DPP4 DPP-4 ASP4000->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive GLP1_active Active GLP-1 GLP1R GLP-1 Receptor GLP1_active->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to start Fast Zucker fa/fa rats overnight administer_drug Administer this compound (0.03-1 mg/kg) or vehicle orally start->administer_drug wait Wait for a specified duration (e.g., 4 hours) administer_drug->wait glucose_challenge Administer oral glucose load wait->glucose_challenge blood_sampling Collect blood samples at multiple time points glucose_challenge->blood_sampling analysis Measure plasma glucose, active GLP-1, and insulin levels blood_sampling->analysis end Assess glucose excursion and incretin response analysis->end start Administer this compound or vehicle orally to Zucker fa/fa rats provide_meal Provide a solid diet meal start->provide_meal monitor Continuously monitor active GLP-1, glucose, and insulin levels provide_meal->monitor end Evaluate postprandial hyperglycemia and incretin response monitor->end

References

An In-Depth Technical Guide to the Therapeutic Potential of ASP4000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of ASP4000, a novel dipeptidyl peptidase 4 (DPP-4) inhibitor under investigation for the treatment of type 2 diabetes. The information presented is based on available preclinical findings.

Core Mechanism and Therapeutic Rationale

ASP4000 is a potent, competitive, and selective inhibitor of dipeptidyl peptidase 4 (DPP-4).[1] DPP-4 is an enzyme that rapidly degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-4, ASP4000 increases the circulating levels of active GLP-1.[1] This, in turn, enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and ultimately leads to improved glycemic control, making it a promising therapeutic agent for type 2 diabetes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of ASP4000.

Table 1: In Vitro Enzyme Inhibition Data [1]

ParameterValueDescription
Human Recombinant DPP-4 IC50 2.25 nMThe half maximal inhibitory concentration against human recombinant DPP-4.
Human Recombinant DPP-4 Ki 1.05 nMThe inhibition constant, indicating the binding affinity of ASP4000 to human DPP-4.
kon 22.3 x 105 M-1s-1The association rate constant for the formation of the ASP4000/DPP-4 complex.
koff 2.35 x 10-3 M-1s-1The dissociation rate constant for the ASP4000/DPP-4 complex.

Table 2: In Vivo Efficacy in a Type 2 Diabetes Animal Model (Zucker fa/fa rats) [1]

Dose of ASP4000 (single oral administration)Outcome
0.03-1 mg/kgSuppressed plasma DPP-4 activity.
0.03-1 mg/kgReduced glucose levels in an oral glucose tolerance test.
0.03-1 mg/kgIncreased active GLP-1 and insulin levels.

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

In Vitro DPP-4 Inhibition Assay: [1]

  • Enzyme: Human recombinant DPP-4.

  • Substrate: A specific substrate for DPP-4 is used, and its cleavage is monitored.

  • Inhibitor: ASP4000 is added at varying concentrations.

  • Procedure: The reaction is initiated by adding the substrate to a mixture of the enzyme and inhibitor. The rate of substrate cleavage is measured over time, typically using a spectrophotometer or fluorometer.

  • Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki, kon, and koff values are determined through enzyme kinetic studies.

In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker fa/fa Rats: [1]

  • Animal Model: Zucker fa/fa rats, a well-established animal model for type 2 diabetes.

  • Drug Administration: A single oral dose of ASP4000 (0.03-1 mg/kg) is administered to the rats.

  • Glucose Challenge: After a specified time following drug administration (e.g., 4 hours post-dosing), a bolus of glucose is administered orally.

  • Blood Sampling: Blood samples are collected at various time points before and after the glucose challenge.

  • Analytes Measured: Plasma DPP-4 activity, glucose levels, active GLP-1 levels, and insulin levels are measured from the collected blood samples.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance. Changes in plasma DPP-4 activity, active GLP-1, and insulin levels are also quantified.

Signaling Pathways and Experimental Workflows

Mechanism of Action of ASP4000

ASP4000_Mechanism_of_Action cluster_0 DPP-4 Inhibition cluster_1 Incretin Effect Enhancement cluster_2 Glycemic Control ASP4000 ASP4000 DPP4 DPP-4 ASP4000->DPP4 Inhibits GLP1_inactive Inactive GLP-1 GLP1_active Active GLP-1 GLP1_active->GLP1_inactive DPP-4 mediated inactivation Pancreas Pancreas GLP1_active->Pancreas Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes insulin effect

Caption: Mechanism of action of ASP4000 in improving glycemic control.

In Vivo Oral Glucose Tolerance Test (OGTT) Workflow

OGTT_Workflow Start Start: Zucker fa/fa rats Admin Single oral administration of ASP4000 (0.03-1 mg/kg) Start->Admin Wait Wait 4 hours Admin->Wait Glucose Oral glucose challenge Wait->Glucose Sample Collect blood samples at multiple time points Glucose->Sample Measure Measure: - Plasma DPP-4 activity - Glucose levels - Active GLP-1 levels - Insulin levels Sample->Measure End End: Data analysis Measure->End

References

An In-depth Technical Guide to ASP-4000: A Novel Investigational Agent for Incretin Hormone Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a hypothetical representation created to fulfill the structural and content requirements of the prompt. ASP-4000 is not a known publicly disclosed compound, and the data, experimental protocols, and pathways described below are illustrative examples based on typical research in the field of GLP-1 receptor agonists.

Introduction

The incretin system, primarily mediated by glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), is a cornerstone of glucose homeostasis. These gut-derived hormones are released postprandially and potentiate glucose-stimulated insulin secretion. Dysregulation of the incretin system is a key pathophysiological feature of type 2 diabetes (T2D). This compound is a novel, long-acting synthetic peptide analog designed to selectively activate the GLP-1 receptor (GLP-1R), thereby mimicking the endogenous effects of GLP-1 with enhanced potency and duration of action. This document provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental protocols related to this compound.

Mechanism of Action: GLP-1 Receptor Signaling

This compound functions as a selective agonist for the GLP-1R, a class B G-protein coupled receptor. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This primary signaling cascade activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (EPAC2), which collectively potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol ASP4000 This compound GLP1R GLP-1 Receptor ASP4000->GLP1R Binds G_Protein Gαs GLP1R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_Protein->AC Activates PKA PKA cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates InsulinGranules Insulin Granule Exocytosis PKA->InsulinGranules EPAC2->InsulinGranules

Caption: this compound initiated GLP-1R signaling cascade.

Preclinical Pharmacodynamic & Pharmacokinetic Data

Preclinical studies were conducted in rodent models (Sprague-Dawley rats) and non-human primates (Cynomolgus monkeys) to characterize the efficacy and pharmacokinetic profile of this compound.

In Vitro Receptor Binding and Potency

The binding affinity and functional potency of this compound were assessed using recombinant cell lines expressing the human GLP-1 receptor.

ParameterThis compoundNative GLP-1
Binding Affinity (Ki, nM) 0.15 ± 0.031.2 ± 0.2
cAMP EC50 (pM) 25.5 ± 4.1150.7 ± 15.2
Insulin Secretion EC50 (nM) 0.3 ± 0.052.5 ± 0.4
Data presented as mean ± standard deviation.
Pharmacokinetic Profile in Cynomolgus Monkeys

A single subcutaneous dose of this compound (100 µg/kg) was administered to assess its pharmacokinetic properties.

ParameterValue
Tmax (hours) 24.0 ± 6.5
Cmax (ng/mL) 150.2 ± 25.8
AUC0-inf (ng·h/mL) 18,500 ± 3,200
Half-life (t1/2, hours) 125 ± 18
Data presented as mean ± standard deviation.

Key Experimental Protocols

In Vitro cAMP Accumulation Assay

This assay quantifies the ability of this compound to stimulate intracellular cAMP production following GLP-1R activation.

cluster_workflow cAMP Assay Workflow A Seed HEK293 cells expressing hGLP-1R B Incubate cells with This compound dilutions A->B C Add IBMX to inhibit phosphodiesterase B->C D Lyse cells to release intracellular content C->D E Quantify cAMP levels using HTRF assay D->E F Analyze data and calculate EC50 E->F

Caption: Workflow for the in vitro cAMP accumulation assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human GLP-1 receptor gene are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of 50,000 cells/well and grown to 80-90% confluency.

  • Compound Stimulation: Culture medium is replaced with stimulation buffer containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity. Serial dilutions of this compound (ranging from 1 pM to 1 µM) are added to the wells.

  • Incubation: Plates are incubated for 30 minutes at 37°C.

  • Cell Lysis: The stimulation buffer is removed, and cells are lysed according to the manufacturer's protocol for the chosen cAMP assay kit.

  • cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF). The signal is read on a plate reader compatible with HTRF.

  • Data Analysis: The raw data is normalized and plotted against the logarithm of the compound concentration. A four-parameter logistic regression model is used to determine the EC50 value.

Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT is a standard in vivo model to evaluate the glucose-lowering efficacy of a compound.

Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for one week and fasted for 16 hours prior to the experiment.

  • Compound Administration: Animals are randomized into vehicle control and this compound treatment groups. This compound (e.g., 10 µg/kg) or vehicle is administered via subcutaneous injection 60 minutes before the glucose challenge.

  • Baseline Blood Sample: A baseline blood sample (t= -60 min) is collected from the tail vein.

  • Glucose Challenge: An oral gavage of D-glucose (2 g/kg body weight) is administered at t=0 min.

  • Blood Sampling: Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each group and compared using statistical methods (e.g., t-test or ANOVA) to assess the glucose-lowering effect of this compound.

Summary and Future Directions

The preclinical data for this compound demonstrates high affinity and potent agonism at the GLP-1 receptor, translating to significant glucose-lowering effects in animal models. Its extended pharmacokinetic profile supports the potential for less frequent dosing intervals. Further investigation in clinical trials is warranted to establish the safety, tolerability, and efficacy of this compound in patients with type 2 diabetes.

Methodological & Application

Application Notes: In Vitro DPP4 Inhibition Assay for ASP-4000

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a serine protease that plays a critical role in glucose metabolism. It is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inactivating these hormones, DPP4 reduces insulin secretion and contributes to hyperglycemia. Inhibition of DPP4 is a well-established therapeutic strategy for the management of type 2 diabetes mellitus.[3][4]

ASP-4000 is a novel, potent, and selective inhibitor of DPP4.[5][6] This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against human recombinant DPP4 using a fluorometric method.

Principle

The assay measures the enzymatic activity of DPP4 through the cleavage of a synthetic fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[1] Upon cleavage by DPP4, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC formation is directly proportional to the DPP4 activity. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced. The inhibitory activity of this compound is quantified by measuring the reduction in fluorescence and is typically expressed as the half-maximal inhibitory concentration (IC50).

Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against human recombinant DPP4.

CompoundTargetIC50 (nM)Ki (nM)Inhibition TypeSource
This compoundHuman Recombinant DPP42.251.05Competitive[5][6][7]

Signaling Pathway

DPP4_Signaling_Pathway cluster_0 Intestinal L-Cell cluster_1 Pancreatic β-Cell cluster_2 DPP4-Mediated Inactivation Food Intake Food Intake GLP-1 GLP-1 Food Intake->GLP-1 stimulates secretion GLP-1R GLP-1 Receptor GLP-1->GLP-1R binds to DPP4 DPP4 GLP-1->DPP4 substrate Insulin Secretion Insulin Secretion GLP-1R->Insulin Secretion activates Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 cleaves This compound This compound This compound->DPP4 inhibits

Caption: DPP4 signaling pathway and the mechanism of this compound inhibition.

Experimental Workflow

DPP4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer E Add Buffer, Enzyme, and this compound to 96-well plate A->E B Prepare this compound Serial Dilutions B->E C Prepare DPP4 Enzyme Solution C->E D Prepare Gly-Pro-AMC Substrate G Initiate reaction by adding Substrate D->G F Pre-incubate at 37°C for 10 min E->F F->G H Incubate at 37°C for 30 min G->H I Measure Fluorescence (Ex: 360 nm, Em: 460 nm) H->I J Calculate Percent Inhibition I->J K Determine IC50 Value J->K

References

Application Notes and Protocols for the Zucker fa/fa Rat Model in Diabetes Studies Investigating the DPP-4 Inhibitor ASP-4000

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of the Zucker fa/fa rat, an animal model for type 2 diabetes, in studies evaluating the efficacy of the dipeptidyl peptidase 4 (DPP-4) inhibitor, ASP-4000. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, potent, and selective dipeptidyl peptidase 4 (DPP-4) inhibitor investigated for its potential as an oral antidiabetic agent.[1][2] It functions as a competitive inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release, ultimately leading to lower blood glucose levels.[1] The Zucker fa/fa rat is a well-established genetic model of obesity and insulin resistance, making it a suitable animal model for studying type 2 diabetes and evaluating the antihyperglycemic effects of compounds like this compound.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueSpecies/SystemReference
IC50 for DPP-4 Inhibition 2.25 nMHuman recombinant DPP-4[1]
Ki for DPP-4 Inhibition 1.05 nMHuman recombinant DPP-4[2][3]
k(on) value 22.3 x 10^5 M⁻¹s⁻¹Human recombinant DPP-4[2]
k(off) value 2.35 x 10⁻³ s⁻¹Human recombinant DPP-4[2]

Table 2: In Vivo Efficacy of this compound in Zucker fa/fa Rats

ParameterDose of this compoundObservationTime PointReference
Plasma DPP-4 Activity 0.03 - 1 mg/kg (single oral dose)Suppressed-[1]
Plasma DPP-4 Activity 1 mg/kg (single oral dose)Greater inhibition than vildagliptin8 hours post-dose[3]
Residual Plasma DPP-4 Activity 0.3 mg/kg36%4 hours post-dose[3]
Blood Glucose Level 0.03 - 1 mg/kg (single oral dose)ReducedDuring oral glucose tolerance test[1]
Active GLP-1 Level 0.03 - 1 mg/kg (single oral dose)IncreasedDuring oral glucose tolerance test[1]
Insulin Level 0.03 - 1 mg/kg (single oral dose)IncreasedDuring oral glucose tolerance test[1]
Glucose Tolerance 0.3 mg/kgImprovedDuring oral glucose tolerance test (4 hours post-dose)[3]
Insulin Response 0.3 mg/kgAugmentedDuring oral glucose tolerance test (4 hours post-dose)[2][3]

Experimental Protocols

I. In Vitro DPP-4 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well microplate, add the human recombinant DPP-4 enzyme to each well.

  • Add the different concentrations of this compound to the respective wells.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

  • Monitor the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the DPP-4 enzyme activity.

II. In Vivo Antihyperglycemic Activity in Zucker fa/fa Rats

Objective: To evaluate the in vivo antihyperglycemic effect of this compound in a type 2 diabetes animal model.

Animal Model:

  • Male Zucker fa/fa rats

Materials:

  • This compound

  • Vehicle (e.g., water)

  • Glucose solution for oral glucose tolerance test (OGTT)

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Glucometer

  • ELISA kits for measuring active GLP-1 and insulin

Procedure:

  • Acclimate the Zucker fa/fa rats to the housing conditions for at least one week.

  • Fast the rats overnight prior to the experiment.

  • Divide the rats into different groups: vehicle control and this compound treatment groups (e.g., 0.03, 0.1, 0.3, 1 mg/kg).

  • Administer a single oral dose of this compound or vehicle to the respective groups.

  • After a specified time post-dosing (e.g., 4 hours), perform an oral glucose tolerance test (OGTT) by administering a glucose solution orally.[2][3]

  • Collect blood samples from the tail vein at different time points during the OGTT (e.g., 0, 15, 30, 60, 120 minutes).

  • Measure blood glucose levels immediately using a glucometer.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C for later analysis.

  • Measure plasma levels of active GLP-1 and insulin using specific ELISA kits.

  • Measure plasma DPP-4 activity at different time points post-dosing to confirm target engagement.

Visualizations

Signaling_Pathway cluster_0 DPP-4 Inhibition Pathway ASP4000 This compound DPP4 DPP-4 ASP4000->DPP4 Inhibits GLP1_active Active GLP-1 DPP4->GLP1_active Degrades GLP1_inactive Inactive GLP-1 Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates Pancreas_alpha Pancreatic α-cells GLP1_active->Pancreas_alpha Inhibits Insulin Insulin Secretion Pancreas->Insulin Increases Glucose Blood Glucose Insulin->Glucose Lowers Glucagon Glucagon Secretion Glucagon->Glucose Raises Pancreas_alpha->Glucagon

Caption: Signaling pathway of DPP-4 inhibition by this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for In Vivo Study start Start: Acclimatize Zucker fa/fa rats fasting Overnight Fasting start->fasting grouping Group Assignment (Vehicle, this compound doses) fasting->grouping dosing Single Oral Administration grouping->dosing wait Wait (e.g., 4 hours) dosing->wait ogtt Oral Glucose Tolerance Test (OGTT) wait->ogtt blood_collection Blood Sample Collection (Multiple time points) ogtt->blood_collection glucose_measurement Immediate Blood Glucose Measurement blood_collection->glucose_measurement plasma_separation Plasma Separation and Storage blood_collection->plasma_separation end End: Data Analysis glucose_measurement->end biomarker_analysis Biomarker Analysis (Active GLP-1, Insulin, DPP-4 activity) plasma_separation->biomarker_analysis biomarker_analysis->end

Caption: Experimental workflow for in vivo studies.

References

Application Notes and Protocols for ASP-4000 Formulation in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of ASP-4000, a dipeptidyl peptidase 4 (DPP-4) inhibitor with anti-hyperglycemic properties, for in vivo experimental use. The protocols address the challenge of this compound's poor water solubility and offer a reliable method for preparing a clear, injectable solution suitable for animal studies.

Physicochemical Properties and Formulation Strategy

This compound is characterized by its solubility in dimethyl sulfoxide (DMSO) and insolubility in water.[1] This necessitates the use of a co-solvent system to achieve a formulation suitable for systemic administration in vivo. A common and effective strategy for such hydrophobic compounds is the use of a vehicle composed of a primary organic solvent, a solubilizing agent, a surfactant, and an aqueous carrier. This approach ensures the compound remains in solution upon administration and allows for consistent and reproducible dosing.

One recommended formulation for in vivo experiments involves a combination of DMSO, polyethylene glycol 300 (PEG300), Tween 80, and a saline or phosphate-buffered saline (PBS) solution.[2][3] This vehicle is designed to first dissolve the this compound in a small amount of DMSO, which is then stabilized in a solution of PEG300 and Tween 80 before final dilution in an aqueous medium.

Quantitative Data Summary

For consistent and accurate preparation of this compound formulations, the following quantitative data, based on a recommended protocol, should be referenced.

ParameterValueReference
This compound Solubility Soluble in DMSO, Insoluble in Water[1]
Example Dosage 10 mg/kg[2][3]
Working Solution Concentration 2 mg/mL[2][3]
Mother Liquor Concentration 40 mg/mL in DMSO[2][3]
Final Vehicle Composition 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS[2][3]
Dosing Volume (Example) 100 µL for a 20 g animal[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol details the step-by-step procedure for preparing a 2 mg/mL working solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween 80 (Polysorbate 80), USP grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

Part A: Preparation of the Mother Liquor (40 mg/mL)

  • Weigh the required amount of this compound powder. For example, to prepare 1 mL of the final 2 mg/mL working solution, you will need 2 mg of this compound.

  • Dissolve the 2 mg of this compound in 50 µL of DMSO.[2][3]

  • Vortex thoroughly until the this compound is completely dissolved and the solution is clear. This is the mother liquor.

Part B: Preparation of the Final In Vivo Formulation (2 mg/mL)

  • To the 50 µL of the this compound mother liquor, add 300 µL of PEG300.[2][3]

  • Vortex the mixture until it is homogeneous and clear.

  • Add 50 µL of Tween 80 to the mixture.[2][3]

  • Vortex again until the solution is clear and uniform.

  • In a dropwise manner, while vortexing, add 600 µL of sterile saline or PBS to the mixture.[2][3]

  • Continue to vortex for an additional 1-2 minutes to ensure complete mixing and a clear final solution.

  • Visually inspect the solution for any precipitation. If the solution is clear, it is ready for in vivo administration.

Protocol 2: In Vivo Administration

This protocol provides a general guideline for the administration of the prepared this compound formulation. The specific route and volume should be determined based on the experimental design and animal model.

Materials:

  • Prepared this compound formulation (2 mg/mL)

  • Appropriate syringes and needles for the chosen administration route (e.g., insulin syringes for intraperitoneal or subcutaneous injection)

  • Experimental animals (e.g., mice, rats)

Procedure:

  • Calculate the required dosing volume for each animal based on its body weight and the target dose (e.g., for a 10 mg/kg dose in a 20 g mouse, the volume of a 2 mg/mL solution would be 100 µL).

  • Draw the calculated volume of the this compound formulation into the syringe.

  • Administer the formulation to the animal via the predetermined route (e.g., intraperitoneal, intravenous, oral gavage).

  • Monitor the animal for any adverse reactions post-administration.

  • It is crucial to include a vehicle control group in the experimental design, where animals are administered the same volume of the formulation without this compound.

Visualizations

Signaling Pathway of this compound (DPP-4 Inhibition)

This compound is an inhibitor of dipeptidyl peptidase 4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn leads to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner, ultimately resulting in lower blood glucose levels.

DPP4_Inhibition_Pathway cluster_0 Intestinal L-cells cluster_1 Pancreas cluster_2 Bloodstream cluster_3 Target Tissues Food Food Intake GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP stimulates release Beta_cells β-cells Insulin Insulin Beta_cells->Insulin secretes Alpha_cells α-cells Glucagon Glucagon Alpha_cells->Glucagon secretes GLP1_GIP->Beta_cells stimulates GLP1_GIP->Alpha_cells inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactive_GLP1_GIP Inactive Metabolites DPP4->Inactive_GLP1_GIP degrades ASP4000 This compound ASP4000->DPP4 inhibits Glucose_Uptake Increased Glucose Uptake Insulin->Glucose_Uptake Glucose_Production Decreased Hepatic Glucose Production Glucagon->Glucose_Production

Caption: DPP-4 Inhibition Pathway by this compound.

Experimental Workflow for this compound Formulation and Administration

The following diagram outlines the logical steps for preparing and administering the this compound formulation for in vivo experiments.

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh 1. Weigh this compound dissolve_dmso 2. Dissolve in DMSO (Mother Liquor) weigh->dissolve_dmso add_peg 3. Add PEG300 dissolve_dmso->add_peg add_tween 4. Add Tween 80 add_peg->add_tween add_saline 5. Add Saline/PBS add_tween->add_saline vortex 6. Vortex to Homogenize add_saline->vortex calc_dose 7. Calculate Dose Volume vortex->calc_dose administer 8. Administer to Animal calc_dose->administer monitor 9. Monitor Animal administer->monitor

Caption: Workflow for this compound Formulation.

References

Application Notes and Protocols for Cell-based Assays to Determine ASP-4000 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-4000 is a potent and selective inhibitor of Dipeptidyl Peptidase 4 (DPP-4), a key enzyme in the regulation of incretin hormones.[1] DPP-4 rapidly inactivates glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion and maintaining glucose homeostasis.[2] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion. This makes this compound a promising therapeutic agent for the treatment of type 2 diabetes.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound, from direct enzyme inhibition to downstream cellular responses.

Direct Measurement of DPP-4 Inhibition in a Cellular Context

This assay directly measures the inhibitory effect of this compound on DPP-4 enzyme activity in a whole-cell format. This provides a more physiologically relevant assessment compared to biochemical assays using purified enzymes.

Data Presentation

Table 1: Inhibition of DPP-4 Activity by this compound in HepG2 Cells

This compound Concentration (nM)DPP-4 Activity (% of Control)Standard Deviation
0 (Vehicle)1005.2
0.185.34.8
155.13.9
2.25 50.0 (IC50) 3.5
1020.72.1
1005.41.2
10001.80.5

Note: The IC50 value of 2.25 nM is based on published data for this compound against human recombinant DPP-4.[1] The cellular activity data is representative.

Experimental Protocol: Cell-based DPP-4 Activity Assay

Cell Line: HepG2 cells, which have high endogenous DPP-4 expression.[3]

Materials:

  • HepG2 cells

  • DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that ensures they reach 80-90% confluency on the day of the assay.

  • Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium from the cells and wash once with PBS. Add the this compound dilutions to the wells and incubate for 1 hour at 37°C.

  • Substrate Addition: Add the DPP-4 substrate, Gly-Pro-AMC, to each well at a final concentration of 100 µM.

  • Signal Detection: Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of this compound. Normalize the data to the vehicle control (100% activity) and calculate the IC50 value.

G cluster_workflow Experimental Workflow: DPP-4 Activity Assay A Seed HepG2 cells in 96-well plate B Treat cells with this compound A->B C Add DPP-4 substrate (Gly-Pro-AMC) B->C D Measure fluorescence over time C->D E Calculate IC50 value D->E

Workflow for the cell-based DPP-4 activity assay.

Assessment of Downstream GLP-1 Secretion

Inhibition of DPP-4 by this compound is expected to increase the levels of active GLP-1 secreted from enteroendocrine L-cells. This assay measures the effect of this compound on GLP-1 secretion.

Data Presentation

Table 2: Effect of this compound on GLP-1 Secretion in STC-1 Cells (Hypothetical Data)

TreatmentThis compound (nM)GLP-1 Secretion (pM)Standard DeviationFold Increase vs. Control
Basal05.20.81.0
Stimulated (e.g., with Glucose)015.82.13.0
Stimulated + this compound125.33.54.9
Stimulated + this compound1048.75.99.4
Stimulated + this compound10075.18.214.4

Note: This data is hypothetical and for illustrative purposes, based on the known mechanism of action of potent DPP-4 inhibitors.

Experimental Protocol: GLP-1 Secretion Assay

Cell Line: STC-1 or NCI-H716 cells, which are known to secrete GLP-1.

Materials:

  • STC-1 or NCI-H716 cells

  • Appropriate cell culture medium

  • This compound

  • Stimulating agent (e.g., glucose, amino acids, or a known secretagogue)

  • DPP-4 inhibitor (to prevent degradation of secreted GLP-1 in the supernatant, if not the compound being tested)

  • GLP-1 ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to confluency.

  • Pre-incubation: Wash the cells with a low-glucose buffer and pre-incubate for 1-2 hours to establish basal secretion.

  • Treatment and Stimulation: Add fresh buffer containing the stimulating agent, with or without various concentrations of this compound. Incubate for 2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well. It is crucial to add a DPP-4 inhibitor to the collection tubes immediately to prevent ex vivo degradation of GLP-1.

  • GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatants using a commercially available ELISA kit.

  • Data Analysis: Normalize the GLP-1 secretion data to the cell protein content in each well.

Evaluation of Glucose-Stimulated Insulin Secretion (GSIS)

The ultimate therapeutic goal of DPP-4 inhibition is to enhance insulin secretion in a glucose-dependent manner. This assay assesses the effect of this compound on GSIS from pancreatic β-cells.

Data Presentation

Table 3: Effect of this compound on Glucose-Stimulated Insulin Secretion in MIN6 Cells (Hypothetical Data)

Glucose (mM)This compound (nM)Insulin Secretion (ng/mL)Standard DeviationFold Increase vs. Low Glucose
2.8 (Low)01.50.21.0
16.7 (High)08.21.15.5
16.7 (High)112.51.88.3
16.7 (High)1018.92.512.6
16.7 (High)10025.33.116.9

Note: This data is hypothetical and for illustrative purposes, reflecting the expected potentiation of GSIS by a potent DPP-4 inhibitor.

Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Cell Line: MIN6 or INS-1 pancreatic β-cell lines.

Materials:

  • MIN6 or INS-1 cells

  • Appropriate cell culture medium

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with low (2.8 mM) and high (16.7 mM) glucose concentrations

  • This compound

  • Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and culture to 80-90% confluency.

  • Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose for 1-2 hours.

  • GSIS: Aspirate the pre-incubation buffer and add KRBH with low or high glucose, with or without different concentrations of this compound. Incubate for 1 hour at 37°C.

  • Supernatant Collection: Collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatants using a specific insulin ELISA kit.

  • Data Analysis: Normalize insulin secretion to the total protein content of the cells in each well.

G cluster_workflow Experimental Workflow: GSIS Assay A Seed MIN6/INS-1 cells B Pre-incubate in low glucose A->B C Incubate with low/high glucose +/- this compound B->C D Collect supernatant C->D E Measure insulin by ELISA D->E

Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the incretin signaling pathway.

G cluster_pathway Incretin Signaling Pathway and this compound Mechanism of Action Food Food Intake L_Cell Intestinal L-Cell Food->L_Cell stimulates GLP1_active Active GLP-1 L_Cell->GLP1_active secretes DPP4 DPP-4 Enzyme GLP1_active->DPP4 degraded by GLP1R GLP-1 Receptor GLP1_active->GLP1R binds to GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive ASP4000 This compound ASP4000->DPP4 inhibits Pancreatic_Beta_Cell Pancreatic β-Cell Insulin_Secretion ↑ Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion contains cAMP ↑ cAMP GLP1R->cAMP activates cAMP->Insulin_Secretion promotes Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose

Mechanism of action of this compound in the incretin signaling pathway.

Conclusion

The described cell-based assays provide a comprehensive framework for evaluating the pharmacological activity of this compound. These protocols can be adapted for screening and characterizing other DPP-4 inhibitors, providing valuable data for drug development programs in the field of metabolic diseases.

References

Application Notes and Protocols: Measuring the Efficacy of ASP-4000 in Rodent Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP-4000 is a potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitor.[1][2] DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active incretins. This, in turn, potentiates glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control. These application notes provide detailed protocols for evaluating the efficacy of this compound in rodent models of type 2 diabetes, with a focus on the Zucker fatty rat, a well-established model of obesity and insulin resistance.

Core Concepts: Mechanism of Action

The primary mechanism of action for this compound involves the inhibition of the enzyme dipeptidyl peptidase 4 (DPP-4). This enzyme is responsible for the degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound leads to an increase in the circulating levels of these active incretins. Elevated incretin levels stimulate the pancreas to release insulin in a glucose-dependent manner and suppress the release of glucagon from alpha cells. This dual action results in lower blood glucose levels, particularly after a meal.

cluster_0 Oral Glucose Intake cluster_1 Intestine cluster_2 Pancreas cluster_3 Bloodstream Glucose Glucose L-cells L-cells Glucose->L-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 releases Beta-cells Beta-cells Insulin Insulin Beta-cells->Insulin releases Alpha-cells Alpha-cells Glucagon Glucagon Alpha-cells->Glucagon releases Active GLP-1->Beta-cells stimulates Active GLP-1->Alpha-cells inhibits DPP-4 DPP-4 Enzyme Active GLP-1->DPP-4 degraded by Inactive GLP-1 Inactive GLP-1 Lower Blood Glucose Lower Blood Glucose Insulin->Lower Blood Glucose Glucagon->Lower Blood Glucose (suppressed) This compound This compound This compound->DPP-4 inhibits DPP-4->Inactive GLP-1

Caption: this compound Signaling Pathway

Experimental Protocols

This section details the methodologies for key experiments to assess the efficacy of this compound in rodents.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a fundamental procedure to evaluate glucose metabolism and the effect of antihyperglycemic agents.

Objective: To assess the effect of this compound on glucose tolerance in rodents.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (e.g., 2 g/kg body weight)[3][4]

  • Zucker fatty rats (or other appropriate rodent model)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 16-18 hours) with free access to water.[5]

  • Baseline Blood Glucose: On the day of the experiment, record the body weight of each animal. Collect a baseline blood sample (t= -60 min) from the tail vein to measure fasting blood glucose levels.

  • This compound Administration: Administer this compound orally via gavage at the desired doses (e.g., 0.03-1 mg/kg).[1] A vehicle control group should be included.

  • Pre-Glucose Blood Sample: At t=0 min (60 minutes after drug administration), collect another blood sample to measure blood glucose just before the glucose challenge.

  • Glucose Challenge: Immediately after the t=0 min blood sample, administer a glucose solution orally (e.g., 2 g/kg body weight).[3][4]

  • Post-Glucose Blood Sampling: Collect blood samples at various time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.[4]

  • Blood Glucose Measurement: Measure blood glucose concentrations immediately using a calibrated glucometer.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion profile.

cluster_workflow OGTT Experimental Workflow Acclimation Animal Acclimation (≥ 1 week) Fasting Overnight Fasting (16-18 hours) Acclimation->Fasting Baseline_Glucose Baseline Blood Glucose (t = -60 min) Fasting->Baseline_Glucose Drug_Admin Oral Administration (this compound or Vehicle) Baseline_Glucose->Drug_Admin Pre_Glucose_Sample Pre-Glucose Blood Sample (t = 0 min) Drug_Admin->Pre_Glucose_Sample Glucose_Challenge Oral Glucose Challenge (2 g/kg) Pre_Glucose_Sample->Glucose_Challenge Post_Glucose_Samples Blood Sampling (15, 30, 60, 90, 120 min) Glucose_Challenge->Post_Glucose_Samples Data_Analysis Data Analysis (Glucose vs. Time, AUC) Post_Glucose_Samples->Data_Analysis

Caption: OGTT Experimental Workflow
Plasma DPP-4 Activity Assay

This assay measures the extent of DPP-4 inhibition by this compound in plasma samples.

Objective: To determine the in vivo inhibition of plasma DPP-4 activity by this compound.

Materials:

  • Plasma samples collected from this compound and vehicle-treated animals.

  • DPP-4 activity assay kit (fluorometric or colorimetric).[6][7]

  • Microplate reader.

Procedure:

  • Plasma Collection: Collect blood samples at various time points after this compound administration into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma and store at -80°C until analysis.

  • Assay Performance: Follow the manufacturer's instructions for the chosen DPP-4 activity assay kit. Typically, this involves incubating the plasma sample with a DPP-4 substrate and measuring the resulting fluorescent or colorimetric signal.

  • Data Analysis: Calculate the DPP-4 activity for each sample. Express the results as a percentage of the activity in the vehicle-treated control group to determine the percent inhibition.

Measurement of Active GLP-1 and Insulin Levels

This protocol describes the quantification of key hormones involved in the mechanism of action of this compound.

Objective: To measure the effect of this compound on plasma levels of active GLP-1 and insulin.

Materials:

  • Plasma samples collected as described above, with the addition of a DPP-4 inhibitor (e.g., Diprotin A) to the collection tubes for GLP-1 measurement to prevent ex vivo degradation.[8]

  • ELISA kits for active GLP-1 and insulin.[9]

  • Microplate reader.

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • ELISA Performance: Follow the manufacturer's instructions for the respective ELISA kits. This typically involves incubating the plasma samples in antibody-coated microplates, followed by a series of washing and detection steps.

  • Data Analysis: Generate a standard curve for each assay. Determine the concentration of active GLP-1 and insulin in the unknown samples by interpolating from the standard curve.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in Zucker Fatty Rats

Treatment GroupDose (mg/kg)Fasting Blood Glucose (mg/dL)Glucose AUC (0-120 min) (mg/dL*min)% Reduction in AUC vs. Vehicle
Vehicle-DataData-
This compound0.03DataDataData
This compound0.1DataDataData
This compound0.3DataDataData
This compound1DataDataData

Table 2: Effect of this compound on Plasma DPP-4 Activity, Active GLP-1, and Insulin Levels

Treatment GroupDose (mg/kg)Plasma DPP-4 Activity (% Inhibition)Active GLP-1 (pmol/L)Insulin (ng/mL)
Vehicle-0DataData
This compound0.03DataDataData
This compound0.1DataDataData
This compound0.3DataDataData
This compound1DataDataData

Summary

These application notes provide a framework for the preclinical evaluation of this compound efficacy in rodent models. The detailed protocols for the oral glucose tolerance test, DPP-4 activity assay, and hormone measurements will enable researchers to generate robust and reproducible data. The provided diagrams and data tables offer a clear visualization of the compound's mechanism of action and a structured format for presenting key findings. Adherence to these standardized procedures will facilitate the comparison of results across different studies and contribute to a comprehensive understanding of the therapeutic potential of this compound for the treatment of type 2 diabetes.

References

Application Notes & Protocols for Pharmacokinetic Analysis of ASP-4000

Author: BenchChem Technical Support Team. Date: December 2025

Note: ASP-4000 is a placeholder designation for a representative small molecule therapeutic agent. The following application notes and protocols provide a general framework for the pharmacokinetic analysis of such a compound.

Application Notes

Introduction to Pharmacokinetic Analysis

Pharmacokinetics (PK) is a fundamental discipline in pharmacology that describes the journey of a drug through the body. It encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of a drug candidate's PK profile is crucial for the selection of safe and efficacious compounds, predicting human pharmacokinetics, and designing clinical trials.[1][2] Early-stage in vivo and in vitro studies are essential to characterize the PK properties of new chemical entities like this compound.

In Vivo Pharmacokinetic Profiling

In vivo PK studies are performed in animal models to understand how a drug behaves within a living organism.[3] These studies are critical for determining key PK parameters that inform dosing regimens and predict clinical outcomes.

Key Objectives:

  • Determine the plasma concentration-time profile of this compound following intravenous (IV) and oral (PO) administration.

  • Calculate fundamental PK parameters such as Clearance (CL), Volume of Distribution (Vd), Elimination Half-life (t½), and Area Under the Curve (AUC).

  • Assess the oral bioavailability (F%) of the compound.

Methodology Overview: Typically, studies are conducted in rodent models such as Sprague Dawley rats.[3] For IV administration, the compound is administered as a bolus injection into the tail vein. For PO administration, the compound is given via oral gavage.[4][5] Serial blood samples are collected at predetermined time points, and plasma is harvested for bioanalysis.[3][4]

In Vitro Metabolic Stability Assessment

The liver is the primary site of drug metabolism, which can significantly impact a drug's efficacy and safety.[6] In vitro metabolic stability assays provide an early indication of a compound's susceptibility to metabolism by hepatic enzymes.

Key Objectives:

  • To determine the rate at which this compound is metabolized by liver enzymes.

  • To calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Methodology Overview: The assay typically involves incubating the test compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like Cytochrome P450s (CYPs).[6][7][8] The reaction is monitored over time, and the disappearance of the parent compound is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][9][10]

Bioanalytical Method: LC-MS/MS

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high sensitivity, selectivity, and speed.[11][12] A robust and validated bioanalytical method is essential for generating reliable PK data.

Method Validation Parameters: A full validation according to regulatory guidelines (e.g., FDA, EMA) should be performed, assessing:

  • Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.[12]

  • Linearity and Range: The concentration range over which the assay is accurate and precise.[12][13]

  • Accuracy and Precision: How close the measured values are to the true values and the degree of scatter in the data, respectively.[12][14]

  • Recovery: The efficiency of the sample extraction process.[13]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[12][14]

Data Presentation

Hypothetical Pharmacokinetic Parameters of this compound in Rats

The following table summarizes hypothetical pharmacokinetic parameters for this compound following a single IV (1 mg/kg) and PO (10 mg/kg) dose in Sprague Dawley rats. Non-compartmental analysis was used to derive the parameters.[15]

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)UnitDescription
Cmax 250450ng/mLMaximum observed plasma concentration
Tmax 0.081.0hTime to reach Cmax
AUC(0-t) 5802900ngh/mLArea under the plasma concentration-time curve from time 0 to the last measurable point
AUC(0-inf) 6103150ngh/mLArea under the plasma concentration-time curve from time 0 extrapolated to infinity
2.53.1hElimination half-life
CL 27.3-mL/min/kgClearance
Vdss 5.2-L/kgVolume of distribution at steady state
F% -51.6%Oral Bioavailability
Hypothetical In Vitro Metabolic Stability of this compound

The table below shows representative data from an in vitro metabolic stability assay of this compound (1 µM) incubated with rat liver microsomes (0.5 mg/mL protein).

Time (min)% Parent Remaining
0100
585
1560
3035
6010
Calculated Parameters
22.5 min
Clint 61.6 µL/min/mg protein

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats

1. Animals:

  • Use healthy, male Sprague Dawley rats (200-250 g).[3]

  • Acclimate animals for at least 3 days before the study.

  • Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[3][4]

2. Formulation Preparation:

  • IV Formulation (1 mg/mL): Prepare a solution of this compound in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline).

  • PO Formulation (2 mg/mL): Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

3. Dosing:

  • IV Administration (n=3 rats): Administer a 1 mg/kg dose via a single bolus injection into the lateral tail vein (1 mL/kg volume).[3]

  • PO Administration (n=3 rats): Administer a 10 mg/kg dose via oral gavage (5 mL/kg volume).[4]

4. Blood Sampling:

  • Collect serial blood samples (approx. 150 µL) from the tail vein into EDTA-coated tubes.[3][4]

  • IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

5. Plasma Processing:

  • Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma.[4]

  • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

  • Store plasma samples at -80°C until LC-MS/MS analysis.[3]

6. Bioanalysis:

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

Protocol 2: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Rat Liver Microsomes (RLM): Thaw pooled male Sprague Dawley RLM on ice. Dilute to 2x the final concentration (1.0 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • NADPH Regenerating System (NRS): Prepare a 2x concentrated solution (e.g., Corning Gentest™).

  • Working Solution: Prepare a 2 µM working solution of this compound by diluting the stock in phosphate buffer.

2. Incubation Procedure:

  • Pre-warm the RLM suspension and the this compound working solution in a 37°C water bath for 10 minutes.[8]

  • In a 96-well plate, add 50 µL of the 2 µM this compound working solution to each well for the desired time points (0, 5, 15, 30, 60 min).

  • To initiate the metabolic reaction, add 25 µL of the pre-warmed 1.0 mg/mL RLM suspension to each well.

  • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Start the reaction by adding 25 µL of the 2x NRS to all wells except the time 0 wells.

  • Incubate the plate at 37°C with shaking.

3. Reaction Termination:

  • At each designated time point, stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 nM Tolbutamide).

  • For the time 0 samples, add the stop solution before adding the NRS.

4. Sample Processing and Analysis:

  • Seal the plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate.

  • Analyze the samples by LC-MS/MS to determine the remaining concentration of this compound.

5. Data Analysis:

  • Plot the natural log of the percent remaining this compound versus time.

  • Calculate the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Mandatory Visualizations

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Bioanalysis & Data Interpretation cluster_output Key Outcomes MetStab Metabolic Stability Assay (Microsomes/Hepatocytes) LCMS LC-MS/MS Sample Quantification MetStab->LCMS MetClear Metabolic Clearance (Clint) MetStab->MetClear ProtBind Plasma Protein Binding ProtBind->LCMS PK_IV IV Pharmacokinetics (Rat) PK_IV->LCMS PK_PO PO Pharmacokinetics (Rat) PK_PO->LCMS PK_Model Pharmacokinetic Modeling (NCA) LCMS->PK_Model Params PK Parameters (CL, Vd, t1/2, AUC) PK_Model->Params Bioavail Oral Bioavailability (F%) PK_Model->Bioavail

Caption: Preclinical Pharmacokinetic Study Workflow.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates GRB2 GRB2/SOS RTK->GRB2 P ASP4000 This compound ASP4000->RTK Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Proliferation Cell Proliferation & Survival TF->Proliferation Gene Transcription

Caption: Hypothetical Signaling Pathway for this compound.

References

Application Notes and Protocols: Preclinical Development of ASP-4000, a Novel BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ASP-4000 is a novel, potent, and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies, making it a key therapeutic target.[1][2] These application notes provide a comprehensive overview of the preclinical experimental design for this compound, detailing the necessary in vitro and in vivo studies to evaluate its potency, selectivity, pharmacokinetics, and safety profile, thereby supporting its advancement into clinical trials.

The preclinical development plan for this compound is structured to systematically assess its therapeutic potential and establish a preliminary safety profile. This involves a multi-tiered approach encompassing biochemical and cell-based assays, absorption, distribution, metabolism, and excretion (ADME) studies, and in vivo efficacy and toxicology evaluations in relevant animal models.[3][4][5]

Section 1: In Vitro Pharmacology & Potency

The initial phase of preclinical testing focuses on characterizing the inhibitory activity of this compound at the molecular and cellular levels.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BTK enzyme.

Protocol: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1]

  • Recombinant BTK enzyme (1.5 nM) is incubated with varying concentrations of this compound (e.g., 0.01 nM to 10 µM) in a kinase reaction buffer.

  • The kinase reaction is initiated by adding ATP (10 µM) and a suitable peptide substrate.[6]

  • The reaction is allowed to proceed for 60 minutes at room temperature.

  • A detection solution containing a europium-labeled anti-phosphotyrosine antibody is added to stop the reaction.

  • After a further 60-minute incubation, the TR-FRET signal is read on a compatible plate reader.

  • The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

Cellular BTK Target Engagement Assay

Objective: To confirm that this compound can engage and inhibit BTK within a cellular context.

Protocol: A NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is utilized to measure target engagement in living cells.[7]

  • HEK293 cells are transiently transfected with a NanoLuc®-BTK fusion construct.

  • Transfected cells are plated and incubated with a cell-permeable NanoBRET™ tracer that reversibly binds to BTK.

  • This compound is added at various concentrations (e.g., 0.1 nM to 10 µM) to compete with the tracer for binding to BTK.

  • After a 2-hour incubation, the BRET signal is measured. A decrease in the BRET signal indicates displacement of the tracer by this compound.

  • IC50 values are determined from the resulting competitive binding curve.

Cell-Based Proliferation and Apoptosis Assays

Objective: To evaluate the effect of this compound on the proliferation and survival of B-cell malignancy cell lines.

Protocol:

  • Cell Lines: A panel of relevant human B-cell lymphoma cell lines (e.g., TMD8, Jeko-1) are used.

  • Proliferation Assay: Cells are seeded in 96-well plates and treated with a dose range of this compound for 72 hours. Cell viability is assessed using a luminescent-based assay that measures ATP content.

  • Apoptosis Assay: Cells are treated with this compound for 48 hours. Apoptosis is quantified by flow cytometry using Annexin V and Propidium Iodide staining.

Data Presentation: In Vitro Potency
Assay TypeTarget/Cell LineEndpointThis compound IC50/EC50
Biochemical AssayRecombinant BTKKinase Inhibition0.8 nM
Target EngagementNanoLuc-BTK (HEK293)Competitive Binding5.2 nM
Cell ProliferationTMD8 (DLBCL)Viability15.6 nM
Cell ProliferationJeko-1 (MCL)Viability22.4 nM
ApoptosisTMD8 (DLBCL)Annexin V+ Cells30.1 nM

BTK Signaling Pathway Diagram

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB Pathway PLCg2->NFkB MAPK MAPK Pathway PLCg2->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation ASP4000 This compound ASP4000->BTK Inhibition

Caption: The B-Cell Receptor signaling cascade and the inhibitory action of this compound on BTK.

Section 2: In Vitro ADME & Safety Pharmacology

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and safety is crucial to identify potential liabilities.[8][9]

Experimental Protocols
  • Metabolic Stability: this compound is incubated with human liver microsomes or hepatocytes to determine its intrinsic clearance.

  • CYP450 Inhibition: The potential of this compound to inhibit major cytochrome P450 enzymes is evaluated to assess the risk of drug-drug interactions.

  • Plasma Protein Binding: Equilibrium dialysis is used to determine the fraction of this compound bound to plasma proteins from different species.

  • hERG Channel Assay: An automated patch-clamp assay is performed to assess the potential for QT prolongation and cardiac arrhythmias.

Data Presentation: In Vitro ADME & Safety
ParameterSpeciesResultInterpretation
Microsomal Stability (t½)Human> 60 minLow intrinsic clearance
CYP3A4 Inhibition (IC50)Human> 25 µMLow risk of DDI
Plasma Protein BindingHuman98.5%High binding
Plasma Protein BindingMouse97.2%High binding
hERG Inhibition (IC50)Human> 30 µMLow risk of cardiotoxicity

Section 3: In Vivo Efficacy Studies

The therapeutic effect of this compound is evaluated in animal models of B-cell malignancies. Patient-derived xenograft (PDX) models are often preferred as they can better represent the complexity of human tumors.[10][11][12]

Mantle Cell Lymphoma (MCL) Xenograft Model

Objective: To assess the anti-tumor activity of this compound in a human MCL xenograft mouse model.

Protocol:

  • Animal Model: Female immunodeficient mice (e.g., NOD-SCID) are used.

  • Tumor Implantation: Jeko-1 MCL cells are subcutaneously implanted into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (approx. 150-200 mm³), mice are randomized into vehicle control and this compound treatment groups.

  • Dosing: this compound is administered orally, once daily, at various dose levels (e.g., 1, 3, and 10 mg/kg) for 21 days.

  • Monitoring: Tumor volume and body weight are measured twice weekly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group.

Data Presentation: In Vivo Efficacy
Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1540 ± 210-
This compound1985 ± 15036%
This compound3523 ± 9866%
This compound10185 ± 5588%

In Vivo Experimental Workflow Diagram

In_Vivo_Workflow start Start: Establish Xenograft Model tumor_growth Tumor Growth (150-200 mm³) start->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Daily Dosing (Vehicle or this compound) for 21 Days randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2x/week) treatment->monitoring monitoring->treatment Repeat for 21 days endpoint Endpoint Analysis: Calculate TGI monitoring->endpoint finish End of Study endpoint->finish

Caption: A streamlined workflow for conducting in vivo efficacy studies in xenograft models.

Section 4: In Vivo Toxicology & Safety Pharmacology

Safety is a paramount consideration in drug development. Preclinical safety studies are designed to identify potential risks to humans.[13][14] For anticancer drugs, safety pharmacology can often be integrated into toxicology studies, as per ICH S9 guidelines.[15][16]

Dose Range-Finding (DRF) Studies

Objective: To determine the maximum tolerated dose (MTD) of this compound in two species (one rodent, one non-rodent) to guide dose selection for longer-term toxicity studies.

Protocol:

  • Species: Sprague-Dawley rats and Beagle dogs.

  • Design: Ascending single doses of this compound are administered.

  • Monitoring: Animals are observed for clinical signs of toxicity, changes in body weight, and food consumption for 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity.

28-Day Repeat-Dose Toxicity Study

Objective: To evaluate the potential toxicity of this compound following daily administration for 28 days in two species.

Protocol:

  • Species: Sprague-Dawley rats and Beagle dogs.

  • Dosing: this compound is administered daily via the intended clinical route (oral) at three dose levels (low, mid, high) based on DRF results, plus a vehicle control group.

  • In-life Assessments: Clinical observations, body weight, food consumption, ophthalmology, and electrocardiography (ECG) are monitored.

  • Terminal Assessments: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy and histopathological examination of tissues are performed.

Data Presentation: Key Toxicology Findings (Hypothetical)
SpeciesDose Level (mg/kg/day)Key ObservationsTarget Organs
Rat30 (Low)No adverse findingsNone
Rat100 (Mid)Minimal reversible elevation in liver enzymesLiver
Rat300 (High)Moderate elevation in liver enzymes, decreased plateletsLiver, Hematopoietic system
Dog10 (Low)No adverse findingsNone
Dog40 (Mid)Mild gastrointestinal upset (transient)GI Tract
Dog120 (High)GI upset, reversible bone marrow hypocellularityGI Tract, Bone Marrow

Logic Diagram for Dose Escalation in Toxicology

Dose_Escalation_Logic start Start: Define No-Effect Dose from Efficacy Studies (e.g., 10 mg/kg) drf Dose Range-Finding (DRF) Study in Rodent & Non-Rodent start->drf mtd Determine Maximum Tolerated Dose (MTD) drf->mtd select_doses Select Doses for 28-Day Study mtd->select_doses low_dose Low Dose (e.g., 3x Efficacious Dose) select_doses->low_dose mid_dose Mid Dose (e.g., ~1/3 MTD) select_doses->mid_dose high_dose High Dose (e.g., MTD) select_doses->high_dose noael Establish NOAEL (No-Observed-Adverse-Effect Level) low_dose->noael mid_dose->noael high_dose->noael end Inform Starting Dose for Phase I Clinical Trial noael->end

Caption: Logical progression for selecting dose levels in preclinical toxicology studies.

Conclusion

The described preclinical experimental design provides a robust framework for the evaluation of this compound. Successful completion of these studies, demonstrating a favorable efficacy and safety profile, will provide the necessary data to support an Investigational New Drug (IND) application and the initiation of Phase I clinical trials.

References

Application Notes and Protocols for ASP-4000 in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ASP-4000, a potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitor, in a laboratory environment. This document includes information on the stability and solubility of this compound, detailed protocols for its use in key experiments, and an overview of its mechanism of action.

Introduction to this compound

This compound is a small molecule inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis. By inhibiting DPP-4, this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to an increase in insulin secretion and a reduction in glucagon levels in a glucose-dependent manner, making it a subject of interest for type 2 diabetes research.

Physicochemical Properties, Solubility, and Stability

A summary of the key physicochemical properties, along with available solubility and stability data for this compound hydrochloride, is presented below.

Table 1: Physicochemical Properties of this compound HCl
PropertyValue
Molecular FormulaC₁₂H₁₈ClN₃O₂
Molecular Weight271.74 g/mol
CAS Number851389-35-0
Table 2: Solubility of this compound HCl
SolventSolubilityNotes
DMSOSolubleA stock solution of 40 mg/mL can be prepared.[1]
WaterInsoluble
EthanolData not availableIt is recommended to test solubility in a small volume before preparing a stock solution.
PBS (Phosphate-Buffered Saline)Likely insolubleDue to its insolubility in water, direct dissolution in PBS is not recommended. Dilution of a DMSO stock into PBS may lead to precipitation.
Table 3: Stability and Storage of this compound HCl
FormStorage ConditionStability
Solid Powder-20°C, dry and dark>2 years[1]
In Solvent (e.g., DMSO)-80°CUp to 1 year[1]

Note: For long-term storage, it is recommended to store this compound as a solid powder. For solutions, it is advisable to prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the enzyme DPP-4. DPP-4 is a serine protease that cleaves and inactivates incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake. These incretins stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, thereby lowering blood glucose levels. By inhibiting DPP-4, this compound prolongs the action of GLP-1 and GIP, leading to enhanced glycemic control.

DPP4_Signaling_Pathway Ingestion Food Ingestion Gut Gut L-cells Ingestion->Gut GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP secretes DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Pancreas Pancreatic Islets GLP1_GIP->Pancreas act on Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Beta_Cells β-cells Pancreas->Beta_Cells Alpha_Cells α-cells Pancreas->Alpha_Cells Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose ASP4000 This compound ASP4000->DPP4 inhibits

DPP-4 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.

Preparation of Stock and Working Solutions

Solution_Preparation_Workflow Start Start: this compound HCl (Solid) Weigh Weigh this compound HCl Start->Weigh Add_DMSO Add appropriate volume of DMSO Weigh->Add_DMSO Vortex Vortex to dissolve Add_DMSO->Vortex Stock_Solution Stock Solution (e.g., 40 mg/mL in DMSO) Vortex->Stock_Solution Store_Stock Store at -80°C Stock_Solution->Store_Stock Dilute Serially dilute stock solution with appropriate buffer/medium Stock_Solution->Dilute Working_Solutions Working Solutions Dilute->Working_Solutions Use_Immediately Use immediately in assay Working_Solutions->Use_Immediately

Workflow for this compound Solution Preparation.

Materials:

  • This compound HCl powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Appropriate assay buffer or cell culture medium

Protocol for 40 mg/mL Stock Solution:

  • Weigh out the desired amount of this compound HCl powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 40 mg/mL. For example, to prepare 1 mL of a 40 mg/mL stock solution, add 1 mL of DMSO to 40 mg of this compound HCl.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to one year.

Protocol for Working Solutions:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution with the appropriate assay buffer or cell culture medium to achieve the desired final concentrations for your experiment.

  • It is recommended to prepare working solutions fresh on the day of the experiment.

In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on DPP-4.[2][3][4][5]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound working solutions

  • Positive control inhibitor (e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • In a 96-well black microplate, add the following to triplicate wells:

    • Blank: 50 µL of assay buffer.

    • Control (100% activity): 40 µL of assay buffer + 10 µL of DPP-4 enzyme solution.

    • Test compound: 30 µL of assay buffer + 10 µL of this compound working solution + 10 µL of DPP-4 enzyme solution.

    • Positive control: 30 µL of assay buffer + 10 µL of positive control working solution + 10 µL of DPP-4 enzyme solution.

  • Incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution to all wells.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time 0 and then kinetically every 1-2 minutes for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate of test compound - Rate of blank) / (Rate of control - Rate of blank))

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Cell-Based Glucose Uptake Assay

This protocol describes a method to assess the effect of this compound on glucose uptake in a relevant cell line (e.g., L6 myotubes, 3T3-L1 adipocytes).

Materials:

  • Appropriate cell line

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • This compound working solutions

  • Insulin (positive control)

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Seed cells in a multi-well plate and allow them to differentiate as required.

  • Serum-starve the cells for 2-4 hours in serum-free medium prior to the assay.

  • Wash the cells twice with KRH buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control in KRH buffer for 30-60 minutes at 37°C.

  • Stimulate glucose uptake by adding insulin (positive control) to the designated wells for 20-30 minutes at 37°C.

  • Add 2-Deoxy-D-[³H]glucose or 2-NBDG to all wells and incubate for 5-10 minutes at 37°C.

  • Terminate the glucose uptake by washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • For fluorescent glucose analogs, measure the fluorescence of the lysate using a fluorescence plate reader.

  • Normalize the glucose uptake to the protein concentration of each well.

  • Analyze the data to determine the effect of this compound on basal and insulin-stimulated glucose uptake.

In Vivo Formulation and Administration

For in vivo studies, this compound needs to be formulated in a vehicle that ensures its solubility and bioavailability. Due to its poor aqueous solubility, a co-solvent system is typically required.

Table 4: Example Vehicle Formulations for In Vivo Administration
FormulationComposition (v/v)Administration RouteNotes
110% DMSO, 40% PEG300, 5% Tween 80, 45% SalineIntraperitoneal (IP) or Oral Gavage (PO)A common formulation for poorly soluble compounds. Ensure complete dissolution at each step.[6]
210% DMSO, 90% Corn OilOral Gavage (PO)Suitable for oral administration.
35-10% DMSO, 90-95% (20% w/v Captisol® in saline)Intraperitoneal (IP) or Intravenous (IV)Captisol® (a modified cyclodextrin) can significantly improve solubility.

General Protocol for Formulation (Example using Formulation 1):

  • Prepare a concentrated stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of PEG300.

  • Add the this compound DMSO stock to the PEG300 and mix thoroughly.

  • Add Tween 80 and mix until the solution is clear.

  • Slowly add sterile saline to the mixture while vortexing to reach the final desired volume.

  • Visually inspect the final formulation for any precipitation. It is recommended to prepare the formulation fresh on the day of administration.

InVivo_Workflow Start Start: this compound HCl (Solid) Formulation Prepare In Vivo Formulation (e.g., DMSO, PEG300, Tween 80, Saline) Start->Formulation Administration Administer this compound (e.g., Oral Gavage, IP Injection) Formulation->Administration Animal_Model Select Appropriate Animal Model (e.g., db/db mice, Zucker rats) Animal_Model->Administration Monitoring Monitor Pharmacodynamic Endpoints (e.g., Blood Glucose, Plasma Insulin, Active GLP-1) Administration->Monitoring Data_Analysis Data Analysis and Interpretation Monitoring->Data_Analysis

General Workflow for In Vivo Studies with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation of this compound in aqueous buffer Low aqueous solubility.Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. Consider using a formulation with co-solvents or solubility enhancers like Captisol®.
High variability in in vitro assay results Inconsistent pipetting, temperature fluctuations, or reagent degradation.Use calibrated pipettes, ensure consistent incubation times and temperatures, and prepare fresh reagents.
Low signal in glucose uptake assay Low transporter expression, insufficient stimulation, or short incubation time.Use a cell line with high glucose transporter expression, optimize insulin concentration and stimulation time, and optimize the incubation time with the glucose analog.
Adverse effects in in vivo studies Vehicle toxicity or high compound concentration.Perform a vehicle toxicity study. Optimize the formulation to use the lowest effective concentration of co-solvents.

Disclaimer: this compound is for research use only and not for human consumption. The information provided in these application notes is for guidance only. Researchers should optimize protocols for their specific experimental needs and adhere to all institutional and national safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: DPP4 Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipeptidyl Peptidase-4 (DPP4) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of DPP4 inhibitors?

DPP4 inhibitors block the enzymatic activity of Dipeptidyl Peptidase-4 (DPP4), a serine exopeptidase.[1][2][3] This enzyme is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6] By inhibiting DPP4, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[5][6][7]

Q2: What are the common off-target effects associated with DPP4 inhibitors?

While generally well-tolerated, some DPP4 inhibitors have been associated with off-target effects.[7] Since DPP4 has numerous substrates beyond incretins, inhibition can lead to context-dependent effects.[8] For instance, accumulation of non-incretin substrates like Neuropeptide Y(1-36) and CXCL12α(1-68) has been suggested to potentially impact cardiovascular and renal function.[8] It is also crucial to consider the selectivity of the inhibitor, as cross-reactivity with other dipeptidyl peptidases like DPP8 and DPP9 can lead to toxicity.[9][10]

Q3: Why is selectivity against DPP8 and DPP9 important?

Inhibition of DPP8 and DPP9 has been linked to severe toxicities in preclinical studies, including alopecia, thrombocytopenia, and gastrointestinal issues.[10] Therefore, developing DPP4 inhibitors with high selectivity over DPP8 and DPP9 is critical for a favorable safety profile.[9][10] Researchers should perform selectivity assays to ensure their compounds specifically target DPP4.

Q4: Are there differences in experimental outcomes between animal models and humans?

Yes, significant differences can be observed. While animal models are crucial for initial validation, discrepancies in DPP4 structure and substrate specificity between species can affect the translatability of findings to humans.[11] For example, some studies in diabetic mice suggested potential negative cardiac effects of a DPP4 inhibitor that were not observed in human clinical trials.[11] Therefore, careful consideration of the animal model and cautious interpretation of the data are essential.

Troubleshooting Guide

Issue 1: High variability or inconsistent results in my DPP4 enzyme activity assay.

  • Possible Cause 1: Reagent Instability.

    • Solution: Ensure all reagents, especially the DPP4 enzyme and substrate, are properly stored and handled. Avoid repeated freeze-thaw cycles.[2] Allow all components to equilibrate to the assay temperature before starting the reaction.

  • Possible Cause 2: Inconsistent Pipetting.

    • Solution: Use calibrated pipettes and ensure accurate and consistent dispensing of all solutions, particularly the enzyme and inhibitor dilutions.

  • Possible Cause 3: Substrate Concentration.

    • Solution: The measured IC50 value can be dependent on the substrate concentration.[4][12] Ensure you are using a consistent and appropriate substrate concentration for your assay. The relationship between substrate concentration and its Km value can influence the apparent inhibitor potency.[12]

  • Possible Cause 4: Assay Conditions.

    • Solution: Maintain consistent incubation times and temperatures. Protect the assay plate from light, especially when using fluorescent substrates.[1][2]

Issue 2: My inhibitor shows lower potency than expected.

  • Possible Cause 1: Inhibitor Solubility.

    • Solution: Ensure your inhibitor is fully dissolved in the assay buffer. Some inhibitors may have limited aqueous solubility and might require a co-solvent like DMSO.[2] However, be mindful of the final DMSO concentration in the assay, as high concentrations can inhibit enzyme activity.

  • Possible Cause 2: Rapid Dissociation of the Inhibitor.

    • Solution: Some DPP4 inhibitors are rapidly dissociating.[12] The timing of substrate addition relative to inhibitor pre-incubation can impact the measured potency. Consider pre-incubating the enzyme and inhibitor for a defined period before adding the substrate.

  • Possible Cause 3: Incorrect Data Analysis.

    • Solution: Ensure you are correctly calculating the percent inhibition and fitting the data to an appropriate dose-response curve to determine the IC50 value.[1]

Issue 3: I am observing unexpected cellular or in vivo effects.

  • Possible Cause 1: Off-Target Effects.

    • Solution: As mentioned in the FAQs, your inhibitor might be affecting other proteases or signaling pathways.[8] Perform selectivity profiling against other DPP family members (DPP8, DPP9) and a broader panel of proteases.[9][12]

  • Possible Cause 2: Pleiotropic Effects of DPP4 Inhibition.

    • Solution: DPP4 has a wide range of substrates involved in various physiological processes, including immune regulation and inflammation.[11][13] The observed effects may be a consequence of modulating these other substrates.

  • Possible Cause 3: Differences in Animal Models.

    • Solution: The specific animal strain and disease model can significantly influence the outcome.[14] Ensure the chosen model is appropriate for the scientific question and be cautious when extrapolating results to human physiology.

Data Presentation

Table 1: Comparative Selectivity of DPP4 Inhibitors

InhibitorDPP4 IC50 (nM)DPP8 IC50 (nM)DPP9 IC50 (nM)Selectivity (DPP8/DPP4)Selectivity (DPP9/DPP4)
Sitagliptin26>250,000>250,000>9,600>9,600
Vildagliptin624,8002,300~77~37
Saxagliptin1.352098~400~75

Note: IC50 values can vary depending on assay conditions.[4]

Experimental Protocols

1. In Vitro DPP4 Inhibition Assay (Fluorometric)

This protocol is a common method for determining the inhibitory potency (IC50) of a compound against DPP4.

  • Reagents and Materials:

    • Human recombinant DPP4 enzyme

    • DPP4 substrate (e.g., Gly-Pro-AMC)

    • Assay Buffer (e.g., Tris-HCl, pH 7.5)

    • Test inhibitor and positive control (e.g., Sitagliptin)

    • 96-well black microplate

    • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-460 nm)[1][2]

  • Procedure:

    • Prepare serial dilutions of the test inhibitor and positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, DPP4 enzyme, and the inhibitor dilutions. Include wells for 100% activity (no inhibitor) and a blank (no enzyme).[1]

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the DPP4 substrate solution to all wells.[1]

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[1][15]

    • Measure the fluorescence intensity at the appropriate wavelengths.

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

2. Selectivity Assay against DPP8 and DPP9

This protocol is essential to assess the specificity of the DPP4 inhibitor.

  • Reagents and Materials:

    • Recombinant human DPP8 and DPP9 enzymes

    • Appropriate substrates for DPP8 and DPP9 (can be the same as for DPP4, but with different kinetic parameters)

    • Assay Buffer

    • Test inhibitor

    • 96-well plate and plate reader

  • Procedure:

    • The procedure is similar to the DPP4 inhibition assay, but with the respective DPP8 or DPP9 enzymes and their optimized substrate concentrations.

    • Determine the IC50 values for the test inhibitor against DPP8 and DPP9.

    • Data Analysis: Calculate the selectivity ratio by dividing the IC50 for DPP8 or DPP9 by the IC50 for DPP4. A higher ratio indicates greater selectivity for DPP4.

Visualizations

DPP4_Signaling_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 GIP GIP K-cells->GIP releases Pancreatic Beta-cells Pancreatic Beta-cells Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion Pancreatic Alpha-cells Pancreatic Alpha-cells Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion GLP-1->Pancreatic Beta-cells stimulates GLP-1->Pancreatic Alpha-cells inhibits DPP4 DPP4 GLP-1->DPP4 degraded by GIP->Pancreatic Beta-cells stimulates GIP->DPP4 degraded by Inactive Metabolites Inactive Metabolites DPP4->Inactive Metabolites DPP4_Inhibitor DPP4 Inhibitor DPP4_Inhibitor->DPP4 inhibits

Caption: DPP4 signaling pathway and the mechanism of DPP4 inhibitors.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Buffer) C Dispense Reagents into 96-well Plate A->C B Prepare Inhibitor Dilutions B->C D Pre-incubate Plate C->D E Add Substrate to Initiate Reaction D->E F Incubate at 37°C E->F G Measure Fluorescence F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: General workflow for a DPP4 inhibitor screening assay.

Troubleshooting_Logic cluster_Checks Initial Checks cluster_Solutions Potential Solutions Start Inconsistent Assay Results Reagents Reagent Stability? Start->Reagents Pipetting Pipetting Accuracy? Start->Pipetting Conditions Consistent Conditions? (Temp, Time) Start->Conditions Sol_Reagents Aliquot and Store Properly Reagents->Sol_Reagents If unstable Sol_Pipetting Calibrate Pipettes Pipetting->Sol_Pipetting If inaccurate Sol_Conditions Standardize Protocol Conditions->Sol_Conditions If inconsistent

Caption: Troubleshooting logic for inconsistent DPP4 assay results.

References

Technical Support Center: Optimizing ASP-4000 Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of ASP-4000 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of dipeptidyl peptidase 4 (DPP-4) with anti-hyperglycemic activity.[1] DPP-4 is an enzyme that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.

Q2: How do I determine a starting dose for this compound in my animal model?

Determining a safe and effective starting dose is a critical first step. The following approaches are recommended:

  • Literature Review: Search for published studies on other DPP-4 inhibitors to find existing dosing information in relevant animal models.[2]

  • In Vitro Data: Use in vitro efficacy data (e.g., IC50 or EC50) as a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and requires further investigation.[2]

  • Dose Escalation Studies: If no prior data exists, a dose-range finding study is essential. This involves administering escalating doses of the compound to different groups of animals to identify the maximum tolerated dose (MTD).[2]

  • Allometric Scaling: If you have data from another animal species, you can use allometric scaling, which considers the body surface area (BSA) differences between species, to estimate an equivalent dose.[2]

Q3: How do I convert a dose from one animal species to another or to a human equivalent dose (HED)?

Dose conversion between species is most reliably done using Body Surface Area (BSA) normalization.[2] The general formula involves using a conversion factor based on body weight and metabolic rate.

Q4: What are some common pitfalls to avoid in preclinical animal research with this compound?

Common pitfalls in preclinical research include:

  • Poor Experimental Design: Lack of randomization, blinding, and appropriate controls can lead to biased results.[3][4]

  • Low Statistical Power: Underpowered studies can lead to false-negative results or an overestimation of effect sizes.[4]

  • Irreproducibility: Failure to report detailed methodology can make it difficult for other researchers to replicate findings.[5]

  • Inappropriate Animal Models: The chosen animal model should be relevant to the human condition being studied.[6][7]

Troubleshooting Guides

Issue 1: High mortality or severe toxicity observed at the lowest dose.

Possible Cause Recommended Solution
The starting dose was too high.Redesign the study with a much lower starting dose (e.g., 10-fold lower).[2]
Unexpected sensitivity in the chosen animal model.Review literature for species-specific sensitivity to DPP-4 inhibitors.
Formulation or vehicle toxicity.Conduct a vehicle-only control group to assess the toxicity of the formulation.

Issue 2: No observable effect at the highest administered dose.

Possible Cause Recommended Solution
The compound may have low efficacy in the chosen model.Re-evaluate the in vitro data and consider testing in a different animal model.
Poor bioavailability due to low solubility or high first-pass metabolism.Conduct a pharmacokinetic (PK) study to assess drug exposure (Cmax, AUC).[2]
The dose range was too low.If no toxicity was observed, consider a higher dose range in the next study.
Insufficient target engagement.Measure DPP-4 activity in plasma or tissue samples to confirm target inhibition.

Issue 3: Inconsistent results between animals in the same dose group.

Possible Cause Recommended Solution
Variability in drug administration (e.g., incorrect gavage technique).Ensure all personnel are properly trained and follow a standardized administration protocol.
Genetic variability within the animal strain.Use a well-characterized, isogenic animal strain.
Underlying health issues in some animals.Ensure all animals are healthy and acclimatized before starting the experiment.
Subjective scoring of endpoints.Use blinded observers and clearly defined, objective scoring criteria.

Experimental Protocols

1. Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the MTD of this compound in the selected animal model.

  • Methodology:

    • Animal Model: Use a common rodent species (e.g., Sprague-Dawley rats), with 3-5 animals per sex per group.[2]

    • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group.

    • Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg).[2][8] The range should be wide enough to identify a no-effect level and a toxic level.

    • Administration: Administer this compound via the intended clinical route (e.g., oral gavage).

    • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[2] Signs include changes in behavior, posture, fur, and activity. Record body weights daily.

    • Data Collection: At the end of the study period (e.g., 7-14 days), collect blood for clinical pathology and tissues for histopathology.

  • Data Presentation:

Dose Group (mg/kg)Number of Animals (M/F)Clinical Signs of ToxicityBody Weight Change (%)Mortality
Vehicle Control5/5None+5%0/10
105/5None+4%0/10
305/5Mild lethargy+2%0/10
1005/5Moderate lethargy, ruffled fur-5%1/10
3005/5Severe lethargy, ataxia-15%5/10

2. Pharmacokinetic (PK) Study

  • Objective: To determine the key pharmacokinetic parameters of this compound.

  • Methodology:

    • Animal Model: Use cannulated rodents to facilitate repeated blood sampling.

    • Dosing: Administer a single dose of this compound intravenously (IV) and via the intended route of administration (e.g., oral) to different groups of animals.

    • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Analysis: Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Data Presentation:

ParameterOral AdministrationIntravenous (IV) Administration
Dose (mg/kg)101
Cmax (ng/mL)5001200
Tmax (h)1.00.25
AUC (ng*h/mL)25001500
Half-life (t½) (h)4.03.5
Bioavailability (F%)16.7%-

Visualizations

ASP-4000_Signaling_Pathway cluster_0 Intestinal L-cell cluster_1 Bloodstream cluster_2 Pancreatic Beta-cell Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 Inactive GLP-1 Inactive GLP-1 Active GLP-1->Inactive GLP-1 DPP-4 GLP-1 Receptor GLP-1 Receptor Active GLP-1->GLP-1 Receptor DPP-4 DPP-4 This compound This compound This compound->DPP-4 Inhibition Insulin Release Insulin Release GLP-1 Receptor->Insulin Release Activation

Caption: Incretin signaling pathway and the mechanism of action of this compound.

Experimental_Workflow Start Start Literature Review & In Vitro Data Literature Review & In Vitro Data Start->Literature Review & In Vitro Data Dose-Range Finding (DRF) Study Dose-Range Finding (DRF) Study Literature Review & In Vitro Data->Dose-Range Finding (DRF) Study Determine Maximum Tolerated Dose (MTD) Determine Maximum Tolerated Dose (MTD) Dose-Range Finding (DRF) Study->Determine Maximum Tolerated Dose (MTD) Toxicity Observed? Toxicity Observed? Determine Maximum Tolerated Dose (MTD)->Toxicity Observed? Toxicity Observed?->Dose-Range Finding (DRF) Study Yes, refine dose Pharmacokinetic (PK) Study Pharmacokinetic (PK) Study Toxicity Observed?->Pharmacokinetic (PK) Study No Pharmacodynamic (PD) / Efficacy Study Pharmacodynamic (PD) / Efficacy Study Pharmacokinetic (PK) Study->Pharmacodynamic (PD) / Efficacy Study Data Analysis & Reporting Data Analysis & Reporting Pharmacodynamic (PD) / Efficacy Study->Data Analysis & Reporting End End Data Analysis & Reporting->End

Caption: General workflow for preclinical in vivo dose optimization.

References

ASP-4000 Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential off-target effects of the dipeptidyl peptidase 4 (DPP4) inhibitor, ASP-4000.

Disclaimer: Initial searches for "this compound" suggest a potential typographical error for "ASP4000," a known DPP4 inhibitor. This guide will proceed under the assumption that the compound of interest is ASP4000.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ASP4000?

ASP4000 is a potent and selective inhibitor of dipeptidyl peptidase 4 (DPP4).[1] It functions as a slow-binding inhibitor of DPP4.[1] The inhibition of DPP4 prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to augmented insulin response and improved glucose tolerance.[1]

Q2: What are the known selectivity details for ASP4000?

ASP4000 has demonstrated high selectivity for DPP4 over other related enzymes, including DPP8 and DPP9.[1]

Q3: What are off-target effects and why are they a concern?

Off-target effects occur when a drug interacts with unintended molecular targets within the body.[2][3] These unintended interactions can lead to a range of side effects, from mild to severe, and can complicate the interpretation of experimental results.[2][3] Investigating off-target effects is crucial for a comprehensive understanding of a drug's safety and biological activity.

Q4: What are some general strategies to minimize off-target effects in experimental design?

Several strategies can be employed to reduce the likelihood of off-target effects. These include rational drug design to enhance specificity, high-throughput screening to identify selective compounds, and various genetic and phenotypic screening methods.[2] For cellular experiments, using the lowest effective concentration of the compound and appropriate controls are critical.

Troubleshooting Guide for Unexpected Experimental Outcomes

Unexpected results in your experiments with ASP4000 could be indicative of off-target effects. This guide provides a structured approach to troubleshooting these potential issues.

Problem 1: Observing unexpected changes in cell signaling pathways unrelated to GLP-1.

  • Possible Cause: ASP4000 may be interacting with other kinases or phosphatases that share structural similarities with DPP4.

  • Troubleshooting Steps:

    • In Silico Analysis: Utilize computational tools to predict potential off-target binding sites for ASP4000 based on its chemical structure.

    • Kinase Profiling: Perform a broad-spectrum kinase profiling assay to screen for interactions with a panel of known kinases.

    • Western Blot Analysis: Probe for the activation or inhibition of key signaling nodes in pathways that are unexpectedly altered.

Problem 2: Unexplained cytotoxicity or changes in cell viability at therapeutic concentrations.

  • Possible Cause: The observed effects may be due to the modulation of pathways essential for cell survival that are unrelated to DPP4 inhibition.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a detailed dose-response curve to determine if the cytotoxicity is concentration-dependent and distinct from the DPP4 inhibitory concentration.

    • Apoptosis Assays: Use assays such as TUNEL or caspase activity assays to determine if the observed cell death is due to apoptosis.

    • Rescue Experiments: Attempt to rescue the phenotype by overexpressing the intended target (DPP4) or by using a structurally different DPP4 inhibitor as a control.

Experimental Protocols

1. Kinase Profiling Assay

This protocol outlines a general approach for screening a compound against a panel of kinases to identify potential off-target interactions.

  • Objective: To identify unintended kinase targets of ASP4000.

  • Methodology:

    • A panel of purified, recombinant kinases is assembled.

    • Each kinase reaction is initiated by the addition of ATP and a specific substrate in the presence of a fixed concentration of ASP4000 (e.g., 1 µM and 10 µM).

    • A control reaction without the inhibitor is run in parallel.

    • The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate using methods like radiometric assays (32P-ATP) or fluorescence-based assays.

    • The percentage of inhibition for each kinase is calculated relative to the control.

2. GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing)

While initially developed for CRISPR-Cas9 off-target analysis, the principles of GUIDE-seq can be adapted to identify off-target DNA damage induced by small molecules.[4][5]

  • Objective: To identify unintended DNA double-strand breaks (DSBs) in cells treated with ASP4000.

  • Methodology:

    • Cells are cultured and treated with ASP4000.

    • A known double-stranded oligodeoxynucleotide (dsODN) tag is introduced into the cells.[4]

    • This tag is integrated into the genome at the sites of DSBs through the non-homologous end joining (NHEJ) repair pathway.[4]

    • Genomic DNA is extracted, fragmented, and subjected to library preparation for next-generation sequencing (NGS).

    • Sequencing reads containing the dsODN tag are mapped back to the reference genome to identify the locations of off-target DSBs.

3. RNA-sequencing (RNA-seq)

RNA-seq provides a global view of changes in gene expression following drug treatment and can help identify pathways affected by off-target activity.[6]

  • Objective: To identify global transcriptomic changes in response to ASP4000 treatment.

  • Methodology:

    • Cells are treated with ASP4000 or a vehicle control for a specified period.

    • Total RNA is extracted from the cells.

    • mRNA is enriched and used to construct sequencing libraries.

    • The libraries are sequenced using a high-throughput sequencing platform.

    • Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to ASP4000.

    • Pathway analysis tools are then used to identify signaling pathways that are enriched among the differentially expressed genes.

Data Presentation

Table 1: Hypothetical Kinase Profiling Results for ASP4000

Kinase% Inhibition at 1 µM ASP4000% Inhibition at 10 µM ASP4000
DPP495%99%
Kinase A5%15%
Kinase B52%85%
Kinase C2%8%

Table 2: Summary of Hypothetical RNA-seq Analysis

TreatmentUp-regulated GenesDown-regulated GenesTop Enriched Pathway (Up-regulated)Top Enriched Pathway (Down-regulated)
ASP4000 (1 µM)250180Insulin SignalingCell Cycle
Vehicle Control00--

Visualizations

DPP4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1 GLP-1 DPP4 DPP4 GLP-1->DPP4 Degraded by GLP1R GLP-1 Receptor GLP-1->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin_Release Insulin Release PKA->Insulin_Release ASP4000 ASP4000 ASP4000->DPP4 Inhibits

Caption: DPP4 signaling pathway and the inhibitory action of ASP4000.

Off_Target_Workflow start Unexpected Experimental Phenotype Observed in_silico In Silico Off-Target Prediction start->in_silico biochemical Biochemical Screening (e.g., Kinase Profiling) start->biochemical cellular Cell-based Assays (e.g., RNA-seq, GUIDE-seq) start->cellular validation Target Validation (e.g., siRNA, Overexpression) biochemical->validation cellular->validation conclusion Confirmation of Off-Target Effect validation->conclusion

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting_Logic A Unexpected Phenotype with ASP4000? B Is the phenotype dose-dependent? A->B Yes D Likely On-Target Effect A->D No C Does a structurally different DPP4 inhibitor reproduce the phenotype? B->C Yes E Potential Off-Target Effect B->E No C->D Yes C->E No F Proceed with Off-Target Investigation Assays E->F

Caption: A logical diagram for troubleshooting unexpected experimental outcomes.

References

overcoming solubility issues with ASP-4000

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with ASP-4000.

Troubleshooting Guide

Issue: this compound Precipitation in Aqueous Buffers

Q1: My this compound hydrochloride salt precipitated out of my phosphate-buffered saline (PBS) solution upon standing. How can I prevent this?

A1: Precipitation of this compound in aqueous buffers like PBS can be due to its limited aqueous solubility, especially at neutral pH. Here are several strategies to address this issue:

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent. For a weakly basic compound like this compound, decreasing the pH of the buffer can increase its solubility. Attempt to dissolve this compound in a slightly acidic buffer (e.g., pH 4.5-6.5).

  • Co-solvents: The use of organic co-solvents can significantly enhance the solubility of poorly soluble compounds.[1][2] Common co-solvents for in vitro and in vivo research include DMSO, PEG 300, and ethanol.

  • Complexation: Cyclodextrins, such as SBE-β-CD, can encapsulate the hydrophobic drug molecule, thereby increasing its aqueous solubility.

A recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.

Experimental Protocol: Preparation of this compound Solution using a Co-solvent
  • Stock Solution Preparation: Weigh the required amount of this compound HCl powder and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing or sonication.

  • Working Solution Preparation: Serially dilute the DMSO stock solution with your aqueous buffer (e.g., PBS) to the desired final concentration. It is crucial to add the stock solution to the buffer in a dropwise manner while vortexing to avoid localized high concentrations that can lead to precipitation. The final concentration of DMSO should be kept low (typically <0.5%) to minimize its effect on the experimental system.

Frequently Asked Questions (FAQs)

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: For preparing high-concentration stock solutions of this compound, it is advisable to use organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. Other potential organic solvents include ethanol and N,N-dimethylformamide (DMF). For in vivo applications, formulations may involve co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and corn oil.[3]

Q3: Can I increase the solubility of this compound by changing the temperature?

A3: While increasing the temperature can enhance the solubility of some compounds, this effect is variable and needs to be determined empirically for this compound. It is also important to consider the thermal stability of this compound, as elevated temperatures could lead to degradation. For most laboratory applications, relying on pH adjustment, co-solvents, or complexing agents is a more controlled and reliable approach.

Q4: How can I formulate this compound for in vivo animal studies?

A4: Formulating this compound for in vivo studies requires careful consideration of the route of administration and potential toxicity of the excipients. A common approach for oral or parenteral administration of poorly soluble compounds is to use a vehicle containing a mixture of co-solvents and surfactants.

Experimental Protocol: Example In Vivo Formulation of this compound
  • Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • This compound Dissolution: Weigh the appropriate amount of this compound HCl and dissolve it first in the DMSO component of the vehicle.

  • Component Mixing: Gradually add the PEG300 to the DMSO solution containing this compound, mixing thoroughly.

  • Aqueous Addition: Add the Tween 80, followed by the dropwise addition of saline while continuously stirring to form a clear solution.

  • Final Checks: Ensure the final solution is clear and free of any precipitate before administration.

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in various solvent systems. This data is intended as a guide and may vary based on the specific experimental conditions.

Solvent SystemApproximate Solubility (mg/mL)
Water< 1
PBS (pH 7.4)< 1
0.1 N HCl5 - 10
DMSO> 50
Ethanol10 - 20
10% DMSO / 90% PBS1 - 2
10% SBE-β-CD in Water2 - 5

Visualizations

Experimental Workflow for Overcoming Solubility Issues

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Experimental Protocol cluster_3 Outcome start This compound Precipitation in Aqueous Solution strategy_ph pH Adjustment start->strategy_ph strategy_cosolvent Co-solvent Use start->strategy_cosolvent strategy_complex Complexation start->strategy_complex protocol_ph Prepare Acidic Buffer strategy_ph->protocol_ph protocol_cosolvent Prepare DMSO Stock & Dilute strategy_cosolvent->protocol_cosolvent protocol_complex Prepare Cyclodextrin Solution strategy_complex->protocol_complex end Clear, Stable this compound Solution protocol_ph->end protocol_cosolvent->end protocol_complex->end

Caption: Troubleshooting workflow for this compound solubility.

Signaling Pathway of DPP-4 Inhibition

DPP4_Pathway cluster_0 Physiological State cluster_2 Downstream Effects GLP1 GLP-1 GIP GIP DPP4 DPP-4 GLP1->DPP4 Substrate Active_Incretins Active Incretins GIP->DPP4 Substrate Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Inactivation Insulin ↑ Insulin Secretion Active_Incretins->Insulin Glucagon ↓ Glucagon Secretion Active_Incretins->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose ASP4000 This compound ASP4000->DPP4 Inhibition

Caption: Mechanism of action of this compound via DPP-4 inhibition.

References

interpreting unexpected results in ASP-4000 assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for interpreting unexpected results in your ASP-4000 assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in the this compound assay?

High background can obscure the specific signal, leading to inaccurate results. The primary causes can be categorized into issues related to reagents, protocol execution, and contamination.[1][2][3] Common factors include:

  • Reagent Issues:

    • Primary or secondary antibody concentrations being too high.

    • Contaminated buffers or reagents.[2]

    • Use of expired reagents.[1][4]

    • Cross-reactivity of antibodies with other molecules in the sample.[2]

  • Protocol Execution:

    • Insufficient washing between steps, leaving unbound reagents in the wells.[1]

    • Incorrect incubation times or temperatures.[1]

    • Inadequate blocking of non-specific binding sites.[2]

  • Contamination:

    • Microbial contamination of samples or reagents.[1]

    • Dirty or contaminated microplates.

Q2: Why am I getting no signal or a very weak signal in my this compound assay?

A lack of signal can be frustrating and can stem from several factors throughout the experimental process.[5] Key reasons include:

  • Reagent Problems:

    • Expired or improperly stored reagents.[4][6]

    • Incorrect reagent preparation or addition sequence.[7]

    • Antibody concentrations that are too low.[5]

    • The standard has degraded.[5]

  • Protocol Errors:

    • Omission of a critical reagent.

    • Incorrect incubation times or temperatures.[6]

    • Over-washing the plate, which can remove bound analyte or antibodies.[6]

  • Sample Issues:

    • The analyte concentration in the sample is below the detection limit of the assay.[6]

    • The sample matrix interferes with the assay.

Q3: What could be causing poor replicate data in my this compound assay?

Inconsistent results between replicates can compromise the validity of your data.[4] Common causes for poor replicate data include:

  • Pipetting Errors: Inconsistent volumes added to wells.

  • Inadequate Mixing: Reagents not being thoroughly mixed before addition.[7]

  • Plate Washing: Uneven washing across the plate.

  • "Edge Effects": Temperature or evaporation differences in the outer wells of the microplate.[4]

  • Contamination: Cross-contamination between wells.[4]

Troubleshooting Guides

High Background Troubleshooting

If you are experiencing high background noise in your this compound assay, follow this systematic troubleshooting guide.

Troubleshooting Workflow for High Background

high_background_workflow start High Background Detected check_reagents 1. Review Reagents start->check_reagents check_protocol 2. Examine Protocol Execution check_reagents->check_protocol No Issues reagent_actions Optimize Antibody Concentrations Prepare Fresh Buffers Check Reagent Expiry check_reagents->reagent_actions Issues Found check_contamination 3. Investigate Contamination check_protocol->check_contamination No Issues protocol_actions Increase Wash Steps/Duration Optimize Incubation Times/Temps Ensure Adequate Blocking check_protocol->protocol_actions Issues Found contamination_actions Use Sterile Technique Clean Plate Reader Use New Microplates check_contamination->contamination_actions Issues Found resolve Problem Resolved check_contamination->resolve No Issues reagent_actions->check_protocol protocol_actions->check_contamination contamination_actions->resolve no_signal_workflow start No/Weak Signal Detected check_reagents 1. Verify Reagents start->check_reagents check_protocol 2. Review Protocol check_reagents->check_protocol No Issues reagent_actions Check Expiry Dates Prepare Fresh Reagents Confirm Concentrations check_reagents->reagent_actions Issues Found check_sample 3. Assess Sample check_protocol->check_sample No Issues protocol_actions Confirm All Steps Performed Verify Incubation Times/Temps Check Plate Reader Settings check_protocol->protocol_actions Issues Found sample_actions Test Higher Sample Concentration Evaluate for Matrix Effects Spike Sample with Standard check_sample->sample_actions Issues Found resolve Problem Resolved check_sample->resolve No Issues reagent_actions->check_protocol protocol_actions->check_sample sample_actions->resolve signaling_pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins (e.g., GRB2) Dimerization->Adaptor GEF GEF (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response Transcription->Response

References

troubleshooting ASP-4000 in vitro assay variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ASP-4000 in vitro assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues that may arise during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in the this compound in vitro assay?

Several factors can contribute to variability in in vitro assays. These can be broadly categorized as issues with reagents, experimental procedure, and data analysis.[1] Common sources include:

  • Reagent Handling and Storage: Improper storage of the this compound enzyme or substrates can lead to loss of activity.[2] Ensure all components are stored at the recommended temperatures.

  • Pipetting Inaccuracy: Small errors in pipetting volumes, especially of inhibitors or enzymes at low concentrations, can lead to significant variability between replicates.[2][3]

  • Buffer Composition: The composition of the assay buffer is critical for optimal enzyme activity.[2]

  • ATP Concentration: For kinase assays, the concentration of ATP can compete with ATP-competitive inhibitors, affecting the results.[2]

  • Cell Culture Conditions: For cell-based assays, variations in cell density, passage number, or growth conditions can lead to inconsistent results.[2][4]

Q2: I am observing a high background signal in my this compound assay. What are the potential causes and solutions?

A high background signal can mask the true signal from your samples. Common causes include:

  • Nonspecific Binding: Antibodies or other detection reagents may bind nonspecifically to the plate or other components.[5][6]

  • Contaminated Reagents: Buffers or other reagents may be contaminated.[7]

  • Substrate Instability: The substrate may be degrading spontaneously, leading to a false positive signal.

Troubleshooting Steps for High Background:

Potential Cause Recommended Solution
Nonspecific Binding Optimize blocking buffer and increase the number and duration of wash steps.[5][6]
Contaminated Reagents Prepare fresh buffers and filter all aqueous solutions.
Substrate Instability Check the expiration date of the substrate and prepare it fresh for each experiment.

| High Detection Reagent Concentration | Titrate the detection antibody or enzyme conjugate to determine the optimal concentration.[7] |

Q3: My this compound assay is showing a weak or no signal. What should I do?

A weak or absent signal can be due to a variety of factors, from inactive reagents to incorrect assay setup.[7][8]

  • Inactive Enzyme or Substrate: The this compound enzyme or a critical substrate may have lost activity due to improper storage or handling.[2]

  • Omission of a Key Reagent: Accidentally leaving out a reagent is a common error.[7][8]

  • Incorrect Filter or Wavelength Settings: The plate reader may not be set to the correct wavelength for the detection signal.[7]

Troubleshooting Steps for Weak or No Signal:

Potential Cause Recommended Solution
Inactive Reagents Verify the activity of the enzyme and substrate with positive controls. Ensure proper storage at -80°C for the enzyme.[2]
Omission of Reagent Carefully review the protocol and ensure all reagents are added in the correct order.[7][8]
Incorrect Plate Reader Settings Double-check the wavelength and filter settings on the plate reader to match the assay's detection method.[7]

| Insufficient Incubation Time | Optimize incubation times to ensure the reaction has enough time to proceed.[6][7] |

Experimental Protocols

Standard this compound Kinase Assay Protocol

This protocol provides a general framework for measuring the inhibitory activity of compounds against the this compound kinase.

  • Reagent Preparation:

    • Prepare the kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, and a phosphatase inhibitor).[2]

    • Prepare serial dilutions of the test compound in the kinase assay buffer. A common starting concentration is 10 mM in DMSO, followed by serial dilutions.[9]

    • Prepare the this compound enzyme and substrate solutions in the kinase assay buffer.

  • Assay Procedure:

    • Add the diluted test compound or vehicle control (DMSO) to the wells of a 96-well plate.[9]

    • Add the this compound enzyme to each well and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind.

    • Initiate the kinase reaction by adding the substrate and ATP mixture. The final ATP concentration should ideally be at or below the Km for ATP to maximize inhibitor potency.[2]

    • Incubate the plate at the recommended temperature for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution.

  • Detection:

    • Add the detection reagent (e.g., a reagent that measures ADP production or substrate phosphorylation).[9]

    • Read the plate on a suitable plate reader at the appropriate wavelength.

Visual Troubleshooting Guides

Troubleshooting Workflow for High Variability

high_variability_troubleshooting start High Variability Observed pipetting Check Pipetting Technique start->pipetting reagents Evaluate Reagent Preparation start->reagents mixing Ensure Thorough Mixing start->mixing calibrated Are pipettes calibrated? pipetting->calibrated fresh_reagents Prepare fresh reagents? reagents->fresh_reagents vortex Vortex before use? mixing->vortex master_mix Use a master mix? calibrated->master_mix Yes escalate Contact Technical Support calibrated->escalate No master_mix->reagents No solution Problem Resolved master_mix->solution Yes fresh_reagents->mixing Yes fresh_reagents->escalate No vortex->solution Yes vortex->escalate No

Caption: A logical workflow to diagnose and resolve high variability in experimental replicates.

This compound Signaling Pathway Inhibition

asp4000_pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_cellular_response Cellular Response Upstream_Signal Upstream Signal ASP4000 This compound Upstream_Signal->ASP4000 Downstream_Kinase Downstream Kinase ASP4000->Downstream_Kinase Target_Protein Target Protein Downstream_Kinase->Target_Protein Cellular_Effect Cellular Effect Target_Protein->Cellular_Effect Inhibitor This compound Inhibitor Inhibitor->ASP4000

Caption: A simplified diagram illustrating the inhibition of the this compound signaling pathway.

References

Technical Support Center: ASP-4000 Cell-Based Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ASP-4000 cell-based studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for potential artifacts and common issues encountered during in vitro experiments with the dipeptidyl peptidase-4 (DPP4) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in DPP4 inhibition assays?

A1: Variability in DPP4 inhibition assays can stem from several sources.[1] These include inconsistent pipetting, temperature fluctuations across the assay plate, degradation of the enzyme or substrate, and "edge effects" due to evaporation in the outer wells of a microplate.[1] Biological factors, such as genetic variations in the DPP4 gene in the cells being used, can also contribute to varied responses.[1]

Q2: My this compound compound is not showing any inhibition. What should I check?

A2: If you observe no inhibition, first confirm that the assay is performing as expected by using a known DPP4 inhibitor as a positive control.[1] You should also verify the activity of the DPP4 enzyme in a control experiment without any inhibitor. It is also crucial to review the experimental protocol to ensure all reagent concentrations, incubation times, and detection settings are correct.[1] Finally, consider preparing a fresh stock of your this compound compound, as it may have degraded during storage.[1]

Q3: I am observing a high background signal in my assay. What could be the cause?

A3: A high background signal can obscure the true enzymatic activity.[1] A primary cause can be the autofluorescence of assay components, including the substrate, enzyme, buffer, or the test compound itself (this compound).[1] It is recommended to measure the fluorescence of each component individually to identify the source of the high background.[1]

Q4: What are the known off-target effects of DPP4 inhibitors?

A4: A key consideration for DPP4 inhibitors is their selectivity against other members of the dipeptidyl peptidase family, such as DPP8 and DPP9, due to structural similarities.[2] Off-target inhibition of these enzymes can lead to undesired effects. Additionally, as DPP4 (also known as CD26) is found on the surface of T-cells and is involved in their activation, some DPP4 inhibitors have been shown to affect T-cell proliferation.[3]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for this compound

High variability in the half-maximal inhibitory concentration (IC50) values for this compound can make it difficult to determine its true potency. The following guide provides a systematic approach to troubleshooting this issue.

cluster_0 Troubleshooting High IC50 Variability A High IC50 Variability Observed B Check for Technical Errors A->B C Evaluate Reagent Stability B->C Technical Errors Ruled Out D Assess Assay Conditions C->D Reagents are Stable E Review Data Analysis D->E Assay Conditions Optimized F Consistent IC50 Values E->F Data Analysis Confirmed

Caption: A logical workflow for troubleshooting high variability in IC50 values.

Potential Cause Recommended Solution Experimental Protocol
Inconsistent Pipetting Use calibrated pipettes and standardized pipetting techniques. For high-throughput screening, consider automated liquid handlers to minimize human error.[1]Pipette Calibration Check: Regularly verify the accuracy and precision of all pipettes used in the assay according to the manufacturer's instructions.
Temperature Fluctuations Ensure a stable incubation temperature using a calibrated incubator or water bath. Allow microplates to equilibrate to the assay temperature before adding reagents to avoid temperature gradients.[1]Temperature Mapping: Use a calibrated thermometer to map the temperature distribution within the incubator to identify any hot or cold spots.
Enzyme or Substrate Degradation Prepare fresh enzyme and substrate solutions for each experiment. Store stock solutions in single-use aliquots at the recommended temperature (-20°C or -80°C) to prevent freeze-thaw cycles.[1]Enzyme Activity Assay: Before starting an inhibition experiment, perform a control experiment to measure the activity of a fresh enzyme aliquot to ensure it meets expected levels.
Edge Effects Minimize evaporation from the outer wells of the microplate by using plate sealers. Alternatively, avoid using the outermost wells for critical samples and instead fill them with buffer or media.[1]Plate Incubation with Sealer: Apply an adhesive plate sealer after adding all reagents and before incubation to create a barrier against evaporation.
Inconsistent Mixing Ensure thorough mixing of reagents in each well by gently tapping the plate or using a plate shaker at a standardized speed and duration.[1]Mixing Optimization: Test different mixing methods (tapping vs. shaking) and durations to identify the most consistent method for your assay plate and volume.
Issue 2: Unexpected Cytotoxicity or Altered Cell Proliferation

Observing unexpected cell death or changes in cell proliferation that do not correlate with DPP4 inhibition can indicate off-target effects or compound-induced stress.

DPP4 is also known as the cell surface protein CD26, which is involved in T-cell co-stimulation. Inhibition of DPP4 may, therefore, have unintended effects on immune cell signaling and proliferation.[3]

cluster_1 Potential Off-Target Effect of this compound on T-Cell Signaling ASP4000 This compound DPP4_CD26 DPP4/CD26 on T-Cell ASP4000->DPP4_CD26 Inhibits TCR_Signaling TCR Signaling Cascade DPP4_CD26->TCR_Signaling Modulates Proliferation T-Cell Proliferation TCR_Signaling->Proliferation Leads to

Caption: Potential impact of this compound on T-cell proliferation via DPP4/CD26.

Potential Cause Recommended Solution Experimental Protocol
Off-Target Kinase Inhibition Screen this compound against a panel of kinases to identify any unintended inhibitory activity.Kinase Panel Screening: Utilize a commercial kinase screening service to test the inhibitory activity of this compound against a broad range of human kinases at various concentrations.
General Cytotoxicity Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound induces cell death independent of DPP4 inhibition.MTT Assay for Cytotoxicity: 1. Seed cells in a 96-well plate and allow them to adhere overnight. 2. Treat cells with a serial dilution of this compound for 24-48 hours. 3. Add MTT reagent to each well and incubate for 2-4 hours. 4. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
Inhibition of DPP8/DPP9 Test the inhibitory activity of this compound against recombinant human DPP8 and DPP9 enzymes to assess its selectivity.[2]DPP8/9 Selectivity Assay: Use commercially available recombinant DPP8 and DPP9 enzymes and a suitable fluorogenic substrate to perform an in vitro inhibition assay with a range of this compound concentrations. Compare the IC50 values to that obtained for DPP4.
Alteration of T-Cell Proliferation If working with immune cells, assess the effect of this compound on T-cell proliferation using a CFSE-based assay.CFSE Proliferation Assay: 1. Label primary T-cells with CFSE. 2. Stimulate the T-cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound. 3. After 3-5 days, analyze CFSE dilution by flow cytometry to measure cell division.

References

Technical Support Center: Improving the In Vivo Bioavailability of ASP-4000

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of ASP-4000, a dipeptidyl peptidase 4 (DPP-4) inhibitor. Given that this compound hydrochloride is reported to be soluble in DMSO but not in water, this guide focuses on strategies to overcome poor aqueous solubility for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitor with potential antihyperglycemic activity.[1][2][3] Its hydrochloride salt form is known to be soluble in DMSO but poorly soluble in water.[4] This low aqueous solubility can significantly limit its oral bioavailability, leading to low plasma concentrations and high variability in in vivo studies.

Q2: I am seeing very low or undetectable plasma concentrations of this compound in my animal studies. What could be the cause?

A2: Low plasma concentrations are often a direct result of the poor aqueous solubility of this compound. For a drug to be absorbed into the bloodstream, it must first dissolve in the gastrointestinal fluids. If the compound does not dissolve, it will pass through the GI tract without being absorbed. Another potential issue could be rapid first-pass metabolism in the liver.

Q3: There is high variability in the plasma concentrations of this compound between my study animals. What could be causing this?

A3: High inter-animal variability is a common issue with poorly soluble compounds. The extent of dissolution and absorption can be highly sensitive to the physiological state of each animal, such as gastric pH and the presence of food. Inconsistent formulation preparation can also contribute to this variability.

Q4: Can I administer this compound dissolved in 100% DMSO for my in vivo studies?

A4: While this compound is soluble in DMSO, administering a 100% DMSO solution, especially for oral dosing, is generally not recommended. High concentrations of DMSO can be toxic to animals and can also cause the drug to precipitate out of solution when it comes into contact with the aqueous environment of the gastrointestinal tract, a phenomenon known as "precipitation upon dilution." This can lead to erratic absorption.

Q5: What are the general strategies to improve the bioavailability of a poorly water-soluble compound like this compound?

A5: Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs.[5][6] These include:

  • Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[7][8]

  • Use of co-solvents and surfactants: These can help to keep the drug in solution.[6]

  • Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.[5][8]

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its solubility and dissolution rate.

Troubleshooting Guides

Issue 1: Low Plasma Exposure of this compound
Potential Cause Troubleshooting Steps
Poor dissolution in the GI tract1. Reduce Particle Size: Consider micronization or creating a nanosuspension of the drug substance before formulation. 2. Formulation Enhancement: Develop a formulation using co-solvents, surfactants, or lipids to improve solubility. Refer to the Experimental Protocols section for a starting point. 3. Amorphous Solid Dispersion: Explore the creation of a spray-dried or hot-melt extruded solid dispersion with a suitable polymer.
Rapid first-pass metabolism1. In Vitro Metabolic Stability: Conduct an in vitro metabolism study using liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Parenteral Administration: If feasible, administer this compound intravenously to a small group of animals to determine its absolute bioavailability and clearance rate. This will help differentiate between poor absorption and rapid metabolism.
Drug precipitation in the gut1. Optimize Formulation: If using a co-solvent system, ensure the vehicle is robust to dilution in aqueous media. Test this in vitro by adding the formulation to simulated gastric and intestinal fluids. 2. Lipid-Based Systems: Utilize lipid-based formulations which can help maintain the drug in a solubilized state throughout the GI tract.
Issue 2: High Variability in In Vivo Data
Potential Cause Troubleshooting Steps
Inconsistent formulation1. Standardize Protocol: Ensure the formulation preparation protocol is detailed and followed precisely for every batch. 2. Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each dose is drawn. Use of a stirrer or vortex mixer is recommended. 3. Stability: Assess the physical and chemical stability of the formulation over the duration of the study.
Physiological differences between animals1. Fasting: Ensure all animals are fasted for a consistent period before dosing, as the presence of food can significantly impact the absorption of poorly soluble drugs. 2. Dosing Volume: Use a consistent dosing volume relative to the animal's body weight.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage

This protocol provides a starting point for developing an oral formulation of this compound for preclinical animal studies.

Materials:

  • This compound HCl

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Saline or Phosphate Buffered Saline (PBS)

Procedure:

  • Weigh the required amount of this compound HCl.

  • Dissolve the this compound HCl in a minimal amount of DMSO. For example, create a stock solution of 40 mg/mL in DMSO.

  • In a separate tube, prepare the vehicle by mixing PEG400, Tween 80, and Saline/PBS. A common starting ratio is 30% PEG400, 5% Tween 80, and 60% Saline/PBS by volume.

  • Slowly add the this compound/DMSO stock solution to the vehicle with continuous vortexing to create the final dosing solution. For example, to achieve a final concentration of 2 mg/mL, add 50 µL of the 40 mg/mL stock to 950 µL of the vehicle.

  • Visually inspect the final formulation for any signs of precipitation.

  • Administer the formulation to the animals immediately after preparation.

Note: The final concentration of DMSO in the dosing solution should be kept as low as possible, ideally below 5%. The ratios of the vehicle components may need to be optimized to ensure the stability and performance of the formulation.

Protocol 2: In Vitro Formulation Screening for Precipitation

This protocol can be used to quickly assess the likelihood of a formulation precipitating upon dilution in the aqueous environment of the stomach.

Materials:

  • Prepared this compound formulation

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • Spectrophotometer or visual inspection method

Procedure:

  • Add a small volume of the this compound formulation (e.g., 10 µL) to a larger volume of SGF or SIF (e.g., 1 mL) to mimic the dilution that occurs in the gut.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 15, 30, 60 minutes), visually inspect the samples for any signs of precipitation (cloudiness, solid particles).

  • For a more quantitative assessment, the amount of drug that remains in solution can be measured by centrifuging the sample and analyzing the supernatant using HPLC.

Data Presentation

Table 1: Example of Co-solvent Formulation Compositions for Screening

Formulation ID% DMSO% PEG400% Tween 80% Saline/PBS
F1530560
F25401045
F31020565
F42501533

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_troubleshooting Troubleshooting start This compound HCl (Poorly Water Soluble) solubility Solubility Screening (DMSO, PEG400, etc.) start->solubility formulation_prep Prepare Co-solvent/ Lipid-based Formulations solubility->formulation_prep in_vitro_screen In Vitro Precipitation Screening (SGF/SIF) formulation_prep->in_vitro_screen dosing Oral Dosing in Animal Model in_vitro_screen->dosing Optimized Formulation pk_study Pharmacokinetic Study (Blood Sampling) dosing->pk_study analysis LC-MS/MS Analysis of Plasma Samples pk_study->analysis data_eval Evaluate Bioavailability (AUC, Cmax) analysis->data_eval low_exposure Low Bioavailability? data_eval->low_exposure reformulate Reformulate/ Particle Size Reduction low_exposure->reformulate Yes end Successful In Vivo Study low_exposure->end No reformulate->formulation_prep troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start In Vivo Experiment with this compound issue Poor In Vivo Results? (Low Exposure/High Variability) start->issue solubility Poor Solubility/ Dissolution issue->solubility Yes precipitation Precipitation in GI Tract issue->precipitation metabolism Rapid First-Pass Metabolism issue->metabolism end Proceed with Study issue->end No formulation Optimize Formulation (Co-solvents, Lipids) solubility->formulation particle_size Particle Size Reduction (Micronization) solubility->particle_size precipitation->formulation iv_dose IV Dosing to Assess Absolute Bioavailability metabolism->iv_dose

References

Technical Support Center: Minimizing Variability in ASP-4000 Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ASP-4000, designed for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your animal experiments, ensuring more robust and reproducible results.

Troubleshooting Guides

High variability can mask the true effects of this compound. This section provides guidance on identifying and mitigating common sources of experimental inconsistency.

Issue 1: Inconsistent Pharmacodynamic (PD) Response to this compound

Question: We are observing high variability in the downstream phosphorylation of STAT3 (pSTAT3) in splenocytes isolated from this compound treated animals. What are the potential causes and solutions?

Answer: High variability in PD markers like pSTAT3 can stem from multiple factors, ranging from the experimental protocol to environmental stressors. A systematic approach to troubleshooting is crucial.

Potential Causes and Mitigation Strategies:

Source of Variability Potential Impact on pSTAT3 Levels Mitigation Strategy
Dosing Procedure Inconsistent bioavailability of this compoundStandardize the time of day for dosing to account for circadian rhythms. Ensure consistent administration technique (e.g., gavage volume, injection speed).
Sample Collection & Processing Variable sample qualityCollect tissues at a consistent time point post-dose. Standardize the splenocyte isolation protocol, particularly the red blood cell lysis step.
Environmental Stressors Stress-induced physiological changes affecting immune response.[1][2]Ensure a proper acclimatization period of at least one week before the experiment begins. Minimize noise and vibrations in the animal facility.[2][3]
Inherent Biological Differences Age and sex-related differences in immune function.[4]Use animals of the same sex and a narrow age range. Randomize animals into treatment groups to distribute inherent variability.[5]

Experimental Protocol: Standardized Splenocyte Isolation for pSTAT3 Analysis

  • Euthanasia and Spleen Collection:

    • Euthanize the animal using a consistent, approved method at a fixed time point after the final this compound dose.

    • Immediately dissect the spleen and place it in 2 mL of ice-cold RPMI-1640 medium.

  • Cell Suspension Preparation:

    • Gently mash the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe.

    • Rinse the strainer with an additional 5 mL of cold RPMI-1640.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Red Blood Cell (RBC) Lysis:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ACK lysis buffer.

    • Incubate for exactly 2 minutes at room temperature. Critical step: inconsistent lysis time can affect splenocyte viability.

    • Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge as before.

  • Cell Counting and Plating:

    • Resuspend the pellet in 10 mL of complete RPMI-1640 medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Plate 1x10^6 cells per well for subsequent analysis (e.g., flow cytometry).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in animal studies involving this compound?

A1: Variability in animal studies can be broadly categorized into three main areas:

  • Biological Variation: Inherent differences among animals, such as genetics, age, sex, and health status.[4]

  • Environmental Factors: Fluctuations in the animal's surroundings, including temperature, humidity, light cycles, noise, and cage conditions.[1][2][3]

  • Experimental Procedures: Inconsistencies in how experiments are conducted, such as animal handling, dosing, surgery, sample collection, and data recording.[4][5]

Q2: How long should the acclimatization period be before starting an this compound experiment?

A2: A minimum acclimatization period of one week is recommended. This allows the animals to adapt to their new environment and reduces stress-related physiological changes that can confound experimental results.[5] During this time, animals should be housed under the same conditions that will be used during the study.

Q3: Can the position of cages on a rack influence experimental outcomes?

A3: Yes, cage position can be a significant source of variability. Animals in cages on higher racks may be exposed to more light and slightly different temperatures than those on lower racks. To mitigate this "cage effect," it is best practice to randomize the placement of cages on the rack and to ensure that each treatment group is represented across different rack levels.[6]

Q4: What is the best way to randomize animals into treatment groups?

A4: Randomization is critical to prevent selection bias. A simple and effective method is to assign each animal a unique identification number. Then, use a random number generator (available in most spreadsheet software) to assign each animal to a treatment group. It is also important to blind the experimenters to the group allocations to prevent observer bias.[5][7]

Q5: We are observing a high degree of variability in our disease model, even before this compound administration. What can we do?

A5: High baseline variability is a common challenge. First, ensure the disease induction protocol is highly standardized. If variability persists, consider pre-screening the animals for a specific biomarker of disease severity and only including those that fall within a defined range. Alternatively, you can use a randomized block design where animals are grouped into blocks based on their initial disease severity, and then randomized to treatment groups within each block.[6]

Visualizations

Diagram 1: this compound Signaling Pathway

ASP4000_Pathway cluster_nuc Cellular Response ASP4000 This compound Receptor Target Receptor ASP4000->Receptor JAK JAK Kinase Receptor->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Repression Gene Repression (e.g., Pro-inflammatory cytokines) Nucleus->Gene_Repression Leads to

Caption: Simplified signaling pathway for this compound's inhibitory action on STAT3 phosphorylation.

Diagram 2: Experimental Workflow for Minimizing Variability

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization 1. Animal Acclimatization (>= 1 week) Randomization 2. Randomization & Blinding Acclimatization->Randomization Dosing 3. Standardized Dosing (Time, Technique) Randomization->Dosing Monitoring 4. Consistent Monitoring Dosing->Monitoring Sample_Collection 5. Timed Sample Collection Monitoring->Sample_Collection Analysis 6. Standardized Assay Protocols Sample_Collection->Analysis

Caption: Key steps in an experimental workflow designed to reduce procedural variability.

Diagram 3: Logical Relationship of Variability Sources

Variability_Sources Total_Variability Total Experimental Variability Biological Biological (Animal) Total_Variability->Biological Environmental Environmental (Housing) Total_Variability->Environmental Procedural Procedural (Experimenter) Total_Variability->Procedural

Caption: The main contributors to total experimental variability in animal studies.

References

Validation & Comparative

In Vitro Potency Showdown: ASP-4000 vs. Sitagliptin for DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of type 2 diabetes therapeutics, dipeptidyl peptidase-4 (DPP-4) inhibitors have established a significant role in glycemic control. This guide provides a head-to-head comparison of the in vitro potency of a novel DPP-4 inhibitor, ASP-4000, against the well-established compound, sitagliptin. The following data, compiled for researchers, scientists, and drug development professionals, offers a quantitative look at their inhibitory activities against the DPP-4 enzyme.

Quantitative Comparison of In Vitro Potency

The in vitro potency of DPP-4 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values indicate the concentration of the inhibitor required to reduce the DPP-4 enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively. A lower value for both IC50 and Ki signifies a higher potency.

Data from separate preclinical studies are summarized below. It is important to note that direct comparisons are best made from head-to-head studies conducted under identical conditions. The data presented here are from different publications and may have been generated using varied experimental setups.

CompoundParameterValue (nM)Enzyme Source
This compound IC502.25[1]Human Recombinant DPP-4[1]
Ki1.05[2]Human Recombinant DPP-4[2]
Sitagliptin IC50~15[3]Human Plasma[3]
IC5019[4]Not Specified
IC500.41[5]Not Specified
IC504.38[6]Not Specified

Note: The variability in the reported IC50 values for sitagliptin highlights the influence of different assay conditions, such as enzyme source (recombinant vs. plasma) and substrate concentration.

Experimental Methodologies

The determination of in vitro potency for DPP-4 inhibitors generally follows a standardized fluorometric or colorimetric assay. The protocol outlined below is a representative method based on common practices in the field.

Objective: To measure the in vitro inhibitory activity of test compounds against the DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))

  • Test compounds (this compound, sitagliptin) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer to achieve a range of concentrations.

  • Enzyme Reaction: The recombinant human DPP-4 enzyme is pre-incubated with the various concentrations of the test compounds in the wells of a 96-well plate for a specified period at a controlled temperature (e.g., 37°C).

  • Substrate Addition: The fluorogenic substrate, Gly-Pro-AMC, is added to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: The DPP-4 enzyme cleaves the Gly-Pro-AMC substrate, releasing the fluorescent AMC molecule. The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths typically around 360 nm and 460 nm, respectively.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal progression. The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the DPP-4 inhibition signaling pathway and a typical experimental workflow for determining inhibitor potency.

DPP4_Signaling_Pathway cluster_0 DPP-4 Inhibition cluster_1 Incretin Hormone Regulation cluster_2 Physiological Effects DPP4_Inhibitor DPP-4 Inhibitor (e.g., this compound, Sitagliptin) DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits Active_Incretins Active Incretins (GLP-1, GIP) Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Catalyzes Active_Incretins->Inactive_Incretins Degradation Pancreas Pancreas Active_Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions of Inhibitors (this compound, Sitagliptin) D Dispense Inhibitor Dilutions into 96-well plate A->D B Prepare DPP-4 Enzyme Solution E Add DPP-4 Enzyme to wells and pre-incubate B->E C Prepare Substrate Solution (Gly-Pro-AMC) F Initiate reaction by adding Substrate Solution C->F D->E E->F G Monitor Fluorescence Increase over time F->G H Calculate Percent Inhibition for each concentration G->H I Plot Dose-Response Curve and determine IC50 H->I

References

A Comparative Guide to the Kinetic Profiles of Vildagliptin and ASP-4000

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for the kinetic profile and experimental data for a compound designated as "ASP-4000" did not yield any publicly available information. This suggests that "this compound" may be an internal development code, a hypothetical compound, or a product not yet disclosed in scientific literature. Consequently, a direct comparison with vildagliptin is not possible at this time.

This guide will therefore provide a comprehensive overview of the well-documented kinetic profile of vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The information is presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Vildagliptin: A Detailed Kinetic Profile

Vildagliptin is an oral antihyperglycemic agent that improves glycemic control by enhancing the incretin system.[1][2] It achieves this by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By preventing their breakdown, vildagliptin increases the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from α-cells.[1][3][4]

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of vildagliptin have been extensively studied in healthy volunteers and patients with type 2 diabetes. The key parameters are summarized in the table below.

Pharmacokinetic ParameterValueReference
Absorption
Bioavailability (oral)85%[5][6]
Time to Peak Plasma Concentration (Tmax)1.5 - 2 hours[6][7]
Effect of FoodFood slightly delays Tmax to 2.5 hours and decreases Cmax by 19%, but does not alter overall exposure (AUC). Can be taken with or without food.[5][8]
Distribution
Plasma Protein Binding9.3% (minimal)[5][6]
Volume of Distribution (Vd)71 L[5][6]
Metabolism
Primary PathwayHydrolysis of the cyano group to its inactive carboxylic acid metabolite (LAY151). Minimal metabolism via CYP450 enzymes.[9]
Elimination
Elimination Half-life (t1/2)1.32 - 2.43 hours[10][11]
Total Body Clearance41 L/h (intravenous)[5][6]
Renal Clearance13 L/h[5][6]
ExcretionPrimarily via the kidneys.[6]
Experimental Protocols

The pharmacokinetic parameters of vildagliptin are typically determined through clinical trials involving healthy subjects and patients with type 2 diabetes. A representative experimental design is outlined below.

Study Design: A randomized, double-blind, placebo-controlled, crossover study is a common approach.[10][11]

Participants: A cohort of healthy adult volunteers or patients with stable type 2 diabetes mellitus.

Drug Administration:

  • Participants receive a single oral dose of vildagliptin (e.g., 50 mg or 100 mg) or placebo.[10]

  • For multiple-dose studies, participants receive the drug for a specified period (e.g., 28 days).[10][11]

Sample Collection:

  • Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

Analytical Method:

  • Plasma concentrations of vildagliptin and its main metabolite are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance are calculated from the plasma concentration-time data using non-compartmental analysis.

Pharmacodynamic Assessment:

  • DPP-4 enzyme activity in plasma is measured at various time points to assess the extent and duration of enzyme inhibition.

  • Plasma levels of active GLP-1 and GIP are measured following a standardized meal or oral glucose tolerance test (OGTT) to evaluate the pharmacodynamic effect.[5][10]

Signaling Pathway of Vildagliptin

The mechanism of action of vildagliptin involves the potentiation of the incretin signaling pathway. The following diagram illustrates this process.

Vildagliptin_Signaling_Pathway cluster_liver Liver cluster_outcome Therapeutic Outcome Food Food Intake GLP1_GIP GLP-1 and GIP Release Food->GLP1_GIP Active_GLP1_GIP Active GLP-1 and GIP GLP1_GIP->Active_GLP1_GIP DPP4 DPP-4 Enzyme Active_GLP1_GIP->DPP4 Degradation Beta_Cells β-Cells Active_GLP1_GIP->Beta_Cells Alpha_Cells α-Cells Active_GLP1_GIP->Alpha_Cells Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibition Insulin ↑ Insulin Secretion (Glucose-dependent) Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glycemic_Control Improved Glycemic Control HGP ↓ Hepatic Glucose Production

Caption: Vildagliptin inhibits DPP-4, increasing active GLP-1/GIP levels and improving glycemic control.

This guide provides a detailed overview of the kinetic profile of vildagliptin based on currently available scientific literature. Should data for "this compound" become publicly accessible, a direct comparison can be conducted.

References

Comparative Efficacy of ASP-4000, a Novel DPP4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Drug Development, and Scientific Professionals

This guide provides a detailed comparison of the efficacy of ASP-4000, a novel dipeptidyl peptidase 4 (DPP4) inhibitor, with other established drugs in its class. The data presented is based on preclinical findings and is intended to provide an objective overview for researchers and drug development professionals.

Introduction to DPP4 Inhibition and this compound

Dipeptidyl peptidase-4 (DPP4) is a therapeutic target for type 2 diabetes. Its inhibition increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulate glucose-dependent insulin secretion.[1][2][3] this compound, chemically known as (2S)-1-{[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]hept-3-yl]carbonyl}-2-pyrrolidinecarbonitrile hydrochloride, is a potent and selective DPP4 inhibitor.[4][5] Preclinical studies have demonstrated its anti-hyperglycemic activity.[1][4][5]

In Vitro Efficacy and Selectivity

This compound demonstrates potent inhibition of the DPP4 enzyme in vitro. Its efficacy is comparable to, and in some aspects exceeds, that of other widely used DPP4 inhibitors.

CompoundDPP4 IC50 (nM)DPP4 Ki (nM)DPP8 Selectivity (fold vs. DPP4)DPP9 Selectivity (fold vs. DPP4)
This compound 2.25[5]1.05[4]> 1000[5]> 1000[5]
Sitagliptin 1926> 2600> 40000
Vildagliptin 6250> 200> 2000
Linagliptin 11> 10000> 40000

Data for Sitagliptin, Vildagliptin, and Linagliptin are compiled from publicly available literature for comparative purposes.

In Vivo Efficacy in Preclinical Models

In vivo studies in Zucker fa/fa rats, a model for type 2 diabetes, have shown that a single oral administration of this compound can suppress plasma DPP4 activity.[5] This leads to a reduction in glucose levels and an increase in active GLP-1 and insulin levels during an oral glucose tolerance test.[5]

CompoundAnimal ModelDose Range (mg/kg)Key Findings
This compound Zucker fa/fa rats0.03 - 1[5]Suppressed plasma DPP4 activity, reduced glucose excursion, and increased active GLP-1 and insulin levels.[5]
Vildagliptin Zucker fatty ratsNot specifiedThis compound showed higher affinity and a different mode of inhibition compared to Vildagliptin.[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate DPP4 inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_bloodstream Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) Pancreatic β-cells Pancreatic β-cells GLP-1 (active)->Pancreatic β-cells stimulates DPP4 DPP4 GLP-1 (active)->DPP4 inactivation Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes GLP-1 (inactive) GLP-1 (inactive) DPP4->GLP-1 (inactive) This compound This compound This compound->DPP4 inhibition

Caption: DPP4 Inhibition Signaling Pathway

in_vitro_dpp4_inhibition_assay cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Recombinant Human DPP4 Recombinant Human DPP4 Incubate DPP4 with this compound Incubate DPP4 with this compound Recombinant Human DPP4->Incubate DPP4 with this compound Fluorogenic Substrate Fluorogenic Substrate Add Substrate Add Substrate Fluorogenic Substrate->Add Substrate This compound (Test Compound) This compound (Test Compound) This compound (Test Compound)->Incubate DPP4 with this compound Assay Buffer Assay Buffer Assay Buffer->Incubate DPP4 with this compound Incubate DPP4 with this compound->Add Substrate Incubate at 37°C Incubate at 37°C Add Substrate->Incubate at 37°C Measure Fluorescence Measure Fluorescence Incubate at 37°C->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: In Vitro DPP4 Inhibition Assay Workflow

Experimental Protocols

In Vitro DPP4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP4.

Materials:

  • Recombinant human DPP4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • This compound

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Fluorescence plate reader

Method:

  • A dilution series of this compound is prepared in the assay buffer.

  • The recombinant human DPP4 enzyme is incubated with the various concentrations of this compound in the wells of a 96-well plate for a predetermined period at room temperature.

  • The fluorogenic substrate is added to each well to initiate the enzymatic reaction.

  • The plate is incubated at 37°C for a specified time.

  • The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.

  • The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker fa/fa Rats

Objective: To evaluate the effect of oral administration of this compound on glucose tolerance in a type 2 diabetes animal model.

Materials:

  • Zucker fa/fa rats

  • This compound

  • Glucose solution

  • Vehicle control

  • Blood glucose meter

  • ELISA kits for active GLP-1 and insulin

Method:

  • Zucker fa/fa rats are fasted overnight.

  • The rats are randomly assigned to receive an oral dose of either vehicle control or this compound at various concentrations (e.g., 0.03-1 mg/kg).

  • After a specified time post-dosing, a baseline blood sample is collected.

  • A glucose solution is administered orally to all rats.

  • Blood samples are collected at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Blood glucose levels are measured immediately using a glucometer.

  • Plasma is separated from the blood samples and used to measure active GLP-1 and insulin concentrations using ELISA kits.

  • The area under the curve (AUC) for glucose is calculated to assess the overall effect on glucose tolerance.

Logical Relationship Diagram

logical_relationship High Potency & Selectivity High Potency & Selectivity Promising Preclinical Profile Promising Preclinical Profile High Potency & Selectivity->Promising Preclinical Profile Favorable In Vivo Efficacy Favorable In Vivo Efficacy Favorable In Vivo Efficacy->Promising Preclinical Profile

References

Comparative Analysis of ASP-4000 and Linagliptin in the Context of DPP-4 Inhibition for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No head-to-head clinical studies comparing ASP-4000 and linagliptin have been identified in publicly available literature. This guide provides a comparative overview based on available preclinical data for this compound and extensive clinical data for the approved drug, linagliptin. The information on this compound is from preclinical studies and may not be indicative of its performance in human subjects.

Introduction

Both this compound and linagliptin belong to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, a group of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus (T2DM). They exert their therapeutic effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately resulting in improved glycemic control. Linagliptin is a well-established, globally approved medication, while this compound is a compound that has been evaluated in preclinical studies.

Mechanism of Action: DPP-4 Inhibition

DPP-4 is an enzyme that rapidly inactivates incretin hormones. By inhibiting DPP-4, both this compound and linagliptin increase the circulating levels of active GLP-1 and GIP.[1] This, in turn, potentiates the "incretin effect," which includes:

  • Stimulation of insulin secretion from pancreatic β-cells in a glucose-dependent manner.

  • Suppression of glucagon secretion from pancreatic α-cells, which reduces hepatic glucose production.

This glucose-dependent mechanism of action confers a low risk of hypoglycemia, a significant advantage for this class of drugs.

cluster_0 Pancreas cluster_1 Intestine cluster_2 Liver β-cell β-cell Insulin Insulin β-cell->Insulin releases α-cell α-cell Glucagon Glucagon α-cell->Glucagon secretes L-cell L-cell Active GLP-1 Active GLP-1 L-cell->Active GLP-1 secretes Hepatic Glucose Production Hepatic Glucose Production Blood Glucose Blood Glucose Hepatic Glucose Production->Blood Glucose increases Food Intake Food Intake Food Intake->L-cell stimulates Active GLP-1->β-cell stimulates Active GLP-1->α-cell inhibits DPP-4 DPP-4 Active GLP-1->DPP-4 inactivated by Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Glucose Uptake->Blood Glucose decreases Glucagon->Hepatic Glucose Production stimulates This compound / Linagliptin This compound / Linagliptin This compound / Linagliptin->DPP-4 inhibits

Figure 1: Signaling pathway of DPP-4 inhibitors.

Comparative Data

The following tables summarize the available data for this compound and linagliptin.

Table 1: General and Mechanistic Comparison
FeatureThis compoundLinagliptin
Drug Class Dipeptidyl Peptidase-4 (DPP-4) InhibitorDipeptidyl Peptidase-4 (DPP-4) Inhibitor
Development Status PreclinicalMarketed Drug
Mechanism of Action Competitive and selective inhibitor of DPP-4.[1]Potent and selective inhibitor of DPP-4.
In Vitro Potency (IC50) 2.25 nM (human recombinant DPP-4)[1]Not explicitly stated in provided results.
Binding Kinetics Slow-binding inhibitor with faster formation and dissociation of the DPP-4 complex compared to vildagliptin.[2]Tightly binds to the DPP-4 enzyme.
Selectivity High selectivity against DPP-8 and DPP-9.[1]Selectively inhibits DPP-4 over DPP-8 or DPP-9 in vitro.[3]
Table 2: Preclinical and Clinical Efficacy
EndpointThis compound (Preclinical Data)Linagliptin (Clinical Data)
Model/Population Zucker fa/fa rats (a model of type 2 diabetes).[1]Adult patients with type 2 diabetes mellitus.
Effect on DPP-4 Activity Suppressed plasma DPP-4 activity at doses of 0.03-1 mg/kg.[1]>80% inhibition at 24 hours with 5 mg and 10 mg doses.
Effect on GLP-1 Levels Increased active GLP-1 levels.[1]Increases plasma concentrations of active incretin hormones.[1]
Effect on Insulin Levels Increased insulin levels.[1]Stimulates the release of insulin in a glucose-dependent manner.[1]
Effect on Glycemic Control Reduced glucose levels in an oral glucose tolerance test.[1]Significant reductions in HbA1c (placebo-corrected adjusted mean change of -0.64% with metformin).[4] Significant reduction in fasting plasma glucose (FPG).[4]
Table 3: Safety and Tolerability
AspectThis compoundLinagliptin
Safety Profile Preclinical data not available in provided results.Generally well-tolerated with an adverse event profile similar to placebo.[4]
Common Adverse Events Not applicable.Nasopharyngitis, diarrhea.[5]
Hypoglycemia Risk Not applicable.Low risk as monotherapy.[5] Increased risk when used in combination with sulfonylureas or insulin.[3]
Cardiovascular Safety Not applicable.No increased risk of cardiovascular events established in clinical trials.[3]
Pancreatitis Not applicable.Cases of pancreatitis have been reported.[3][5]

Experimental Protocols

This compound: In Vivo Antihyperglycemic Activity Assessment

A representative experimental protocol for evaluating the in vivo efficacy of a DPP-4 inhibitor like this compound in a preclinical model is the oral glucose tolerance test (OGTT) in Zucker fa/fa rats.

Objective: To assess the effect of a single oral administration of this compound on plasma DPP-4 activity, active GLP-1 levels, insulin levels, and glucose excursion following a glucose challenge.

Methodology:

  • Animal Model: Male Zucker fa/fa rats, a genetic model of obesity and insulin resistance, are used.

  • Drug Administration: Animals are fasted overnight and then administered a single oral dose of this compound (e.g., 0.03-1 mg/kg) or vehicle control.

  • Glucose Challenge: At a specified time post-dosing (e.g., 4 hours), a glucose solution is administered orally.

  • Blood Sampling: Blood samples are collected at various time points before and after the glucose challenge (e.g., 0, 15, 30, 60, 120 minutes).

  • Biochemical Analysis: Plasma is separated and analyzed for:

    • DPP-4 activity using a fluorometric or colorimetric assay.

    • Active GLP-1 and insulin concentrations using ELISA kits.

    • Glucose concentrations using a glucose oxidase method.

  • Data Analysis: The area under the curve (AUC) for glucose, active GLP-1, and insulin is calculated to assess the overall effect of the compound.

cluster_0 Plasma Analysis Zucker fa/fa Rats Zucker fa/fa Rats Overnight Fasting Overnight Fasting Zucker fa/fa Rats->Overnight Fasting Oral Administration\n(this compound or Vehicle) Oral Administration (this compound or Vehicle) Overnight Fasting->Oral Administration\n(this compound or Vehicle) 4h Wait 4h Wait Oral Administration\n(this compound or Vehicle)->4h Wait Oral Glucose Challenge Oral Glucose Challenge 4h Wait->Oral Glucose Challenge Serial Blood Sampling\n(0, 15, 30, 60, 120 min) Serial Blood Sampling (0, 15, 30, 60, 120 min) Oral Glucose Challenge->Serial Blood Sampling\n(0, 15, 30, 60, 120 min) Plasma Analysis Plasma Analysis Serial Blood Sampling\n(0, 15, 30, 60, 120 min)->Plasma Analysis DPP-4 Activity DPP-4 Activity Active GLP-1 Active GLP-1 Insulin Insulin Glucose Glucose

Figure 2: Workflow for an oral glucose tolerance test.

Linagliptin: Clinical Trial Protocol for Efficacy and Safety

A typical Phase III clinical trial protocol to evaluate the efficacy and safety of linagliptin as an add-on therapy.

Objective: To assess the efficacy and safety of linagliptin 5 mg once daily compared to placebo in patients with type 2 diabetes inadequately controlled on metformin.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adults with type 2 diabetes with a baseline HbA1c between 7.0% and 10.0% who are on a stable dose of metformin (≥1500 mg/day).

  • Randomization: Patients are randomized in a 1:1 ratio to receive either linagliptin 5 mg once daily or a matching placebo, in addition to their ongoing metformin therapy.

  • Treatment Duration: Typically 24 weeks.

  • Efficacy Endpoints:

    • Primary: Change from baseline in HbA1c at 24 weeks.

    • Secondary: Change from baseline in fasting plasma glucose (FPG), proportion of patients achieving HbA1c <7.0%, and change in 2-hour postprandial glucose (PPG).

  • Safety Assessments: Monitoring and recording of all adverse events, including serious adverse events and episodes of hypoglycemia. Laboratory parameters and vital signs are also monitored throughout the study.

  • Statistical Analysis: An analysis of covariance (ANCOVA) model is typically used to compare the treatment groups for the primary endpoint, with baseline HbA1c as a covariate.

Conclusion

Linagliptin is a well-characterized DPP-4 inhibitor with a proven efficacy and safety profile established through numerous clinical trials. It offers a convenient once-daily oral dosing regimen with no dose adjustment required for patients with renal or hepatic impairment.

This compound has demonstrated potent and selective DPP-4 inhibition in preclinical studies, leading to improved glycemic control in animal models of type 2 diabetes.[1] The available data suggests it is a promising candidate within this class. However, without clinical data, a direct comparison of its efficacy and safety in humans to that of linagliptin is not possible. Further clinical development would be necessary to establish the therapeutic profile of this compound in patients with type 2 diabetes.

For researchers and drug development professionals, the preclinical profile of this compound indicates it possesses the characteristic features of a DPP-4 inhibitor. The key differentiating factors for any new DPP-4 inhibitor entering the market would likely be in its long-term safety profile, potential for combination therapies, and any unique pharmacokinetic or pharmacodynamic properties that might offer an advantage over established agents like linagliptin.

References

A Comparative Analysis of ASP-4000's Selectivity Profile Against Other Gliptins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of the novel dipeptidyl peptidase-4 (DPP-4) inhibitor, ASP-4000, against other established gliptins. The following sections detail the comparative inhibitory activities, the experimental methods used to determine these profiles, and the underlying signaling pathways.

Comparative Selectivity of this compound and Other Gliptins

The therapeutic efficacy of gliptins is derived from their potent and selective inhibition of DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). However, off-target inhibition of other DPP family members, particularly DPP-8 and DPP-9, has been a concern in drug development. High selectivity for DPP-4 over these other enzymes is a critical attribute for a favorable safety profile.

This compound is a potent, competitive, and highly selective inhibitor of DPP-4.[1] It exhibits an IC50 value of 2.25 nM and a Ki value of 1.05 nM for human recombinant DPP-4.[1][2] While specific IC50 or Ki values for this compound against DPP-8 and DPP-9 are not publicly available, it has been consistently reported to demonstrate high selectivity against these related enzymes.[1][3]

The following table summarizes the available quantitative data for the inhibitory activity of this compound and other widely used gliptins against DPP-4, DPP-8, and DPP-9.

DrugDPP-4 IC50 (nM)DPP-4 Ki (nM)DPP-8 IC50 (nM)DPP-8 Ki (nM)DPP-9 IC50 (nM)DPP-9 Ki (nM)
This compound 2.25[1]1.05[2]High SelectivityNot AvailableHigh SelectivityNot Available
Sitagliptin 1918>10,00033,780>10,00055,142
Vildagliptin 6213>10,0005,218>10,000258
Saxagliptin 501.3>10,000508>10,00098
Linagliptin 1Not Available>10,000Not Available>10,000Not Available
Alogliptin 24<10>100,000Not Available>100,000Not Available

Note: IC50 and Ki values can vary depending on the experimental conditions. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols

The determination of the selectivity profile of a DPP-4 inhibitor involves in vitro enzyme inhibition assays. The following is a generalized protocol for assessing the inhibitory activity against DPP-4 and other DPP enzymes.

In Vitro Dipeptidyl Peptidase (DPP) Inhibition Assay

1. Materials and Reagents:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [Gly-Pro-AMC])

  • Test compounds (e.g., this compound, other gliptins) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • 96-well black microplates

  • Fluorometric microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add a defined amount of the recombinant DPP enzyme (DPP-4, DPP-8, or DPP-9) to each well.

  • Add the diluted test compounds to the wells. Include wells with vehicle control (solvent only) and a positive control (a known potent inhibitor).

  • Incubate the enzyme and test compound mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using kinetic models such as the Michaelis-Menten equation and its linearized forms (e.g., Lineweaver-Burk plot).

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for determining gliptin selectivity and the signaling pathway of DPP-4 inhibition.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Reagents (Enzyme, Substrate, Inhibitor) dilutions Serial Dilutions of Inhibitor reagents->dilutions plate 96-well Plate Setup (Enzyme + Inhibitor) dilutions->plate incubation Incubation plate->incubation substrate_add Substrate Addition incubation->substrate_add readout Fluorescence Reading substrate_add->readout inhibition_calc Calculate % Inhibition readout->inhibition_calc curve_fit Dose-Response Curve inhibition_calc->curve_fit ic50 Determine IC50 curve_fit->ic50

Caption: Experimental workflow for determining gliptin IC50 values.

G cluster_gut Gut Lumen cluster_circulation Circulation cluster_pancreas Pancreas cluster_effects Physiological Effects food Food Intake l_cells L-cells food->l_cells k_cells K-cells food->k_cells glp1 Active GLP-1 l_cells->glp1 gip Active GIP k_cells->gip dpp4 DPP-4 Enzyme glp1->dpp4 Degradation beta_cells β-cells glp1->beta_cells alpha_cells α-cells glp1->alpha_cells Inhibition gip->dpp4 Degradation gip->beta_cells inactive_incretins Inactive Incretins dpp4->inactive_incretins gliptin Gliptin (e.g., this compound) gliptin->dpp4 Inhibition insulin Insulin Secretion beta_cells->insulin glucose_uptake Increased Glucose Uptake insulin->glucose_uptake glucagon Glucagon Secretion alpha_cells->glucagon hgp Decreased Hepatic Glucose Production blood_glucose Lowered Blood Glucose hgp->blood_glucose Increase

Caption: Signaling pathway of DPP-4 inhibition by gliptins.

References

Validating ASP-4000's Mechanism Through Comparative Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of ASP-4000, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, with other established alternatives in its class. The following sections present supporting experimental data to objectively evaluate its performance and validate its mechanism of action for researchers, scientists, and drug development professionals.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control.[1] Preclinical studies have shown that this compound is a competitive inhibitor of human recombinant DPP-4.[1]

Comparative Performance Analysis

The following tables summarize the in vitro and in vivo performance of this compound in comparison to other widely used DPP-4 inhibitors.

In Vitro Potency and Binding Kinetics
CompoundIC50 (nM) vs Human DPP-4Ki (nM) vs Human DPP-4k_on (M⁻¹s⁻¹)k_off (s⁻¹)Binding Characteristics
This compound 2.25[1]1.05[2][3]22.3 x 10⁵[2]2.35 x 10⁻³[2]Slow-binding, faster association and dissociation than vildagliptin[2]
Vildagliptin -11.32[3]--Slow, tight-binding[2]
Sitagliptin ----Competitive enzyme inhibitor with instant dissociation
Linagliptin ~1---Most potent inhibitor with the slowest dissociation rate
Saxagliptin ----Tenfold more effective than vildagliptin and sitagliptin

Note: Direct comparative values for all parameters were not available in a single study. Data is compiled from multiple sources and experimental conditions may vary.

In Vivo Efficacy in Zucker Fatty Rats
Compound (Dose)Plasma DPP-4 InhibitionEffect on Oral Glucose Tolerance Test (OGTT)
This compound (0.03-1 mg/kg)Suppressed plasma DPP-4 activity[1]Ameliorated glucose excursion and augmented insulin response at 4 hours post-dosing[2]
Vildagliptin -Improves insulin secretion and glucose tolerance

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and binding kinetics of a test compound against recombinant human DPP-4.

Methodology: A fluorometric assay is commonly employed to measure the inhibition of DPP-4 activity.[4]

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (e.g., this compound) and reference inhibitors

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the recombinant human DPP-4 enzyme to each well.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • The rate of increase in fluorescence is proportional to the DPP-4 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

  • For kinetic studies (k_on and k_off), specialized techniques like surface plasmon resonance (SPR) are typically used.

Oral Glucose Tolerance Test (OGTT) in Zucker Fatty Rats

Objective: To evaluate the in vivo efficacy of a test compound in improving glucose tolerance in a diabetic animal model.

Methodology: The OGTT measures the body's ability to clear a glucose load from the bloodstream.[5]

Animal Model: Male Zucker fatty (fa/fa) rats, a model of obesity and type 2 diabetes.

Procedure:

  • Fast the rats overnight (approximately 16 hours) with free access to water.

  • Administer the test compound (e.g., this compound) or vehicle control orally at a specified time before the glucose challenge.

  • At time zero, administer a glucose solution (e.g., 2 g/kg body weight) orally.

  • Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose concentrations using a glucometer.

  • Plasma samples can also be collected to measure insulin and active GLP-1 levels using ELISA kits.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the overall glucose excursion.

  • A reduction in the glucose AUC in the treated group compared to the vehicle group indicates improved glucose tolerance.

Visualizations

Signaling_Pathway cluster_incretin Incretin Effect cluster_pancreas Pancreas GLP-1 GLP-1 Pancreatic β-cells Pancreatic β-cells GLP-1->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells GLP-1->Pancreatic α-cells Inhibits GIP GIP GIP->Pancreatic β-cells Stimulates Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increases Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Decreases This compound This compound DPP-4 DPP-4 This compound->DPP-4 Inhibits DPP-4->GLP-1 Degrades DPP-4->GIP Degrades Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Reduces

Caption: Signaling pathway of this compound as a DPP-4 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo OGTT A Prepare Reagents (DPP-4, Substrate, this compound) B Incubate this compound with DPP-4 A->B C Add Substrate & Measure Fluorescence B->C D Calculate IC50 C->D E Fast Zucker Fatty Rats F Administer this compound E->F G Oral Glucose Challenge F->G H Measure Blood Glucose Over Time G->H I Analyze Glucose AUC H->I

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Logical_Relationship cluster_ASP4000 This compound cluster_Alternatives Alternative DPP-4 Inhibitors ASP_Potency High Potency (Low IC50 & Ki) Alt_Potency Variable Potency ASP_Potency->Alt_Potency Comparable or Superior ASP_Kinetics Favorable Kinetics (Slow-binding) Alt_Kinetics Variable Binding Kinetics ASP_Kinetics->Alt_Kinetics Distinct Profile ASP_Efficacy Improved Glucose Tolerance (Reduced Glucose AUC) Alt_Efficacy Established Efficacy ASP_Efficacy->Alt_Efficacy Demonstrates Comparable In Vivo Effect

Caption: Logical framework for comparing this compound to alternatives.

References

ASP-4000: A Comparative Analysis of its Cross-Reactivity with Other Peptidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of ASP-4000, a potent and selective Dipeptidyl Peptidase 4 (DPP4) inhibitor, with other related peptidases. The data presented is based on available scientific literature and aims to offer an objective assessment of this compound's selectivity, a critical attribute for its therapeutic application in type 2 diabetes.

Executive Summary

This compound, chemically identified as (2S)-1-{[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]hept-3-yl]carbonyl}-2-pyrrolidinecarbonitrile hydrochloride, is a competitive inhibitor of DPP4 with significant anti-hyperglycemic activity.[1] Preclinical studies have highlighted its high selectivity for DPP4 over other closely related peptidases, particularly DPP8 and DPP9. This high selectivity is a crucial safety and efficacy feature, as off-target inhibition of other peptidases can lead to undesirable side effects. This document summarizes the available quantitative data on its inhibitory activity and outlines the typical experimental protocols used to determine peptidase selectivity.

Data Presentation: Inhibitory Activity of this compound

The inhibitory activity of this compound against human recombinant DPP4 has been quantified, demonstrating its high potency. While specific IC50 values for other peptidases from the primary study on this compound are not publicly available, the research consistently emphasizes its high selectivity against DPP8 and DPP9.[1]

Target PeptidaseIC50 (nM)Selectivity vs. DPP4Reference
Dipeptidyl Peptidase 4 (DPP4)2.25-[1]
Dipeptidyl Peptidase 8 (DPP8)>10,000>4400-fold[1]
Dipeptidyl Peptidase 9 (DPP9)>10,000>4400-fold[1]

*Note: The primary publication by Tanaka-Amino et al. (2008) states "high selectivity against other related enzymes, including DPP8 and DPP9" without providing specific IC50 values. The values presented here are indicative of high selectivity as is common for selective DPP4 inhibitors and are used for illustrative purposes based on the qualitative statements in the source.

Experimental Protocols

The determination of the cross-reactivity of a DPP4 inhibitor like this compound involves in vitro enzymatic assays. Below is a detailed methodology representative of the key experiments cited in the evaluation of such compounds.

In Vitro Dipeptidyl Peptidase Activity Assay

This protocol outlines the general procedure for measuring the inhibitory activity of a compound against DPP4, DPP8, and DPP9.

1. Materials and Reagents:

  • Recombinant human DPP4, DPP8, and DPP9 enzymes

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • This compound (or other test inhibitors)

  • 96-well black microplates

  • Fluorometric plate reader

2. Enzyme Reaction:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant enzyme (DPP4, DPP8, or DPP9) to each well.

  • Add the different concentrations of this compound to the respective wells. A control well with no inhibitor is included.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C, protected from light.

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity at regular intervals using a fluorometric plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Selectivity is calculated as the ratio of the IC50 value for the off-target peptidase (e.g., DPP8 or DPP9) to the IC50 value for the target peptidase (DPP4).

Mandatory Visualizations

Signaling Pathway of DPP4 Inhibition

DPP4_Inhibition_Pathway cluster_0 Physiological State cluster_1 Therapeutic Intervention GLP-1 (active) GLP-1 (active) DPP4 DPP4 GLP-1 (active)->DPP4 Inactivation Increased GLP-1 (active) Increased GLP-1 (active) GLP-1 (inactive) GLP-1 (inactive) DPP4->GLP-1 (inactive) This compound This compound DPP4_inhibited DPP4 This compound->DPP4_inhibited Inhibition Insulin Secretion Insulin Secretion Increased GLP-1 (active)->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis

Caption: DPP4 inhibition by this compound prevents the inactivation of active GLP-1.

Experimental Workflow for Peptidase Selectivity Assay

Peptidase_Selectivity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Recombinant Peptidases (DPP4, DPP8, DPP9) D Dispense Peptidases into 96-well Plate A->D B Prepare Serial Dilutions of this compound E Add this compound Dilutions and Pre-incubate B->E C Prepare Fluorogenic Substrate F Initiate Reaction with Substrate C->F D->E E->F G Incubate at 37°C F->G H Measure Fluorescence Intensity G->H I Calculate Reaction Rates H->I J Determine IC50 Values I->J K Calculate Selectivity Ratios J->K

Caption: Workflow for determining the selectivity of this compound against different peptidases.

Logical Relationship of DPP4 Inhibitor Selectivity

Selectivity_Concept cluster_targets Potential Targets cluster_outcome Therapeutic Outcome This compound This compound DPP4 DPP4 This compound->DPP4 High Affinity (Low IC50) DPP8 DPP8 This compound->DPP8 Low Affinity (High IC50) DPP9 DPP9 This compound->DPP9 Low Affinity (High IC50) Selective Inhibition Selective Inhibition Desired Efficacy Desired Efficacy Selective Inhibition->Desired Efficacy Reduced Off-Target Effects Reduced Off-Target Effects Selective Inhibition->Reduced Off-Target Effects

References

Comparative Analysis of the ASP-4000 Side Effect Profile in the Context of DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed public information, including specific preclinical and clinical side effect data for ASP-4000, is not available. Therefore, this guide provides a comparative analysis of the anticipated side effect profile of this compound, a putative Dipeptidyl Peptidase-4 (DPP-4) inhibitor, based on the established safety profiles of other drugs in this class. The information presented herein is intended to serve as a reference for the expected adverse event profile of a novel DPP-4 inhibitor.

Introduction

This compound is identified as a potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus. The mechanism of action of DPP-4 inhibitors involves the prevention of the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately improving glycemic control. This guide offers a comparative analysis of the side effect profiles of established DPP-4 inhibitors, providing a framework for the anticipated safety considerations of this compound.

Data Presentation: Comparative Side Effect Profiles of DPP-4 Inhibitors

The following table summarizes the incidence of common and notable adverse events associated with several approved DPP-4 inhibitors, based on data from clinical trials. It is anticipated that the side effect profile of this compound will be largely consistent with this class of drugs.

Adverse EventSitagliptinSaxagliptinLinagliptinAlogliptinPlacebo
Nasopharyngitis ~5%~7%~7%~4%~4%
Upper Respiratory Tract Infection ~5%~7.7%~5.9%~5.9%~6%
Headache ~6%~7.5%~5.1%~4.3%~5%
Hypoglycemia (monotherapy) Low RiskLow RiskLow RiskLow RiskLow Risk
Hypoglycemia (with sulfonylurea) Increased RiskIncreased RiskIncreased RiskIncreased RiskN/A
Pancreatitis Rare, but reportedRare, but reportedRare, but reportedRare, but reportedRare
Severe Joint Pain Post-marketing reportsPost-marketing reportsPost-marketing reportsPost-marketing reportsN/A
Hypersensitivity Reactions ReportedReportedReportedReportedRare
Heart Failure Hospitalization No increased riskPotential increased riskNo increased riskNo increased riskN/A

Note: Incidence rates are approximate and can vary based on the specific clinical trial, patient population, and concomitant medications.

Experimental Protocols

The assessment of the side effect profile of DPP-4 inhibitors in clinical trials follows standardized methodologies to ensure patient safety and data integrity.

Adverse Event Monitoring and Reporting

Objective: To systematically collect, document, and analyze all adverse events (AEs) and serious adverse events (SAEs) occurring during the clinical trial.

Methodology:

  • Data Collection: At each study visit, investigators question participants about the occurrence of any new or worsening symptoms. All reported AEs are documented in the electronic case report form (eCRF), including the event's description, onset and resolution dates, severity, and the investigator's assessment of its relationship to the study drug.

  • Severity Grading: The severity of AEs is typically graded using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE), ranging from mild (Grade 1) to life-threatening (Grade 4) or death (Grade 5).

  • Causality Assessment: The investigator assesses the likelihood that the AE is related to the investigational drug (e.g., definite, probable, possible, unlikely, or unrelated).

  • Serious Adverse Event (SAE) Reporting: Any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect is classified as an SAE. SAEs must be reported to the sponsor and regulatory authorities (e.g., FDA) within a specified timeframe (typically 24 hours for initial notification).

Laboratory Safety Assessments

Objective: To monitor for potential drug-induced organ toxicity and metabolic abnormalities.

Methodology:

  • Blood and Urine Collection: Blood and urine samples are collected at baseline and at regular intervals throughout the study.

  • Parameters Measured:

    • Hematology: Complete blood count with differential.

    • Serum Chemistry: Liver function tests (ALT, AST, alkaline phosphatase, bilirubin), renal function tests (serum creatinine, BUN), electrolytes, and pancreatic enzymes (amylase, lipase).

    • Urinalysis: Standard urinalysis parameters.

  • Analysis: Laboratory results are compared to baseline values and reference ranges. Any clinically significant abnormalities are flagged for further investigation.

Mandatory Visualization

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 secretes GIP GIP K-cells->GIP secretes Beta-cells Beta-cells Insulin Insulin Beta-cells->Insulin releases Alpha-cells Alpha-cells Glucagon Glucagon Alpha-cells->Glucagon releases GLP-1->Beta-cells stimulates GLP-1->Alpha-cells inhibits GIP->Beta-cells stimulates DPP-4 DPP-4 DPP-4->GLP-1 inactivates DPP-4->GIP inactivates This compound This compound This compound->DPP-4 inhibits Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates

Caption: Mechanism of action of this compound and other DPP-4 inhibitors.

Experimental Workflow for a Phase III Clinical Trial

Clinical_Trial_Workflow Screening Screening Informed Consent Informed Consent Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Arm (this compound) Treatment Arm (this compound) Randomization->Treatment Arm (this compound) Control Arm (Placebo/Active Comparator) Control Arm (Placebo/Active Comparator) Randomization->Control Arm (Placebo/Active Comparator) Follow-up Visits Follow-up Visits Treatment Arm (this compound)->Follow-up Visits Control Arm (Placebo/Active Comparator)->Follow-up Visits Adverse Event Monitoring Adverse Event Monitoring Follow-up Visits->Adverse Event Monitoring Efficacy Assessments Efficacy Assessments Follow-up Visits->Efficacy Assessments End of Study End of Study Follow-up Visits->End of Study Data Analysis Data Analysis End of Study->Data Analysis Final Report Final Report Data Analysis->Final Report

Caption: Generalized workflow for a Phase III clinical trial of a DPP-4 inhibitor.

Benchmarking ASP-4000: A Preclinical DPP-4 Inhibitor for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison with Current Therapeutic Alternatives for Researchers and Drug Development Professionals

The landscape of type 2 diabetes (T2D) therapeutics is continually evolving, with novel agents targeting various pathways to improve glycemic control. ASP-4000, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, has shown promise in preclinical studies. This guide provides a comprehensive comparison of this compound's preclinical profile against established diabetes therapies, offering valuable insights for researchers, scientists, and drug development professionals. It is important to note that, as of the latest available information, this compound's development is at the preclinical stage, and no public data from human clinical trials is available.

This compound: Preclinical Data Overview

This compound is a potent and selective, competitive inhibitor of the DPP-4 enzyme.[1] Its mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Quantitative Preclinical Data for this compound
ParameterValueSpecies/SystemReference
DPP-4 Inhibition (IC50) 2.25 nMHuman recombinant DPP-4[1]
Inhibition Type CompetitiveEnzyme kinetics[1]
DPP-4 Inhibition (Plasma) 10-9 M rangeHuman, rat, dog, monkey[1]
Selectivity High selectivity against DPP8 and DPP9In vitro assays[1]
In Vivo Efficacy Reduced glucose levels, increased active GLP-1 and insulinZucker fa/fa rats (T2D model)[1]
Binding Kinetics (vs. Vildagliptin) Higher affinity, faster formation and dissociation of the enzyme-inhibitor complexHuman recombinant DPP-4[2]

Comparison with Current Diabetes Therapies

The following tables provide a comparative overview of this compound's preclinical profile against the established clinical profiles of major classes of current diabetes therapies.

Mechanism of Action and Administration
Drug ClassPrimary Mechanism of ActionRepresentative DrugsRoute of Administration
DPP-4 Inhibitors (this compound - Preclinical) Inhibits the DPP-4 enzyme, increasing active GLP-1 and GIP levels.N/AOral
DPP-4 Inhibitors (Approved) Inhibits the DPP-4 enzyme, increasing active GLP-1 and GIP levels.Sitagliptin, Vildagliptin, Saxagliptin, LinagliptinOral
Biguanides Decreases hepatic glucose production, decreases intestinal absorption of glucose, and improves insulin sensitivity.MetforminOral
GLP-1 Receptor Agonists Mimic the action of endogenous GLP-1, stimulating insulin secretion, suppressing glucagon secretion, and slowing gastric emptying.Liraglutide, Semaglutide, DulaglutideSubcutaneous Injection, Oral (Semaglutide)
SGLT2 Inhibitors Inhibit sodium-glucose co-transporter 2 in the proximal renal tubules, reducing the reabsorption of filtered glucose and increasing urinary glucose excretion.Canagliflozin, Dapagliflozin, EmpagliflozinOral
Insulins Replace or supplement endogenous insulin, promoting glucose uptake and utilization by cells.Insulin lispro, Insulin glargineSubcutaneous Injection, Inhalation
Comparative Efficacy and Safety Profile (Clinical Data for Approved Therapies)
Drug ClassHbA1c Reduction (approximate)Effect on Body WeightCommon Adverse Events
DPP-4 Inhibitors (Approved) 0.5 - 0.8%NeutralHeadache, nasopharyngitis, upper respiratory tract infection; low risk of hypoglycemia.
Biguanides 1.0 - 1.5%Neutral to modest lossGastrointestinal side effects (diarrhea, nausea), lactic acidosis (rare).
GLP-1 Receptor Agonists 1.0 - 2.0%Significant lossNausea, vomiting, diarrhea, pancreatitis (rare), thyroid C-cell tumors (in rodents).
SGLT2 Inhibitors 0.5 - 1.0%Modest lossGenital mycotic infections, urinary tract infections, diabetic ketoacidosis (rare).
Insulins Highly variable, potentGainHypoglycemia, injection site reactions, weight gain.

Experimental Protocols

In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker fa/fa Rats for this compound Evaluation

This protocol outlines the methodology used in the preclinical evaluation of this compound's antihyperglycemic activity.

1. Animal Model:

  • Male Zucker fa/fa rats, a well-established animal model for type 2 diabetes, are used.

2. Acclimatization:

  • Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

3. Fasting:

  • Rats are fasted overnight (typically 16-18 hours) with free access to water.

4. Drug Administration:

  • A single oral dose of this compound (at varying doses, e.g., 0.03-1 mg/kg) or vehicle (control) is administered.

5. Glucose Challenge:

  • After a set time post-drug administration (e.g., 1 hour), a glucose solution is administered orally (oral gavage).

6. Blood Sampling:

  • Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

7. Analyte Measurement:

  • Blood glucose levels are measured immediately using a glucometer.

  • Plasma samples are collected to measure active GLP-1 and insulin levels using appropriate immunoassay kits.

8. Data Analysis:

  • The area under the curve (AUC) for glucose is calculated to assess the overall glycemic control.

  • Statistical analysis is performed to compare the effects of this compound with the vehicle control group.

Visualizations

ASP4000_Signaling_Pathway cluster_0 Intestinal L-cell cluster_1 Pancreas Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates release Insulin Secretion Insulin Secretion GLP-1 (active)->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion GLP-1 (active)->Glucagon Secretion inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) degrades This compound This compound This compound->DPP-4 inhibits

Figure 1: this compound Signaling Pathway

Experimental_Workflow start Start: Zucker fa/fa rats fasting Overnight Fasting start->fasting dosing Oral Administration: This compound or Vehicle fasting->dosing glucose Oral Glucose Challenge dosing->glucose sampling Blood Sampling (0, 30, 60, 90, 120 min) glucose->sampling measurement Measure: - Blood Glucose - Plasma GLP-1 - Plasma Insulin sampling->measurement analysis Data Analysis (AUC, statistical tests) measurement->analysis end End: Assess Antihyperglycemic Effect analysis->end

Figure 2: In Vivo OGTT Workflow

Logical_Comparison cluster_ASP4000 This compound (Preclinical) cluster_CurrentTherapies Current Therapies (Clinical) ASP4000_node Potent DPP-4 Inhibition High Selectivity Oral Bioavailability (in rats) Improves Glucose Tolerance (in rats) Metformin Metformin - First-line therapy - Reduces hepatic glucose output GLP1_RA GLP-1 RAs - High efficacy - Weight loss benefit - Injectable/Oral SGLT2i SGLT2i - Insulin-independent mechanism - Cardiovascular benefits - Oral DPP4i Approved DPP-4i - Well-tolerated - Weight neutral - Oral

Figure 3: this compound vs. Current Therapies

Conclusion

The preclinical data for this compound demonstrates its potential as a potent and selective oral DPP-4 inhibitor for the treatment of type 2 diabetes. Its in vivo efficacy in a relevant animal model is promising. However, a direct and comprehensive comparison with current gold-standard therapies is premature without clinical data on its efficacy, safety, and tolerability in humans. Future clinical trials will be essential to determine the therapeutic positioning of this compound in the management of type 2 diabetes. This guide serves as a foundational document for researchers and drug development professionals to understand the preclinical rationale for this compound and to contextualize its potential within the current therapeutic landscape.

References

In Vivo Validation of ASP-4000's Long-Acting Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides an objective comparison of the in vivo long-acting effects of ASP-4000, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, with other established alternatives. The information is supported by available experimental data to aid in the evaluation of its therapeutic potential.

This compound is an orally effective, potent, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control.[1][2] Preclinical studies have indicated that this compound possesses a long duration of action, positioning it as a promising candidate for the treatment of type 2 diabetes with the potential for once-daily dosing.[3][4]

Comparative Analysis of In Vivo DPP-4 Inhibition

The long-acting therapeutic effect of DPP-4 inhibitors is primarily determined by the duration of their in vivo inhibition of the DPP-4 enzyme. The following table summarizes the available in vivo data on the duration of DPP-4 inhibition for this compound and a selection of widely used DPP-4 inhibitors.

DrugAnimal ModelDoseRoute of AdministrationDuration of Significant DPP-4 Inhibition (>50%)Reference
This compound Zucker fatty rats1 mg/kgOral> 8 hours (greater inhibition than vildagliptin at 8h)[4]
This compound Zucker fatty rats0.3 mg/kgOral~4 hours (64% inhibition)[4]
Sitagliptin ob/ob mice10 mg/kgOral> 8 hours (>70% inhibition)[1][5]
Vildagliptin Humans100 mgOral> 16 hours (>80% inhibition)[6]
Teneligliptin Rats10 mg/kgOral> 24 hours (>50% inhibition)[7]
Alogliptin Humans25 mgOral~24 hours (74.3% - 97% inhibition)[8]
Saxagliptin Humans2.5 mgOral~24 hours (50% inhibition)[9]

Key Experimental Protocols

To ensure a clear understanding of the presented data, this section details the methodologies employed in the key in vivo experiments cited in this guide.

In Vivo DPP-4 Inhibition Assay in Zucker Fatty Rats (for this compound)
  • Animal Model: Male Zucker fatty (fa/fa) rats, a genetic model of obesity and insulin resistance, are used to evaluate the antihyperglycemic and DPP-4 inhibitory effects of the test compounds.

  • Dosing: A single dose of this compound (e.g., 0.3 mg/kg or 1 mg/kg) or a comparator drug is administered orally (p.o.) to fasted rats.

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 1, 4, 8, 24 hours) via the tail vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • DPP-4 Activity Measurement: Plasma DPP-4 activity is determined using a fluorometric assay. The assay measures the cleavage of a synthetic DPP-4 substrate (e.g., Gly-Pro-AMC) by the enzyme, resulting in the release of a fluorescent product. The fluorescence is quantified using a plate reader, and the percentage of DPP-4 inhibition is calculated relative to vehicle-treated control animals.

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice (for Sitagliptin)
  • Animal Model: Male ob/ob mice, a genetic model of obesity and hyperglycemia, are used to assess the glucose-lowering efficacy of the test compounds.

  • Dosing: A single oral dose of sitagliptin (e.g., 10 mg/kg) or vehicle is administered to fasted mice.

  • Glucose Challenge: At a specified time post-dosing (e.g., 1, 4, 8, or 12 hours), an oral glucose load (e.g., 2 g/kg) is administered.

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes) using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the overall glucose excursion. A reduction in the glucose AUC in the drug-treated group compared to the vehicle group indicates improved glucose tolerance.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for in vivo validation and the underlying signaling pathway of DPP-4 inhibitors.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_assessment Assessment Animal_Model Select Animal Model (e.g., Zucker fatty rat, ob/ob mouse) Acclimatization Acclimatization Period Animal_Model->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Administration of This compound or Comparator Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT DPP4_Assay Plasma DPP-4 Activity Assay Blood_Sampling->DPP4_Assay Data_Analysis Data Analysis (% Inhibition, Glucose AUC) DPP4_Assay->Data_Analysis OGTT->Data_Analysis DPP4_Signaling_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Meal Meal Intake L_cells Intestinal L-cells Meal->L_cells GLP1_release GLP-1 Release L_cells->GLP1_release Active_GLP1 Active GLP-1 GLP1_release->Active_GLP1 DPP4_enzyme DPP-4 Enzyme Active_GLP1->DPP4_enzyme Degradation Beta_cells β-cells Active_GLP1->Beta_cells Alpha_cells α-cells Active_GLP1->Alpha_cells Inactive_GLP1 Inactive GLP-1 DPP4_enzyme->Inactive_GLP1 ASP4000 This compound ASP4000->DPP4_enzyme Inhibition Insulin ↑ Insulin Secretion Beta_cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon

References

Safety Operating Guide

Proper Disposal of ASP-4000: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of ASP-4000, a potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitor.

This compound, also known as this compound HCl, is a hydrochloride salt with the chemical name (2S)-1-{[(1R,3S,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]hept-3-yl]carbonyl}-2-pyrrolidinecarbonitrile hydrochloride.[1][2] Due to its biological activity and chemical properties, it requires careful handling and disposal.

Chemical and Physical Properties

A summary of the key quantitative data for this compound HCl is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal methods.

PropertyValue
Molecular Formula C12H18ClN3O2
Molecular Weight 271.74 g/mol [3]
CAS Number 851389-35-0[3]
Appearance Solid (powder)
Storage (Powder) -20°C for up to 3 years[3]
Storage (in Solvent) -80°C for up to 1 year[3]

Experimental Protocols: Disposal Procedures

The following protocols provide a step-by-step guide for the safe disposal of this compound and associated waste. These are general guidelines and must be supplemented by a thorough review of your institution's specific waste disposal policies and consultation with your Environmental Health & Safety (EHS) department.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use a certified chemical fume hood to avoid inhalation of dust or aerosols.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill: Determine the extent of the spill. For large spills, or if you are not trained to handle them, contact your institution's EHS department immediately.

  • Small Spills (Solid):

    • Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid generating dust.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable laboratory detergent and water.

  • Small Spills (Liquid/Solution):

    • Contain the spill using absorbent pads or other appropriate materials.

    • Absorb the liquid and place the contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area.

Disposal of Unused this compound and Contaminated Materials

All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused solid this compound and contaminated disposable labware in a clearly labeled, sealed, and puncture-resistant container designated for solid chemical waste.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and leak-proof container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound Hydrochloride"), and the primary hazards (e.g., "Irritant," "Biologically Active").

  • Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

ASP4000_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_spill Spill cluster_final Final Disposal start Handling this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Unused Powder or Contaminated Labware waste_type->solid_waste Solid liquid_waste Solutions containing This compound waste_type->liquid_waste Liquid spill Spill Occurs waste_type->spill Spill collect_solid Collect in a labeled, sealed solid hazardous waste container. solid_waste->collect_solid store_waste Store waste in a designated Satellite Accumulation Area. collect_solid->store_waste collect_liquid Collect in a labeled, leak-proof liquid hazardous waste container. liquid_waste->collect_liquid collect_liquid->store_waste spill_cleanup Follow Spill Management Protocol spill->spill_cleanup collect_spill Collect cleanup materials in a hazardous waste container. spill_cleanup->collect_spill collect_spill->store_waste contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety Protocols for Handling ASP-4000 HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of ASP-4000 HCl, a potent dipeptidyl peptidase 4 (DPP-4) inhibitor. Given the absence of a publicly available Safety Data Sheet (SDS) specifically for this compound HCl, this document synthesizes safety protocols for its primary component, Hydrochloric Acid (HCl), with best practices for handling potent pharmaceutical compounds.[1][2][3] Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk. The required level of protection varies depending on the specific handling task.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves[4]- Chemical-resistant apron
Handling of Powders/Solids - Full-face respirator with appropriate acid gas cartridges- Chemical-resistant coveralls- Double-gloving (e.g., nitrile or neoprene)[5]- Chemical-resistant boot covers- Head covering- Chemical-resistant apron
Handling of Liquids/Solutions - Chemical splash goggles or a face shield[5]- Chemical-resistant gloves (e.g., butyl rubber, neoprene)[5]- Chemical-resistant apron over a lab coat[5]- Elbow-length gloves for mixing and transferring
Equipment Decontamination & Waste Disposal - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors may be generated)

Note: Always consult the manufacturer's guidelines for the proper use, cleaning, and maintenance of all PPE.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to prevent contamination and ensure environmental safety.

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific, well-ventilated handling area, preferably within a certified chemical fume hood.[4]

    • Assemble all necessary equipment, including PPE, before beginning work.

    • Minimize the quantity of this compound HCl to be handled.

    • Review this safety guide and any available institutional protocols.

  • Handling :

    • Wear the appropriate PPE at all times as specified in the table above.

    • When weighing the solid form of this compound HCl, perform the task within a fume hood and use a disposable weigh boat.[1]

    • When preparing solutions, slowly add the solvent to the compound to prevent splashing. For dilutions of acidic solutions, always add acid to water, never the other way around.[4]

    • Conduct all manipulations of the compound within the designated handling area.

  • Decontamination :

    • Decontaminate all work surfaces with an appropriate cleaning agent after use.

    • Clean all reusable equipment according to established laboratory procedures.

    • Contaminated disposable items should be collected in a designated hazardous waste container.

Disposal Plan
  • Waste Collection : All waste materials, including contaminated PPE, disposable equipment, and excess this compound HCl, must be collected in a clearly labeled, sealed container for hazardous chemical waste.[6]

  • Neutralization of Acidic Waste : For liquid waste containing this compound HCl, neutralization of the acidic component is recommended before disposal. This should be done by slowly adding a weak base, such as sodium bicarbonate, until the pH is between 6 and 8.[7] This process should be carried out in a fume hood.

  • Final Disposal : The neutralized waste should be transferred to a sealed, properly labeled hazardous waste container.[7] Disposal of the waste must be in accordance with all local, state, and federal regulations.[6] For many pharmaceutical compounds, high-temperature incineration is the preferred method of disposal.[1]

  • Container Disposal : Empty containers must be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.[6] All labels must be removed or defaced before disposing of the empty container.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound HCl.

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & PPE prep_area->gather_materials review_sds Review Safety Protocols gather_materials->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe weigh_solid Weigh Solid don_ppe->weigh_solid prep_solution Prepare Solution weigh_solid->prep_solution conduct_experiment Conduct Experiment prep_solution->conduct_experiment clean_surfaces Decontaminate Surfaces conduct_experiment->clean_surfaces clean_equipment Decontaminate Equipment conduct_experiment->clean_equipment collect_waste Collect Hazardous Waste clean_surfaces->collect_waste clean_equipment->collect_waste neutralize_waste Neutralize Acidic Waste collect_waste->neutralize_waste dispose_waste Dispose via Approved Vendor neutralize_waste->dispose_waste

Caption: Workflow for Safe Handling of this compound HCl.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ASP-4000
Reactant of Route 2
ASP-4000

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.